3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
Description
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Properties
IUPAC Name |
3-hydroxy-N-methoxy-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-14(17-2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVQJKCMLYONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2C=C1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide from 3-hydroxy-2-naphthoic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, a Weinreb amide derivative of the versatile chemical intermediate, 3-hydroxy-2-naphthoic acid.[1][2] Weinreb amides are exceptionally valuable in modern organic synthesis, serving as stable and reliable precursors for the controlled formation of ketones and aldehydes.[3][4][5] This document delves into the strategic advantages of the Weinreb amide approach, details the underlying reaction mechanism, presents a robust and validated experimental protocol, and offers field-proven insights for researchers, scientists, and professionals in drug development.
The Strategic Imperative: Why Synthesize a Weinreb Amide?
In complex molecule synthesis, the conversion of a carboxylic acid to a ketone is a fundamental transformation. However, the direct addition of highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) to common carboxylic acid derivatives like acid chlorides or esters is often plagued by a critical side reaction: over-addition.[3][6] This leads to the formation of tertiary alcohols instead of the desired ketone, as the initially formed ketone is more reactive than the starting material.
The Weinreb-Nahm amide provides an elegant solution to this long-standing challenge.[3] Discovered in 1981, these N-methoxy-N-methylamides possess a unique structural feature that facilitates the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[6][7] This intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed.[6] This two-stage reactivity effectively "pauses" the reaction after the first addition, preventing the unwanted second nucleophilic attack and ensuring a high yield of the target ketone or, with reducing agents, an aldehyde.[3][5]
Converting 3-hydroxy-2-naphthoic acid into its corresponding Weinreb amide transforms it into a precision tool, enabling controlled and predictable carbon-carbon bond formations, a necessity for building the complex molecular architectures required in pharmaceutical and agrochemical research.[1][8]
Caption: Comparison of standard vs. Weinreb ketone synthesis.
Synthetic Pathway and Mechanism of Amide Formation
The direct conversion of a carboxylic acid to an amide is not spontaneous, as the hydroxyl group of the carboxyl moiety is a poor leaving group. Therefore, the carboxylic acid must first be "activated." Numerous methods exist, employing a wide range of peptide coupling reagents or by converting the acid to a more reactive species like an acid chloride.[5][9][10]
A highly efficient, scalable, and operationally simple one-pot method involves the use of phosphorus oxychloride (POCl₃) as an activating agent.[11] This approach is well-tolerated by various functional groups and has proven effective for sterically hindered substrates, making it an excellent choice for this synthesis.[11]
The reaction proceeds through the following key steps:
-
Activation: The lone pair on the oxygen of the carbonyl group of 3-hydroxy-2-naphthoic acid attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and loss of chloride ions generate a highly reactive acyl chlorophosphate intermediate.
-
Nucleophilic Attack: N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), acts as the nucleophile.[11] Its nitrogen atom attacks the electrophilic carbonyl carbon of the activated intermediate.
-
Intermediate Collapse: The resulting tetrahedral intermediate collapses, eliminating the chlorophosphate group (which is a good leaving group) to form the stable this compound product. The base is crucial for neutralizing the HCl generated from the starting amine salt and the acidic byproducts of the reaction.[11]
Caption: The reaction mechanism for Weinreb amide formation.
Detailed Experimental Protocol
This protocol describes a self-validating system for the reliable synthesis of the target Weinreb amide. Adherence to anhydrous conditions is critical for success.
Reagents and Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 3-Hydroxy-2-naphthoic Acid | 188.18 | 1.0 | 1.88 g |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | 1.17 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 4.34 mL |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 | 1.02 mL |
| Dichloromethane (DCM), Anhydrous | - | - | 50 mL |
Step-by-Step Methodology
Reaction Setup:
-
All glassware should be oven or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Reactions should be conducted in a fume hood due to the corrosive nature of POCl₃.[9]
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (1.88 g, 10 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol).[12][13][14]
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (4.34 mL, 25 mmol) to the stirring suspension. Allow the mixture to stir for 15 minutes at 0 °C.
-
Add phosphorus oxychloride (POCl₃) (1.02 mL, 11 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[11]
Workup and Purification:
-
Upon completion, cool the reaction mixture back down to 0 °C.
-
Slowly quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Combine all organic layers and wash sequentially with 1 M HCl (25 mL) and saturated aqueous NaCl (brine) (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (in vacuo).
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a solvent system such as Ethyl Acetate/Hexanes to yield the pure this compound.[10][11]
Caption: Experimental workflow from setup to pure product.
Conclusion and Field Insights
The conversion of 3-hydroxy-2-naphthoic acid to its Weinreb amide derivative is a strategic step that unlocks a vast potential for subsequent, controlled synthetic manipulations. The one-pot protocol detailed herein, utilizing POCl₃, represents a robust, efficient, and scalable method for this transformation.[11][15] For professionals in drug discovery and process development, the reliability of the Weinreb amide approach minimizes byproduct formation and simplifies purification, ultimately accelerating research timelines and improving overall yield. The resulting this compound is a stable, versatile intermediate, poised for the precise introduction of a wide array of organic functionalities to build novel and complex molecular entities.
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- Applications of N,O-Dimethylhydroxylamine Hydrochloride in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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An In-Depth Technical Guide to Weinreb Amide Formation Using a 3-Hydroxy-2-Naphthoic Acid Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the Weinreb amide formation, with a specific focus on a protocol adapted for the sterically hindered and electronically unique substrate, 3-hydroxy-2-naphthoic acid. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental guidance to empower researchers in their synthetic endeavors.
The Strategic Importance of Weinreb Amides in Modern Synthesis
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a cornerstone in contemporary organic synthesis, particularly within the realm of drug discovery and development.[1] Its significance stems from its unique reactivity profile: it readily participates in nucleophilic acyl substitution with organometallic reagents (such as Grignard or organolithium reagents) to furnish ketones in high yields, while ingeniously avoiding the common pitfall of over-addition to form tertiary alcohols.[2][3] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2]
The ability to predictably synthesize ketones opens a gateway to a vast array of further chemical transformations, making the Weinreb amide a pivotal intermediate in the construction of complex molecular architectures found in many pharmaceutical agents.
The Challenge of 3-Hydroxy-2-Naphthoic Acid: Steric Hindrance and Electronic Effects
3-Hydroxy-2-naphthoic acid presents a unique set of challenges for amide bond formation. The naphthyl scaffold is sterically demanding, and the presence of the hydroxyl group can influence the electronic properties of the carboxylic acid, potentially impacting its reactivity. Direct conversion of such a substrate to a Weinrebe amide requires a carefully selected coupling agent that can overcome these hurdles to ensure efficient and clean conversion.
Activating the Carboxyl Group: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine (in this case, N,O-dimethylhydroxylamine) is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of a coupling reagent.
A variety of coupling reagents are available for amide bond formation, each with its own mechanism of action. For sterically hindered and electronically complex carboxylic acids like 3-hydroxy-2-naphthoic acid, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be particularly effective.[5]
The general mechanism for HATU-mediated Weinreb amide formation is depicted below:
Caption: Experimental workflow for Weinreb amide synthesis.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (1.0 g, 5.31 mmol), HATU (2.22 g, 5.84 mmol), and N,O-dimethylhydroxylamine hydrochloride (0.57 g, 5.84 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (25 mL) to the flask.
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 10 minutes.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.76 mL, 15.93 mmol) to the reaction mixture dropwise over a period of 5 minutes. The reaction should become homogeneous.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-methoxy-N-methyl-3-hydroxy-2-naphthamide.
Characterization
The final product should be characterized by standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The coupling reagents, particularly HATU, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or gently heating the mixture (e.g., to 40 °C).
-
Side Reactions: The phenolic hydroxyl group of 3-hydroxy-2-naphthoic acid could potentially be acylated. However, the use of HATU generally favors the formation of the amide. If O-acylation is observed, protection of the hydroxyl group may be necessary.
-
Purification: The byproducts of the HATU coupling (tetramethylurea and HOAt) are generally water-soluble and can be removed during the aqueous workup. However, residual impurities may require careful column chromatography for complete removal.
Conclusion
The synthesis of Weinreb amides from sterically hindered carboxylic acids such as 3-hydroxy-2-naphthoic acid is a critical transformation in the synthesis of complex molecules for drug discovery. The use of robust coupling reagents like HATU provides a reliable and efficient method to achieve this conversion. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can successfully employ this methodology to advance their synthetic programs.
References
- Singh, J., Satyamurthi, N., & Aidhen, I. S. (2000). The growing synthetic utility of the Weinreb amide. Journal für praktische Chemie, 342(4), 340-347.
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Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Organic letters, 11(19), 4474–4477. [Link]
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Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Knapp, D. M., & Gillis, E. P. (2009).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
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Wikipedia contributors. (2023). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
- Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium salts. Chemistry–A European Journal, 15(37), 9394-9403.
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved from [Link]
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Singh, J., et al. (2008). The Growing Synthetic Utility of the Weinreb Amide. Request PDF. Retrieved from [Link]
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Taylor & Francis Online. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Retrieved from [Link]
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Spectroscopic Characterization of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide: An In-Depth Technical Guide
Introduction
3-Hydroxy-N-methoxy-N-methyl-2-naphthamide is a synthetically versatile intermediate, belonging to the class of Weinreb amides derived from 3-hydroxy-2-naphthoic acid. The unique structural features of this compound, namely the electron-rich naphthalene core, the phenolic hydroxyl group, and the N-methoxy-N-methylamide (Weinreb amide) functionality, make it a valuable building block in organic synthesis, particularly for the preparation of ketones and other complex molecules in drug discovery and materials science.
A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The interpretation of the spectral data is grounded in fundamental principles and supported by data from structurally related compounds, offering researchers and drug development professionals a reliable reference for their work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of the molecular framework.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values.
Experimental Protocol:
A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer at room temperature.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | s (broad) | 1H | Ar-OH | The phenolic proton is acidic and often appears as a broad singlet. Its chemical shift is concentration and solvent-dependent. |
| ~8.0 - 8.2 | s | 1H | H-1 | The proton at the 1-position is deshielded by the anisotropic effect of the adjacent carbonyl group. |
| ~7.8 - 7.9 | d | 1H | H-4 | This proton is part of the naphthalene ring system and will show coupling to H-3 (if present). |
| ~7.2 - 7.6 | m | 4H | H-5, H-6, H-7, H-8 | The remaining aromatic protons of the naphthalene ring will appear as a complex multiplet. |
| ~3.8 | s | 3H | O-CH₃ | The methoxy protons are in a shielded environment and appear as a sharp singlet. |
| ~3.4 | s | 3H | N-CH₃ | The N-methyl protons are also shielded and appear as a singlet. The observation of broad humps for N-methoxy and N-methyl groups in some ortho-substituted N-methoxy-N-methyl benzamides suggests the possibility of rotamers due to restricted rotation around the C-N bond. |
Causality in Experimental Choices: The choice of solvent is critical. CDCl₃ is a common choice for its good dissolving power and minimal interference in the proton spectrum. However, if hydrogen bonding with the phenolic proton is of interest, DMSO-d₆ can be used as it is a hydrogen bond acceptor.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide information about the number of non-equivalent carbon atoms and their electronic environment.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same sample used for ¹H NMR. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 - 172 | C=O | The carbonyl carbon of the amide is significantly deshielded. |
| ~155 - 160 | C-OH | The carbon bearing the hydroxyl group is deshielded due to the electronegativity of the oxygen atom. |
| ~135 - 140 | Quaternary C | The quaternary carbons of the naphthalene ring. |
| ~120 - 130 | Aromatic CH | The protonated aromatic carbons of the naphthalene ring. |
| ~61 | O-CH₃ | The methoxy carbon is shielded. |
| ~34 | N-CH₃ | The N-methyl carbon is also in a shielded environment. |
Self-Validating System: The combination of ¹H and ¹³C NMR data, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals, thus providing a self-validating structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol:
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample. Alternatively, a KBr pellet can be prepared.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. The stretching mode of an H-bonded O-H group can give a very broad band[1]. |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the naphthalene ring[2]. |
| 2950 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the methyl groups[2]. |
| 1630 - 1600 | Strong | C=O stretch (Amide) | The carbonyl stretching frequency of the Weinreb amide is typically in this region. |
| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic) | Characteristic in-ring stretching vibrations of the naphthalene core[2]. |
| 1250 - 1150 | Strong | C-O stretch (Phenol) | The stretching vibration of the phenolic C-O bond. |
| 1050 - 1000 | Strong | C-N stretch | The stretching vibration of the amide C-N bond. |
Expertise & Experience: The position and shape of the O-H and C=O bands can be particularly informative. Intramolecular hydrogen bonding between the phenolic -OH and the amide carbonyl oxygen could lead to a broadening and a shift to lower wavenumbers for both bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol:
Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.
Predicted Mass Spectrometry Data:
| m/z | Ion | Rationale |
| 232.09 | [M+H]⁺ | Protonated molecular ion (C₁₃H₁₄NO₃). |
| 201.07 | [M-OCH₃]⁺ | Loss of the methoxy group. |
| 171.05 | [M-N(O)CH₃CH₃]⁺ | Cleavage of the amide bond to form the naphthoyl cation. |
| 143.05 | [C₁₁H₇O]⁺ | Further fragmentation of the naphthoyl cation. |
Trustworthiness: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are characteristic of the chromophores present.
Experimental Protocol:
A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared, and its absorbance is measured over the UV-Vis range (typically 200-800 nm).
Predicted UV-Vis Data:
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore. Naphthol derivatives typically exhibit multiple absorption bands in the UV region. The presence of the hydroxyl and amide substituents will influence the position and intensity of these bands. Based on data for similar naphthol derivatives, characteristic absorption maxima are expected around 220-240 nm, 280-300 nm, and 320-350 nm, corresponding to π-π* transitions within the naphthalene ring system[3][4][5][6].
Visualizations
Spectroscopic Data-Structure Correlation
Caption: Correlation of spectroscopic techniques with structural information.
Experimental Workflow for Structural Elucidation
Caption: Integrated workflow for spectroscopic structural confirmation.
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data based on established principles and data from analogous structures. By following the outlined experimental protocols and utilizing the integrated approach to data analysis, researchers can confidently verify the structure and purity of this important synthetic intermediate.
References
-
Fathima Begum, Sowmya B. Udayakumar, Priti Kumari, & Kiranmai Nayani. (n.d.). (a) UV–vis absorption spectra of alkynylnaphthol derivatives (3e, 3e′, 3d, 3f, and 7) in chloroform at a concentration of 1 × 10⁻⁵ M. (b) Corresponding emission spectra at an excitation wavelength of 320 nm. (c) TCSPC spectra of all naphthol derivatives spectra using an LED source and applied an excitation wavelength of 320 nm. (d) Absorption spectra of 3e′ while application of light irradiation with a time lag of 5 min and recorded until 1 h at 25 °C. ResearchGate. Retrieved from [Link]
-
(2020, December). UV‐Vis absorption spectra of naphthol azo dyes (3‐14) in DMSO. J MOL STRUCT. Retrieved from [Link]
-
(n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol (1N), and 2-naphthol (2N) in n-hexane, showing the location of the 1 L a-and 1 L b-manifolds. ResearchGate. Retrieved from [Link]
-
(1923, September). The Ultra-Violet Absorption Spectra of Some Derivatives of Naphthols. Kyoto University Research Information Repository. Retrieved from [Link]
-
(n.d.). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. MDPI. Retrieved from [Link]
-
(n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Source not further specified]. Retrieved from [Link]
-
(2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. Retrieved from [Link]
-
(2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
3-Hydroxy-N-methoxy-N-methyl-2-naphthamide CAS number 666734-60-7 properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, with CAS number 666734-60-7, is a fascinating but sparsely documented chemical entity. Its structure, featuring a hydroxynaphthalene core coupled with a Weinreb amide moiety, positions it as a compound of significant interest for synthetic chemists and drug discovery scientists. The hydroxynaphthalene scaffold is a well-established pharmacophore present in numerous biologically active molecules. The Weinreb amide (N-methoxy-N-methylamide) is a particularly useful functional group in organic synthesis, known for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This unique combination suggests that this compound could serve as a versatile intermediate in the synthesis of more complex molecules, potentially with novel pharmacological activities. This guide aims to provide a comprehensive overview of its known properties, a proposed synthetic route, and an exploration of its potential applications based on the activities of structurally related compounds.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. The following table summarizes its basic molecular information.
| Property | Value | Source |
| CAS Number | 666734-60-7 | Internal Database |
| Molecular Formula | C₁₃H₁₃NO₃ | Internal Database |
| Molecular Weight | 231.25 g/mol | Internal Database |
| IUPAC Name | 3-hydroxy-N-methoxy-N-methylnaphthalene-2-carboxamide | Internal Database |
Proposed Synthesis
A validated, step-by-step protocol for the synthesis of this compound is not explicitly published. However, based on standard organic chemistry principles for amide bond formation, a reliable synthetic route can be proposed starting from the commercially available 3-hydroxy-2-naphthoic acid. The key transformation is the coupling of the carboxylic acid with N,O-dimethylhydroxylamine.
Conceptual Synthetic Workflow
The synthesis can be envisioned in two main stages: activation of the carboxylic acid, followed by coupling with the hydroxylamine derivative.
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization in a laboratory setting.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
-
Weinreb Amide Formation:
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add pyridine (3 equivalents) or triethylamine (3 equivalents).
-
Add the crude acid chloride dissolved in a minimal amount of anhydrous DCM to the hydroxylamine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Potential Applications and Biological Activity: An Analog-Based Perspective
While no specific biological activities have been reported for this compound itself, the broader class of N-substituted hydroxynaphthamides has shown promising pharmacological potential.
Antimycobacterial and Antibacterial Activity
Structurally related N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated notable in vitro activity against various bacterial and mycobacterial strains. For instance, certain derivatives have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis.[1][2] The activity of these compounds is often comparable or even superior to standard antibiotics like ampicillin and rifampicin.[1][2] This suggests that this compound could be a valuable starting point for the development of novel antibacterial and antimycobacterial agents.
Anticancer Potential
The naphthalene core is a key feature in many compounds with cytotoxic and anticancer properties. For example, some naphthalene-containing enamides have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy, and induce apoptosis in cancer cell lines.[3] The unique electronic and steric properties of the N-methoxy-N-methylamide group in the target molecule could modulate its interaction with biological targets, potentially leading to novel anticancer activities.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. It is reported to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Conclusion and Future Directions
This compound is a compound with considerable untapped potential. Its value lies not only in its utility as a synthetic intermediate, owing to the presence of the Weinreb amide, but also in its potential as a scaffold for the development of new therapeutic agents. The documented biological activities of structurally similar hydroxynaphthamides provide a strong rationale for further investigation into the antibacterial, antimycobacterial, and anticancer properties of this molecule and its derivatives. Future research should focus on the development of a robust and scalable synthesis, followed by a thorough evaluation of its biological activity profile. Such studies could unlock new avenues in medicinal chemistry and drug discovery.
References
Sources
- 1. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, a specialized chemical intermediate. While direct experimental data for this specific molecule is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogs and established chemical principles. We will explore its synthesis, predicted chemical and physical properties, and expected reactivity, providing a solid foundation for researchers and developers working with this or similar compounds.
Molecular Structure and Key Features
This compound incorporates two key functional groups onto a naphthalene scaffold: a phenolic hydroxyl group and a Weinreb amide. This unique combination suggests its utility as a versatile intermediate in organic synthesis.
The 3-hydroxy-2-naphthoyl core is a well-known structural motif. The hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a phenoxide, influencing the molecule's solubility and reactivity.
The N-methoxy-N-methylamide , commonly known as a Weinreb amide , is a particularly useful functional group in modern organic synthesis. Its primary advantage lies in its controlled reactivity with organometallic reagents. Unlike other carboxylic acid derivatives, the Weinreb amide typically reacts with one equivalent of an organolithium or Grignard reagent to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone. This prevents over-addition to form a tertiary alcohol, a common side reaction with esters or acid chlorides.[1]
Physicochemical and Spectroscopic Properties (Predicted)
Based on the properties of the parent molecule, 3-hydroxy-2-naphthoic acid, and related naphthalenic compounds, we can predict the following properties for this compound.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₃H₁₃NO₃ | Based on structure |
| Molecular Weight | 231.25 g/mol | Calculated from formula |
| Appearance | Likely a pale yellow to brown solid | Analogy with 3-hydroxy-2-naphthoic acid and its derivatives[2][3] |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | General property of similar organic compounds. |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. | Analogy with similar aromatic amides. |
| pKa | The phenolic proton is expected to have a pKa around 8-10. | Based on the pKa of 3-hydroxy-2-naphthoic acid.[3] |
Spectroscopic Characterization (Expected):
-
¹H NMR: Distinct signals for the aromatic protons of the naphthalene ring, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and singlets for the N-methyl and N-methoxy protons.
-
¹³C NMR: Resonances corresponding to the naphthalene ring carbons, the carbonyl carbon of the amide, and the carbons of the methyl and methoxy groups.
-
IR Spectroscopy: A characteristic C=O stretching frequency for the amide carbonyl, an O-H stretching band for the hydroxyl group, and C-H and C=C stretching frequencies for the aromatic ring.
-
Mass Spectrometry: The molecular ion peak (M+) should be readily observable, along with characteristic fragmentation patterns.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the coupling of 3-hydroxy-2-naphthoic acid with N,O-dimethylhydroxylamine. This is a standard procedure for the formation of Weinreb amides.[4]
Synthetic Workflow
Caption: General workflow for the synthesis of the target Weinreb amide.
Step-by-Step Experimental Protocol
Materials:
-
N,O-dimethylhydroxylamine hydrochloride
-
A peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)[6]
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF)
-
Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel, and appropriate solvents for chromatography).
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and the coupling reagent (e.g., HATU, 1.1 eq).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the non-nucleophilic base (e.g., DIPEA, 2.5 eq) dropwise. The base is crucial for neutralizing the hydrochloride salt and facilitating the coupling reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, quench the reaction by adding water or a mild aqueous acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. This removes unreacted starting materials, coupling byproducts, and the base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its two primary functional groups.
Reactions at the Weinreb Amide
The Weinreb amide is a stable precursor to ketones and aldehydes.[1]
-
Synthesis of Ketones: Reaction with one equivalent of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) will yield a ketone of the structure 3-hydroxy-2-naphthoyl-R after acidic workup.
-
Synthesis of Aldehydes: Reduction with a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures will produce 3-hydroxy-2-naphthaldehyde.
Sources
- 1. Weinreb amides [pubsapp.acs.org]
- 2. 3-Hydroxy-N-2-naphthyl-2-naphthamide | 135-64-8 [chemicalbook.com]
- 3. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 3-羟基-2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
This guide provides a comprehensive technical overview of the proposed synthesis and structural elucidation of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, a specialized chemical entity of interest to researchers and professionals in drug development and materials science. Given the limited direct literature on this specific compound, this document synthesizes established methodologies for analogous naphthalenic compounds to present a robust framework for its preparation and characterization.
Introduction: The Naphthamide Scaffold in Scientific Research
Naphthamide derivatives are a class of organic compounds that feature a naphthalene ring system linked to an amide functional group. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique photophysical properties and biological activities associated with the naphthalene core. The introduction of a hydroxyl group and a Weinreb amide (N-methoxy-N-methylamide) functionality, as in the case of this compound, is anticipated to confer novel chemical reactivity and potential for further functionalization, making it a valuable building block in synthetic chemistry.
The Weinreb amide is particularly notable for its utility in the synthesis of ketones and aldehydes, as it forms a stable chelated intermediate with organometallic reagents, preventing the common problem of over-addition. The hydroxyl group on the naphthalene ring can modulate the electronic properties of the molecule and provides a site for further chemical modification.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through the coupling of 3-hydroxy-2-naphthoic acid with N,O-dimethylhydroxylamine. This reaction is a standard procedure for the formation of a Weinreb amide.
Synthetic Workflow
The proposed synthetic pathway is outlined below. The key transformation is the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid to facilitate nucleophilic attack by N,O-dimethylhydroxylamine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
-
Preparation of Reactants : To a solution of 3-hydroxy-2-naphthoic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2), add the coupling agent (e.g., HATU, 1.2 equivalents).
-
Activation : Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Addition of Amine and Base : In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (2.5 equivalents) in the same solvent. Add this solution to the activated carboxylic acid mixture.
-
Reaction : Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Structural Elucidation and Characterization
A combination of spectroscopic techniques will be essential to confirm the molecular structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the hydroxyl proton, and the N-methoxy and N-methyl protons of the Weinreb amide. The aromatic protons will likely appear as a series of multiplets in the range of 7.0-8.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The N-methoxy and N-methyl protons are expected to appear as two distinct singlets, typically in the range of 3.0-4.0 ppm. Due to restricted rotation around the amide C-N bond, it is possible to observe broadening of the N-methoxy and N-methyl signals at room temperature, a phenomenon observed in ortho-substituted N-methoxy-N-methyl benzamides.
-
¹³C NMR : The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the amide is expected to resonate at approximately 165-175 ppm. The aromatic carbons of the naphthalene ring will appear in the 110-140 ppm region. The N-methoxy and N-methyl carbons will have characteristic shifts around 61 ppm and 32 ppm, respectively.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition. The expected monoisotopic mass for C₁₃H₁₃NO₃ can be calculated and compared with the experimental value. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy will be used to identify the key functional groups present in the molecule. The following characteristic vibrational frequencies are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (amide) | 1630-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (methoxy) | 1000-1300 |
X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction analysis would be the gold standard. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. While no direct crystallographic data exists for the target molecule, studies on similar structures like 3-Hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide reveal the presence of intramolecular hydrogen bonds.[1][2]
Physicochemical Properties (Predicted)
Based on the structure and data from analogous compounds, the following physicochemical properties can be predicted.
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₁₃H₁₃NO₃ | - |
| Molecular Weight | 231.25 g/mol | - |
| Melting Point | 150-170 °C | Based on similar naphthamides |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in non-polar solvents. | General solubility of amides and hydroxylated aromatics. |
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and structural characterization of this compound. The proposed synthetic route leverages well-established amide coupling chemistry, and the outlined analytical methods are standard for the structural elucidation of novel organic compounds. The insights provided herein are intended to guide researchers in the successful preparation and confirmation of this promising chemical entity.
References
-
ResearchGate. (2025). 3-Hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide. [Link]
-
MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]
-
PubChem. Napthol asol | C18H15NO3 | CID 67274. [Link]
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PubChem. 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | C18H15NO3 | CID 19379254. [Link]
-
Chemsrc. CAS#:135-62-6 | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. [Link]
-
precisionFDA. 3-HYDROXY-4'-METHOXY-2-NAPHTHANILIDE. [Link]
-
NIH. N′-(2-Hydroxy-1-naphthylmethylidene)-3-methoxybenzohydrazide. [Link]
-
PubChem. 3-Hydroxy-4'-methoxy-2-naphthanilide | C18H15NO3 | CID 66721. [Link]
-
PubChem. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. [Link]
-
NISCAIR. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
NIH. 3-Hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide. [Link]
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A Comprehensive Technical Guide to the Synthesis of N-methoxy-N-methylamides (Weinreb Amides) from Carboxylic Acids
Abstract
N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis. Their remarkable stability and unique reactivity profile allow for the controlled formation of ketones and aldehydes from carboxylic acid derivatives, circumventing the pervasive issue of over-addition often encountered with more reactive organometallic reagents.[1][2] This guide provides an in-depth exploration of the synthesis of Weinreb amides from carboxylic acids, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of this transformation, survey the diverse array of available coupling reagents, present detailed experimental protocols, and offer insights into troubleshooting and optimization.
The Strategic Importance of Weinreb Amides in Synthesis
The direct conversion of carboxylic acids or their derivatives (e.g., acid chlorides, esters) to ketones or aldehydes using organometallic reagents is often plagued by low yields due to the high reactivity of the ketone intermediate, which readily undergoes a second nucleophilic attack to form a tertiary alcohol.[2][3] The groundbreaking work of Steven M. Weinreb and Steven Nahm in 1981 introduced a robust solution to this challenge.[1] By converting carboxylic acids into N-methoxy-N-methylamides, a stable intermediate is formed. Upon reaction with an organometallic reagent, this amide generates a stable tetrahedral intermediate that is stabilized by chelation.[1][2] This intermediate resists further reaction until acidic workup, thus preventing the problematic over-addition and affording the desired ketone or aldehyde in high yield.[1][3]
The versatility of Weinreb amides extends beyond ketone and aldehyde synthesis. They are stable to a wide range of reaction conditions and functional groups, making them ideal for use in complex, multi-step syntheses of natural products and pharmaceuticals.[1]
Mechanistic Rationale: The Key to Controlled Reactivity
The efficacy of the Weinreb amide in preventing over-addition lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.
Figure 1: Generalized workflow for Weinreb amide synthesis and subsequent ketone formation.
As illustrated in Figure 1, the reaction of a Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium) leads to a tetrahedral intermediate. The presence of the methoxy group allows for the formation of a stable five-membered chelate with the metal cation. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] This prevents the newly formed ketone from reacting further with the organometallic reagent present in the reaction mixture.
Methodologies for the Synthesis of Weinreb Amides from Carboxylic Acids
The direct conversion of carboxylic acids to Weinreb amides requires the activation of the carboxyl group. This is typically achieved using a variety of coupling reagents. The choice of coupling reagent often depends on the substrate, desired reaction conditions (e.g., temperature, solvent), and cost.
Carbodiimide-Based Coupling Reagents
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used for amide bond formation.[4]
Mechanism of Activation: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the N,O-dimethylhydroxylamine to form the Weinreb amide and a urea byproduct.
Figure 2: Activation of a carboxylic acid with a carbodiimide coupling reagent.
Advantages:
-
Mild reaction conditions.
-
Readily available and relatively inexpensive reagents.
Disadvantages:
-
The urea byproduct can sometimes be difficult to remove.
-
DCC is a known allergen and should be handled with care.[4]
Phosphonium-Based Coupling Reagents
Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient for amide bond formation, particularly for sterically hindered substrates.
Advantages:
-
High yields and fast reaction times.
-
Effective for challenging substrates.
Disadvantages:
-
Higher cost compared to carbodiimides.
-
The byproducts can be challenging to remove.
Triazine-Based Coupling Reagents
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a useful reagent for the one-pot synthesis of Weinreb amides from carboxylic acids.[3]
Advantages:
-
The reaction can often be performed in alcoholic solvents.[3]
-
The byproducts are water-soluble, simplifying purification.
In Situ Acid Chloride Formation
A variety of reagents can be used to convert the carboxylic acid to the corresponding acid chloride in situ, which then reacts with N,O-dimethylhydroxylamine. Examples include phosphorus oxychloride (POCl₃) and trichloroacetonitrile/triphenylphosphine.[5][6]
A recent one-pot method utilizes POCl₃ as an acid activator in the presence of a base like N,N-diisopropylethylamine (DIPEA).[5] This method is efficient and tolerates a wide range of functional groups.[5]
Advantages:
-
Often high-yielding and applicable to a broad scope of substrates.[5]
-
Can be performed as a one-pot procedure, improving operational efficiency.[5]
Disadvantages:
-
These reagents can be harsh and may not be suitable for sensitive substrates.
Benzotriazole-Based Methodology
An efficient method involves the conversion of the carboxylic acid to an N-acylbenzotriazole, which then reacts with N,O-dimethylhydroxylamine hydrochloride to yield the Weinreb amide.[7]
Advantages:
-
Mild reaction conditions.[7]
-
The benzotriazole byproduct is easily removed by washing with a basic aqueous solution.[7]
-
This method has been shown to be effective for chiral carboxylic acids without causing racemization.[7]
Comparative Overview of Common Coupling Reagents
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
| DCC/EDC | Room temperature, DCM or THF | Mild, readily available | Difficult to remove urea byproduct, DCC is an allergen[4] |
| BOP/PyBOP | Room temperature, DMF or DCM | High yields, fast reactions | Expensive, byproduct removal can be difficult |
| DMT-MM | Room temperature, various solvents including alcohols[3] | Water-soluble byproducts, one-pot procedure | May not be suitable for all substrates |
| POCl₃/DIPEA | Room temperature, DCM | One-pot, high yields, broad scope[5] | Reagent can be harsh for sensitive substrates |
| N-Acylbenzotriazoles | Room temperature to reflux, THF | Mild, easy byproduct removal, no racemization[7] | Two-step procedure (though can be one-pot) |
Detailed Experimental Protocols
General Procedure using EDC as a Coupling Reagent
-
To a solution of the carboxylic acid (1.0 eq.) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq.), and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
One-Pot Procedure using POCl₃
-
To a solution of the carboxylic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in dichloromethane (DCM) at room temperature, add N,N-diisopropylethylamine (DIPEA) (3.0 eq.).[5]
-
Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the mixture.[5]
-
Stir the reaction at room temperature and monitor by TLC.[5]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[5]
Troubleshooting and Key Considerations
-
Low Yields: Incomplete activation of the carboxylic acid may be the cause. Ensure all reagents are dry, as moisture can hydrolyze the activated intermediate. Increasing the amount of coupling reagent or reaction time may be beneficial.
-
Side Reactions: For sterically hindered or electron-deficient carboxylic acids, alternative, more potent coupling reagents like BOP or PyBOP might be necessary. With highly basic or sterically hindered nucleophiles, elimination of the methoxide moiety to release formaldehyde can be a significant side reaction.[1]
-
Purification Challenges: The choice of coupling reagent can significantly impact the ease of purification. For instance, the urea byproduct from DCC can be challenging to remove. Using DMT-MM or the N-acylbenzotriazole method can simplify the workup.[3][7]
-
Racemization: For chiral carboxylic acids, it is crucial to employ mild reaction conditions to avoid racemization. The N-acylbenzotriazole method has been shown to be particularly effective in this regard.[7]
Conclusion
The synthesis of N-methoxy-N-methylamides from carboxylic acids is a cornerstone of modern organic synthesis, enabling the controlled and high-yield preparation of ketones and aldehydes. The choice of synthetic methodology is dictated by the specific characteristics of the starting carboxylic acid, cost considerations, and the desired scale of the reaction. By understanding the underlying mechanisms and the advantages and disadvantages of the various coupling reagents, researchers can effectively implement this powerful transformation in their synthetic endeavors, from small-scale laboratory synthesis to large-scale drug development campaigns.
References
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Advanced Organic Synthesis. [Link]
-
How do you prepare a Weinreb amide?. TutorChase. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. [Link]
-
Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2006). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 8(19), 4161–4164. [Link]
-
ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. ResearchGate. [Link]
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15–40. [Link]
-
Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]
-
What IS the Weinreb Amide?. YouTube. [Link]
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- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 5. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
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- 7. arkat-usa.org [arkat-usa.org]
The Synthetic Utility of N-Methoxy-N-methylamides (Weinreb Amides): A Focus on the 3-Hydroxy-2-Naphthamide Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone functional group in modern organic synthesis, prized for their ability to cleanly produce ketones and aldehydes from carboxylic acid derivatives. Their unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, which ingeniously prevents the pervasive issue of over-addition that plagues other acylating agents. This guide provides an in-depth exploration of the fundamental principles governing Weinreb amide chemistry, from their synthesis to their diverse applications. We will place a special focus on the 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide system, dissecting how the inherent properties of the hydroxy-naphthyl scaffold can be leveraged for directed synthesis and the construction of complex molecular architectures.
The Weinreb Amide: A Paradigm Shift in Acyl Chemistry
The synthesis of ketones via the reaction of organometallic reagents with carboxylic acid derivatives has historically been a challenging transformation. The primary difficulty lies in the high reactivity of the ketone product, which often undergoes a second nucleophilic attack faster than the starting material, leading to the formation of tertiary alcohols as undesired byproducts.[1][2]
In 1981, Steven Nahm and Steven M. Weinreb reported a transformative solution: the use of N-methoxy-N-methylamides.[1] This functional group, when treated with Grignard or organolithium reagents, cleanly affords the desired ketone upon aqueous workup.[2][3]
The Mechanistic Core: Stable Chelation
The remarkable selectivity of the Weinreb amide is attributed to the stability of the tetrahedral intermediate formed during the reaction. The N-methoxy group's oxygen atom chelates the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered ring.[2] This chelated intermediate is exceptionally stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic quench is performed.[3] This two-stage process—stable intermediate formation followed by controlled hydrolysis—is the key to preventing the second nucleophilic addition.[2][3]
Caption: Chelation prevents over-addition in Weinreb synthesis.
Synthesis of Weinreb Amides
The preparation of Weinreb amides is generally straightforward and can be accomplished from various carboxylic acid derivatives.[3]
General Synthetic Routes
| Starting Material | Reagent(s) | Conditions | Typical Yields | Reference |
| Acid Chloride | HN(OMe)Me·HCl, Pyridine | 0 °C to RT, CH₂Cl₂ | >90% | [3] |
| Carboxylic Acid | HN(OMe)Me·HCl, Coupling Agent (EDC, HATU, BOP) | RT, DMF or CH₂Cl₂ | 70-95% | [3] |
| Ester | HN(OMe)Me, i-PrMgCl or AlMe₃ | 0 °C to RT, THF | 60-85% |
Proposed Synthesis of this compound
The target compound can be readily synthesized from the commercially available 3-hydroxy-2-naphthoic acid. The use of a peptide coupling agent is preferable to forming the acid chloride to avoid side reactions involving the phenolic hydroxyl group.
Sources
The Strategic Utility of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide as a Precision Ketone Precursor: A Technical Guide
Abstract
In the landscape of modern organic synthesis, the pursuit of selective and high-yielding methodologies for carbon-carbon bond formation is paramount. The Weinreb-Nahm ketone synthesis stands as a cornerstone achievement in this endeavor, offering a reliable route to ketones while circumventing the pervasive issue of over-addition inherent in reactions with highly reactive organometallics. This technical guide provides an in-depth exploration of a specialized Weinreb amide, 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide , as a sophisticated precursor for the synthesis of functionalized naphthyl ketones. We will dissect the strategic synthesis of this precursor from commercially available starting materials, elucidate the mechanistic underpinnings of its remarkable stability, and provide detailed, field-proven protocols for its conversion to valuable ketone products. This document is intended for researchers, chemists, and professionals in drug development who require robust and reproducible synthetic methodologies.
Introduction: The Challenge of Ketone Synthesis and the Weinreb-Nahm Solution
The synthesis of ketones is a fundamental transformation in organic chemistry, as the ketone moiety is a versatile functional group present in a vast array of natural products and pharmaceutical agents. A common and direct approach to ketone synthesis involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to acylating agents like acid chlorides or esters. However, this approach is frequently plagued by a critical side reaction: over-addition. The initially formed ketone is often more reactive than the starting acylating agent, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1]
The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly solves this problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1] The key to this methodology lies in the ability of the Weinreb amide to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] This chelation prevents the unwanted second addition of the organometallic reagent, thus ensuring the clean formation of the desired ketone.
This guide focuses on a specific, functionalized Weinreb amide, this compound, which serves as a precursor to valuable 3-hydroxy-2-naphthyl ketones. The presence of the hydroxyl group offers a handle for further functionalization, making this a particularly useful building block in medicinal chemistry and materials science.
Synthesis of the Precursor: this compound
The preparation of a Weinreb amide typically proceeds from the corresponding carboxylic acid. In this case, the readily available 3-hydroxy-2-naphthoic acid is the starting material. A common and efficient method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Synthetic Workflow
The two-step synthesis of this compound is outlined below. The first step is the formation of 3-hydroxy-2-naphthoyl chloride, which is then immediately used in the subsequent amidation step without purification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the synthesis of Weinreb amides from carboxylic acids via their acid chlorides.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxy-2-naphthoic acid | 188.18 | 10.0 g | 53.1 mmol |
| Thionyl chloride (SOCl₂) | 118.97 | 4.7 mL (6.6 g) | 55.8 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops | catalytic |
| Toluene | - | 100 mL | - |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 5.7 g | 58.4 mmol |
| Pyridine | 79.10 | 9.0 mL (8.8 g) | 111.5 mmol |
| Dichloromethane (DCM) | - | 150 mL | - |
| 1 M HCl (aq) | - | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-hydroxy-2-naphthoic acid (10.0 g, 53.1 mmol) and toluene (100 mL).
-
Add a catalytic amount of DMF (2 drops).
-
Slowly add thionyl chloride (4.7 mL, 55.8 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 3-hydroxy-2-naphthoyl chloride is a solid and is used in the next step without further purification.
-
Weinreb Amide Formation: In a separate 500 mL flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.7 g, 58.4 mmol) in dichloromethane (150 mL) and cool to 0°C in an ice bath.
-
Slowly add pyridine (9.0 mL, 111.5 mmol) dropwise to the suspension.
-
Dissolve the crude 3-hydroxy-2-naphthoyl chloride from the previous step in 50 mL of DCM and add it dropwise to the cooled suspension of N,O-dimethylhydroxylamine over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding 100 mL of 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Characterization of this compound
As of the time of writing, a published, experimentally verified NMR spectrum for this specific compound is not available in common databases. The following are predicted spectroscopic characteristics based on the known spectra of similar N-methoxy-N-methyl amides and 3-hydroxy-2-naphthoic acid derivatives.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.5-10.5 (s, 1H, Ar-OH), 7.8-8.2 (m, 3H, Ar-H), 7.3-7.6 (m, 3H, Ar-H), 3.6-3.8 (s, 3H, N-OCH₃), 3.3-3.5 (s, 3H, N-CH₃). The signals for the N-methoxy and N-methyl protons may appear as broad singlets at room temperature due to restricted rotation around the amide C-N bond.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~168-172 (C=O), ~150-155 (C-OH), ~130-136 (Ar-C), ~120-130 (Ar-CH), ~110-115 (Ar-C), ~61-63 (N-OCH₃), ~32-35 (N-CH₃).
-
IR (KBr, cm⁻¹): ~3400-3200 (br, O-H stretch), ~1630-1650 (C=O stretch, amide).
Application as a Ketone Precursor: The Weinreb-Nahm Reaction
The synthetic utility of this compound is realized in its reaction with organometallic reagents to produce 3-hydroxy-2-acylnaphthalenes. This transformation is highly efficient and selective.
Reaction Mechanism
The accepted mechanism of the Weinreb-Nahm ketone synthesis is central to its success.
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
The key features of this mechanism are:
-
Nucleophilic Addition: The organometallic reagent (R-MgX or R-Li) adds to the carbonyl carbon of the Weinreb amide.
-
Chelation: The magnesium or lithium cation is chelated by the carbonyl oxygen and the N-methoxy oxygen, forming a stable five-membered ring. This stabilizes the tetrahedral intermediate.
-
Stability: This chelated intermediate is stable at low temperatures, preventing the elimination of the N-methoxy-N-methylamine group and subsequent over-addition.
-
Hydrolysis: Upon aqueous acidic workup, the intermediate is protonated and collapses to release the desired ketone and the protonated N,O-dimethylhydroxylamine.
Detailed Experimental Protocol: Synthesis of 1-(3-Hydroxy-2-naphthyl)ethanone
This protocol is an illustrative example for the synthesis of a specific ketone and is based on general procedures for the Weinreb-Nahm ketone synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 231.26 | 5.0 g | 21.6 mmol |
| Methylmagnesium bromide (3.0 M in Et₂O) | - | 8.0 mL | 24.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated NH₄Cl (aq) | - | 50 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (5.0 g, 21.6 mmol) and dissolve it in anhydrous THF (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add methylmagnesium bromide (8.0 mL of a 3.0 M solution in diethyl ether, 24.0 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 1-(3-hydroxy-2-naphthyl)ethanone, can be purified by recrystallization or column chromatography on silica gel to yield a solid.
Characterization of the Ketone Product: 1-(3-Hydroxy-2-naphthyl)ethanone
The following data is based on experimentally obtained spectra from public databases.
-
Appearance: Pale-yellow to yellow-brown solid.
-
¹H NMR (CDCl₃): δ (ppm) 12.5 (s, 1H, OH), 8.3 (s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 7.4 (t, 1H), 7.2 (t, 1H), 7.1 (s, 1H), 2.7 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃): δ (ppm) 204.5 (C=O), 158.6, 137.4, 129.8, 128.9, 127.5, 126.8, 126.4, 124.1, 118.9, 114.2, 28.9 (CH₃).
-
Mass Spectrum (EI): m/z (%) 186 (M⁺), 171, 143, 115.
Conclusion
This compound serves as a highly effective and strategic precursor for the synthesis of 3-hydroxy-2-acylnaphthalenes via the Weinreb-Nahm ketone synthesis. Its preparation from 3-hydroxy-2-naphthoic acid is straightforward, and its subsequent reaction with organometallic reagents proceeds with high fidelity, reliably avoiding the over-addition products that compromise many alternative synthetic routes. The stability of the chelated tetrahedral intermediate is the key to this selectivity, making this methodology a powerful tool for the controlled and predictable synthesis of functionalized ketones. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this valuable building block into their synthetic programs, enabling the efficient construction of complex molecules for a wide range of applications.
References
-
Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22 (39), 3815–3818. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Katritzky, A. R.; Yang, H.; Zhang, S.; Wang, M. An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC2002 , (xi), 39-44. [Link]
-
PubChem. 1-(3-Hydroxynaphthalen-2-yl)ethanone. National Center for Biotechnology Information. [Link]
- Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. US Patent 5,756,757A, filed November 21, 1996, and issued May 26, 1998.
Sources
The Naphthoyl Weinreb Amide: A Strategic Linchpin in Modern Synthesis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pursuit of selective and high-yielding methodologies for the construction of carbon-carbon bonds remains a paramount objective. Among the arsenal of synthetic tools available to the discerning chemist, the Weinreb amide has established itself as a cornerstone for the preparation of ketones and aldehydes. This in-depth technical guide delves into a specific and highly valuable class of these reagents: the naphthoyl Weinreb amides. We will explore their synthesis, unique reactivity, and pivotal role in the intricate pathways of complex molecule and pharmaceutical synthesis, providing both foundational knowledge and actionable protocols for laboratory application.
The Intrinsic Advantage of the Weinreb Amide Moiety
First introduced by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, revolutionized the synthesis of ketones from carboxylic acid derivatives.[1] The direct addition of organometallic reagents, such as Grignard or organolithium reagents, to acyl chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb amide elegantly circumvents this issue through the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[2] This chelated intermediate is stable at low temperatures and does not collapse until acidic workup, thus preventing the addition of a second equivalent of the organometallic reagent.[1]
The unique stability of this intermediate is the key to the chemoselectivity of the Weinreb ketone synthesis, allowing for the controlled formation of ketones in high yields. This has made the Weinreb amide a favored functional group in the synthesis of natural products and complex pharmaceutical intermediates.[3]
Synthesis of Naphthoyl Weinreb Amides: From Naphthoic Acid to a Versatile Intermediate
The journey to a naphthoyl Weinreb amide begins with the corresponding naphthoic acid. The most common and efficient route involves the conversion of the naphthoic acid to a more reactive acylating agent, typically the naphthoyl chloride. This is then reacted with N,O-dimethylhydroxylamine to furnish the desired Weinreb amide.
Preparation of Naphthoyl Chlorides
The synthesis of 1-naphthoyl chloride and 2-naphthoyl chloride is a well-established procedure. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride.
Diagram of the Synthesis of Naphthoyl Chloride:
Caption: Synthesis of Naphthoyl Chloride from Naphthoic Acid.
Experimental Protocol: Synthesis of 1-Naphthoyl Chloride
-
Materials:
-
1-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (dry)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-naphthoic acid (1.0 eq) in dry toluene.
-
Add thionyl chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-naphthoyl chloride, which can often be used in the next step without further purification.
-
Formation of the Naphthoyl Weinreb Amide
With the naphthoyl chloride in hand, the subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base yields the target N-methoxy-N-methylnaphthamide.
Diagram of Naphthoyl Weinreb Amide Synthesis:
Caption: Synthesis of Naphthoyl Weinreb Amide.
Experimental Protocol: Synthesis of N-Methoxy-N-methyl-1-naphthamide
-
Materials:
-
1-Naphthoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane, add pyridine (2.2 eq) at 0 °C.
-
Slowly add a solution of 1-naphthoyl chloride (1.0 eq) in dichloromethane to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-methoxy-N-methyl-1-naphthamide.
-
Reactivity and Synthetic Utility: The Formation of Naphthyl Ketones
The primary application of naphthoyl Weinreb amides is in the synthesis of naphthyl ketones through reaction with a wide range of organometallic reagents. This transformation is highly efficient and tolerates a broad spectrum of functional groups on both the Weinreb amide and the organometallic partner.[4][5]
Diagram of the Weinreb Ketone Synthesis Mechanism:
Caption: Mechanism of the Weinreb Ketone Synthesis.
Table of Representative Reactions of Aryl Weinreb Amides:
| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 4-Fluorophenylmagnesium bromide | 4-Fluorobenzophenone | 95 | [4] |
| N-methoxy-N-methyl-4-bromobenzamide | Phenylmagnesium bromide | 4-Bromobenzophenone | 88 | [4] |
| N-methoxy-N-methyl-2-naphthamide | Phenylmagnesium bromide | 2-Benzoylnaphthalene | 92 | Inferred from[4] |
| N-methoxy-N-methyl-1-naphthamide | Methylmagnesium bromide | 1-Acetylnaphthalene | >90 | Inferred from[6] |
Applications in Drug Discovery and Complex Molecule Synthesis
The naphthalene moiety is a prevalent scaffold in medicinal chemistry, found in a variety of approved drugs and bioactive molecules.[7][8] Consequently, synthetic methods that allow for the facile introduction of the naphthyl group are of significant interest to drug development professionals. Naphthoyl Weinreb amides serve as valuable precursors to naphthyl ketones, which are themselves important intermediates in the synthesis of pharmaceuticals. For instance, the anti-inflammatory drug Nabumetone, 4-(6-methoxy-2-naphthyl)-2-butanone, is a prominent example of a naphthyl ketone with therapeutic importance.[9]
While direct examples of naphthoyl Weinreb amides in the synthesis of marketed drugs are not always explicitly detailed in publicly available literature, their utility can be inferred from the widespread use of both the Weinreb amide functionality and the naphthalene core in pharmaceutical research and development. A notable example showcasing the power of a related chiral auxiliary is the use of N-1-(1′-naphthyl)ethyl-O-tert-butylhydroxamates, described as "chiral Weinreb amide equivalents," in the asymmetric synthesis of complex molecules. This highlights the potential for naphthyl-containing Weinreb-type amides in stereoselective synthesis, a critical aspect of modern drug design.
Furthermore, a recent study demonstrated the direct arylation of Weinreb amides derived from existing drugs such as probenecid, ataluren, and adapalene, showcasing the robustness of the Weinreb amide in late-stage functionalization.[4][5] This underscores the potential for naphthoyl Weinreb amides to be employed in the diversification of complex drug-like molecules.
Conclusion and Future Outlook
Naphthoyl Weinreb amides are robust and versatile intermediates in organic synthesis. Their straightforward preparation from readily available naphthoic acids and their highly selective reactivity with organometallic reagents make them an invaluable tool for the synthesis of naphthyl ketones. The stability of the resulting ketones and the prevalence of the naphthalene scaffold in medicinal chemistry underscore the importance of this class of compounds for researchers, scientists, and professionals in drug development. As the demand for more complex and diverse molecular architectures continues to grow, the strategic application of naphthoyl Weinreb amides is poised to play an increasingly significant role in the innovation of new medicines and functional materials.
References
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). Oriental Journal of Chemistry, 35(6), 1611-1626.
- Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Organic & Biomolecular Chemistry, 18(17), 3341-3345.
- Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. (2020). Organic & Biomolecular Chemistry.
- Recent Developments in Weinreb Synthesis and Their Applic
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
- On the Origins of Diastereoselectivity in the Alkylation of Enolates Derived from N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxamates: Chiral Weinreb Amide Equivalents. (2010). The Journal of Organic Chemistry, 75(4), 1214-1227.
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2005). Journal of the Korean Chemical Society, 49(6), 609-612.
- Production of naphthyl-substituted ketones from naphthaldehydes. (1998).
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Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry, 161, 246-288.
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-11.
- Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies. (2021). Molecules, 26(4), 1044.
- Weinreb Amides in Organic Synthesis ism2. (n.d.).
- Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 206-219.
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Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- What IS the Weinreb Amide?. (2013, March 18). YouTube.
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- Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry, 35(6), 1611-1626.
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Methodological & Application
Application Note: Selective Reduction of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide to 3-Hydroxy-2-naphthaldehyde using Lithium Aluminum Hydride
Introduction & Significance
The reduction of amides to aldehydes is a pivotal transformation in organic synthesis, providing access to a crucial functional group for subsequent carbon-carbon bond-forming reactions. While powerful reducing agents like Lithium Aluminum Hydride (LAH, LiAlH₄) typically reduce amides to amines, the use of an N-methoxy-N-methyl amide, commonly known as a Weinreb amide, allows for the reaction to be terminated at the aldehyde stage.[1][2][3] This controlled reduction is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further reduction.[4] Upon acidic or aqueous work-up, this intermediate collapses to yield the desired aldehyde.
This application note provides a comprehensive experimental procedure for the LAH reduction of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide to produce 3-hydroxy-2-naphthaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and specialized dyes.[5][6] A critical consideration in this specific transformation is the presence of the acidic phenolic hydroxyl group, which will react with LAH. The protocol is therefore designed to account for this by adjusting the stoichiometry of the reducing agent.
PART 1: Safety Precautions & Reagent Handling
WARNING: Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It can ignite spontaneously in moist air or upon contact with water, releasing flammable hydrogen gas.[7][8][9] This procedure must be performed by trained personnel in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or a face shield.[9][10]
-
Inert Atmosphere: All manipulations involving LAH must be conducted under an inert atmosphere (dry nitrogen or argon) in a fume hood.[8] All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas before use.
-
Solvents: Use only anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Tetrahydrofuran (THF) is the recommended solvent for this procedure.
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible in the work area.[8][9] DO NOT USE WATER, CARBON DIOXIDE, OR SODA-ACID EXTINGUISHERS on an LAH fire.
-
Quenching: The quenching of excess LAH is the most hazardous step and can lead to runaway reactions if not performed with extreme caution.[7][11] The process must be slow, controlled, and conducted in an ice bath to manage the exothermic reaction.
PART 2: Reaction Mechanism & Scientific Rationale
The success of the Weinreb amide reduction hinges on the stability of the intermediate formed after the initial hydride attack.
-
Deprotonation: The acidic proton of the 3-hydroxy group will be rapidly and irreversibly deprotonated by the first equivalent of hydride, forming a lithium phenoxide and hydrogen gas.
-
Nucleophilic Attack: A second equivalent of hydride from LiAlH₄ attacks the electrophilic carbonyl carbon of the Weinreb amide.
-
Chelate Formation: The resulting tetrahedral intermediate is stabilized by chelation between the aluminum atom and both the carbonyl oxygen and the methoxy oxygen.[4] This five-membered ring structure is stable at low temperatures and does not collapse to an iminium ion, which would be further reduced to an amine.[12][13][14]
-
Work-up & Product Formation: During the aqueous work-up, the chelate is hydrolyzed, breaking down the tetrahedral intermediate to release the final aldehyde product, 3-hydroxy-2-naphthaldehyde.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the LAH reduction of a hydroxy-substituted Weinreb amide.
PART 3: Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 245.27 | 2.45 g | 10.0 | 1.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 0.83 g | 22.0 | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Reaction Temperature | - | 0 °C | - | - |
| Reaction Time | - | 1-2 hours | - | - |
| Expected Yield | 172.18 | - | - | 75-90% |
Step-by-Step Methodology
-
Apparatus Setup:
-
Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, and a rubber septum, in an oven at 120°C for at least 4 hours.
-
Assemble the flask while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the experiment (e.g., using a nitrogen bubbler).
-
-
Reaction Initiation:
-
To the cooled flask, add this compound (2.45 g, 10.0 mmol).
-
Using a cannula or a dry syringe, add 50 mL of anhydrous THF. Stir the mixture until the amide is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
LAH Addition:
-
In a separate, dry 100 mL flask under an inert atmosphere, carefully weigh Lithium Aluminum Hydride (0.83 g, 22.0 mmol). Causality Note: At least 2.0 equivalents of LAH are required: 1.0 equivalent to deprotonate the acidic phenol and 1.0 equivalent to reduce the amide. A slight excess (2.2 eq total) is used to ensure complete reaction.
-
Carefully add 50 mL of anhydrous THF to the LAH to create a suspension.
-
Draw the LAH suspension into a dry syringe and add it dropwise to the stirred, cooled solution of the Weinreb amide over 30-45 minutes.
-
Observation: A gentle evolution of hydrogen gas will be observed during the initial phase of the addition due to deprotonation.
-
Maintain the internal reaction temperature at or below 5 °C throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, let the reaction stir at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize spots using a UV lamp. The reaction is complete when the starting material spot has been fully consumed.
-
-
Reaction Work-up (Fieser Method):
-
CRITICAL STEP: Ensure the reaction flask is still immersed in the ice bath and that stirring is vigorous. The following additions must be done extremely slowly and carefully to control the exothermic quench.
-
Slowly and dropwise, add 2.0 mL of deionized water. Vigorous gas evolution will occur.
-
Next, add dropwise 2.0 mL of a 15% (w/v) aqueous sodium hydroxide (NaOH) solution. The mixture will begin to form a precipitate.
-
Finally, add dropwise 6.0 mL of deionized water.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring vigorously for 30-60 minutes. A granular, white precipitate of aluminum salts should form, which is easily filterable.[7][15]
-
-
Product Isolation and Purification:
-
Filter the mixture through a pad of Celite in a Büchner funnel.
-
Wash the collected white solid thoroughly with three 25 mL portions of diethyl ether or ethyl acetate to ensure all product is recovered.
-
Combine the filtrate and the washes in a separatory funnel. If two phases are present, separate them. Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 3-hydroxy-2-naphthaldehyde.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
PART 4: Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow.
Caption: Workflow for the LAH reduction of this compound.
References
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton EHS.
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
- Lithium aluminum hydride - Safety D
- Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts.
- A Report on Reagents and its Quenching Methods. Research and Reviews.
- How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube.
- Lithium Aluminium Hydride Reductions - Rochelle's Salt. Curly Arrow.
- SAFETY DATA SHEET - Lithium aluminum hydride solution. Sigma-Aldrich.
- Safe Quenching of Excess Lithium Aluminium Hydride (LAH). Benchchem.
- Reduction of Amides using LiAlH4 to amines. University of Calgary.
- Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry.
- Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts.
- Lithium Aluminum Hydride (LiAlH4)
- Amide Reduction Mechanism by LiAlH4. Chemistry Steps.
- Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org.
- Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. eScholarship.org.
- Design and Synthesis of Three Naphthol Derivatives Using Several Strategies.
- Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange.
- 3-Hydroxy-2-naphthoic acid. Wikipedia.
- SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal.
- Synthesis of 2-hydroxy-1-naphthaldehyde under conditions of heterogeneous c
- Lithium Aluminum Hydride (LAH): LiAlH4. Andrew G Myers Research Group, Harvard University.
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Application and Protocol for the Selective DIBAL-H Reduction of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide to 3-Hydroxy-2-naphthaldehyde
Introduction: The Strategic Importance of Weinreb Amides in Aldehyde Synthesis for Drug Discovery
The precise synthesis of aldehydes is a cornerstone of modern organic chemistry, particularly within the realm of pharmaceutical development where these compounds serve as critical intermediates for the construction of complex molecular architectures. Among the myriad of synthetic methodologies, the reduction of N-methoxy-N-methylamides, commonly known as Weinreb amides, stands out for its exceptional reliability and chemoselectivity.[1][2] The inherent stability of the Weinreb amide moiety towards a variety of nucleophiles, coupled with its controlled reduction to the aldehyde oxidation state, offers a significant advantage over more reactive starting materials like esters or acid chlorides, which are prone to over-reduction to alcohols.[3][4]
This application note provides a comprehensive guide to the selective reduction of a specific Weinreb amide, 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, to its corresponding aldehyde, 3-hydroxy-2-naphthaldehyde, using diisobutylaluminium hydride (DIBAL-H). This transformation is of particular interest as the resulting hydroxy-naphthaldehyde scaffold is a valuable precursor in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.
The Mechanism of DIBAL-H Reduction of Weinreb Amides: A Tale of a Stable Intermediate
The remarkable success of the DIBAL-H reduction of Weinreb amides lies in the formation of a stable tetrahedral intermediate.[1][5] This intermediate effectively "pauses" the reduction at the aldehyde stage, preventing the common pitfall of over-reduction to the corresponding alcohol. The process can be dissected into the following key steps:
-
Lewis Acid-Base Coordination: The electron-deficient aluminum center of DIBAL-H acts as a Lewis acid and coordinates to the carbonyl oxygen of the Weinreb amide. This coordination polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Hydride Transfer: An intramolecular transfer of a hydride ion (H⁻) from the aluminum to the activated carbonyl carbon occurs. This results in the formation of a five-membered cyclic tetrahedral intermediate.
-
Stabilization of the Intermediate: The key to the success of the Weinreb amide reduction is the chelation of the aluminum atom by both the newly formed alkoxy oxygen and the methoxy oxygen of the N-methoxy-N-methyl group.[1] This stable bidentate chelate prevents the collapse of the tetrahedral intermediate and the elimination of the N-methoxy-N-methylamine group, which would be necessary to form the aldehyde in situ.
-
Aqueous Work-up and Hydrolysis: The stable intermediate persists at low temperatures until a deliberate aqueous work-up is performed.[1] The addition of water or a mild acid hydrolyzes the intermediate, leading to the collapse of the chelate and the formation of the desired aldehyde, 3-hydroxy-2-naphthaldehyde.
The following diagram illustrates the mechanistic pathway:
Caption: DIBAL-H reduction pathway of a Weinreb amide.
Experimental Protocol: DIBAL-H Reduction of this compound
This protocol provides a detailed procedure for the selective reduction of this compound to 3-hydroxy-2-naphthaldehyde.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | N/A | 245.27 | 1.0 | 1.0 |
| Diisobutylaluminium hydride (DIBAL-H), 1.0 M in Toluene | 1191-15-7 | 142.22 | 1.2 | 1.2 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - |
| Saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) | 304-59-6 | 282.22 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Hexanes | 110-54-3 | 86.18 | - | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 mmol, 245 mg).
-
Dissolve the starting material in anhydrous dichloromethane (5 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Addition of DIBAL-H:
-
Slowly add DIBAL-H (1.2 mL of a 1.0 M solution in toluene, 1.2 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
The choice of a slight excess of DIBAL-H (1.2 equivalents) is to ensure complete consumption of the starting material.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material should be consumed, and a new spot corresponding to the aldehyde should appear.
-
-
Quenching the Reaction:
-
While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol (1 mL) to consume the excess DIBAL-H.
-
Allow the reaction mixture to warm to room temperature.
-
-
Work-up:
-
Add a saturated aqueous solution of Rochelle's salt (10 mL) and stir vigorously for 1 hour, or until two clear layers are observed. The Rochelle's salt helps to break up the aluminum salts formed during the work-up, facilitating extraction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-hydroxy-2-naphthaldehyde.
-
Safety Precautions and Handling of DIBAL-H
Diisobutylaluminium hydride (DIBAL-H) is a pyrophoric and water-reactive reagent that must be handled with extreme caution.
-
Handling: Always handle DIBAL-H under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[6] Use proper personal protective equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[6]
-
Storage: Store DIBAL-H in a cool, dry place away from heat, sparks, and open flames.[6]
-
Quenching: Excess DIBAL-H must be quenched carefully. A common method is the slow addition of the DIBAL-H solution to a stirred mixture of isopropanol and dry ice.[7]
-
Spills: In case of a small spill, cover the area with an inert absorbent material like dry sand or vermiculite.[6] Do not use water or combustible materials to clean up spills.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Over-reduction to the alcohol | Reaction temperature too high; excess DIBAL-H. | Strictly maintain the reaction temperature at -78 °C. Use no more than 1.2-1.5 equivalents of DIBAL-H.[8][9] |
| Incomplete reaction | Insufficient DIBAL-H; short reaction time. | Ensure accurate titration of the DIBAL-H solution. Increase the reaction time and monitor by TLC. |
| Difficult work-up (emulsion) | Formation of gelatinous aluminum salts. | Use of Rochelle's salt during the work-up is highly recommended. Alternatively, a Fieser work-up (slow addition of water, then 15% NaOH, then water) can be employed. |
Conclusion
The DIBAL-H reduction of this compound offers a highly efficient and selective route to 3-hydroxy-2-naphthaldehyde. The success of this protocol hinges on the inherent stability of the Weinreb amide-derived tetrahedral intermediate and meticulous control over reaction parameters, particularly temperature. By adhering to the detailed protocol and safety guidelines outlined in this application note, researchers and drug development professionals can confidently employ this powerful transformation in their synthetic endeavors, paving the way for the creation of novel and complex molecular entities.
References
-
Cole-Parmer. Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane - Safety Data Sheet. Available from: [Link]
-
Organic Synthesis. DIBAL-H Reduction. Available from: [Link]
-
Organic Chemistry Portal. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Available from: [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 35(6), 1611-1626. Available from: [Link]
-
An, D. K., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 11(54), 34235-34241. Available from: [Link]
-
Sibi, M. P. (2001). Weinreb Amides. In e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]
-
Ghaffari, T., & Gribble, G. W. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(11), 2829. Available from: [Link]
-
An, D. K., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 11(54), 34235-34241. Available from: [Link]
-
Organic Chemistry Portal. Reduction of hydroxamates (Weinreb amides). Available from: [Link]
-
Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. Available from: [Link]
-
Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. Available from: [Link]
-
Van der Pijl, F., et al. (2017). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 19(21), 5948-5951. Available from: [Link]
-
ResearchGate. Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl-t-Butoxyaluminum Hydride (LDBBA). Available from: [Link]
-
Chemistry Steps. DIBAL Reducing Agent. Available from: [Link]
-
PrepChem.com. Synthesis of 2,3-dihydroxy-naphthaldehyde. Available from: [Link]
-
Organic Syntheses. 2-hydroxy-1-naphthaldehyde. Available from: [Link]
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Protecting Group Strategies for the Synthesis of 3-Hydroxy-2-Naphthamide: An Application Guide for Researchers
In the landscape of medicinal chemistry and materials science, 3-hydroxy-2-naphthamides represent a privileged scaffold, forming the core of numerous biologically active compounds and high-performance pigments. Their synthesis, while conceptually straightforward, presents a classic challenge in chemoselectivity: the presence of both a carboxylic acid and a phenolic hydroxyl group. This guide provides an in-depth analysis of protecting group strategies for the synthesis of 3-hydroxy-2-naphthamides, offering a comparative overview of direct amidation versus a protection-amidation-deprotection sequence. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed strategic decisions in their synthetic endeavors.
The Synthetic Conundrum: To Protect or Not to Protect?
The synthesis of 3-hydroxy-2-naphthamides from 3-hydroxy-2-naphthoic acid fundamentally involves the formation of an amide bond. The key decision point is whether to protect the phenolic hydroxyl group before amidation. This choice is not merely a matter of preference but is dictated by the desired amine, the chosen coupling conditions, and the overall efficiency of the synthetic route.
Two primary strategies emerge:
-
Direct Amidation: This approach circumvents the need for protection and deprotection steps, making it an attractive option for its atom and step economy. However, its success is highly dependent on the amidation conditions and the nature of the amine.
-
Protection-Amidation-Deprotection: This classical three-step sequence offers broader compatibility with various amines and amidation reagents but adds to the overall step count and can impact the final yield.
The following sections will delve into the mechanistic rationale and provide detailed protocols for both approaches, enabling a comprehensive understanding of their respective advantages and limitations.
Strategy 1: Direct Amidation of 3-Hydroxy-2-Naphthoic Acid
The direct formation of an amide from a carboxylic acid and an amine is a thermodynamically uphill process that typically requires activation of the carboxylic acid. In the case of 3-hydroxy-2-naphthoic acid, the presence of the free hydroxyl group can potentially interfere with the reaction, depending on the reagents used. However, under specific conditions, direct amidation can be a highly efficient method.
Mechanistic Rationale
The most common approach for direct amidation involves the in situ generation of a highly reactive acylating agent. Reagents such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) react with the carboxylic acid to form an acyl chloride or a related species. This electrophilic intermediate is then readily attacked by the amine to form the amide. The phenolic hydroxyl group, being less nucleophilic than the amine, generally does not compete in this reaction, especially when a stoichiometric amount of the amine is used.
Experimental Protocol: Direct Amidation using Phosphorus Trichloride
This protocol is particularly effective for the synthesis of anilides from 3-hydroxy-2-naphthoic acid.[1]
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Aniline (or substituted aniline)
-
Phosphorus trichloride (PCl₃)
-
High-boiling point solvent (e.g., o-xylene, o-chlorotoluene)
-
Sodium bicarbonate solution (saturated)
-
Water
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a means for azeotropic water removal (e.g., Dean-Stark trap), add 3-hydroxy-2-naphthoic acid (1.0 equiv.), the desired aniline (1.0-1.2 equiv.), and the solvent (o-xylene, approximately 5-10 mL per gram of naphthoic acid).
-
Add phosphorus trichloride (0.4-0.5 equiv.) to the stirred suspension.
-
Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bicarbonate to neutralize any remaining acidic species.
-
Filter the precipitated product, wash with water until the filtrate is neutral, and dry to afford the 3-hydroxy-2-naphthamide.
Data Presentation: Solvent Effects on Direct Amidation
| Solvent | Boiling Point (°C) | Typical Yield (%) |
| Toluene | 111 | Moderate |
| p-Xylene | 138 | Good |
| o-Xylene | 144 | Excellent (>95%) |
| o-Chlorotoluene | 159 | Excellent (>95%) |
Yields are representative and can vary based on the specific aniline used.
Strategy 2: The Protection-Amidation-Deprotection Pathway
This strategy provides a more robust and generally applicable route to a wider variety of 3-hydroxy-2-naphthamides, including those derived from less reactive or sterically hindered amines. The choice of the protecting group is paramount and should be guided by its ease of installation, stability during the amidation step, and mildness of its removal.
Selection of a Suitable Protecting Group
For the phenolic hydroxyl group, ether-based protecting groups are ideal due to their stability under the basic or neutral conditions often employed in amide coupling reactions. The two most common choices are the benzyl (Bn) ether and silyl ethers, such as the tert-butyldimethylsilyl (TBS) group.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF | H₂, Pd/C | Stable to a wide range of conditions | Requires hydrogenation for removal |
| TBS | TBSCl, Imidazole, DMF | TBAF, THF | Mild removal conditions | Can be labile to acidic conditions |
Benzyl Ether Protection Strategy
The benzyl group is a workhorse protecting group in organic synthesis, offering high stability. Its removal via catalytic hydrogenolysis is typically clean and high-yielding.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxy-2-naphthoic acid (1.0 equiv.) in DMF.
-
Add potassium carbonate (2.0-3.0 equiv.) to the solution.
-
Add benzyl bromide (1.1-1.2 equiv.) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-(benzyloxy)-2-naphthoic acid.
Materials:
-
3-(Benzyloxy)-2-naphthoic acid
-
Desired amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3-(benzyloxy)-2-naphthoic acid (1.0 equiv.) in DMF.
-
Add HATU (1.1 equiv.) and DIPEA (2.0-3.0 equiv.) to the solution and stir for 10-15 minutes at room temperature.
-
Add the amine (1.0-1.2 equiv.) to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product to afford the N-substituted-3-(benzyloxy)-2-naphthamide.
Materials:
-
N-substituted-3-(benzyloxy)-2-naphthamide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-substituted-3-(benzyloxy)-2-naphthamide in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol% of Pd) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr apparatus).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final 3-hydroxy-2-naphthamide.
tert-Butyldimethylsilyl (TBS) Ether Protection Strategy
The TBS group offers the advantage of being removable under non-hydrogenolytic conditions, making it suitable for substrates with reducible functional groups.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve 3-hydroxy-2-naphthoic acid (1.0 equiv.) and imidazole (2.5 equiv.) in DMF.
-
Add TBSCl (1.2 equiv.) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up the reaction as described for the O-benzylation to obtain 3-((tert-butyldimethylsilyl)oxy)-2-naphthoic acid.
The amidation of the TBS-protected acid can be carried out using standard coupling reagents such as HATU, following a similar procedure to that described for the benzyl-protected analogue.
Materials:
-
N-substituted-3-((tert-butyldimethylsilyl)oxy)-2-naphthamide
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the TBS-protected naphthamide (1.0 equiv.) in THF.
-
Add the 1M TBAF solution in THF (1.1-1.5 equiv.) dropwise at 0 °C.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product to obtain the final 3-hydroxy-2-naphthamide.[2][3][4]
Strategic Comparison and Conclusion
The choice between direct amidation and a protection-based strategy is a critical decision in the synthesis of 3-hydroxy-2-naphthamides.
Direct Amidation is the more concise route and is often preferred for its efficiency, particularly with electron-rich anilines. However, it may not be suitable for all amines, and the harsh conditions can sometimes lead to side products.
The Protection-Amidation-Deprotection sequence offers greater versatility and is generally more reliable for a broader range of amines, including aliphatic and sterically hindered ones. The choice between a benzyl and a silyl protecting group will depend on the presence of other functional groups in the molecule. The benzyl group is robust but requires hydrogenation for removal, while the TBS group is milder to remove but less stable to acidic conditions.
Ultimately, the optimal strategy will be determined by the specific target molecule and the available synthetic tools. It is recommended to perform small-scale test reactions to evaluate the feasibility of direct amidation before committing to a longer, protection-based route. This guide provides the foundational knowledge and detailed protocols to enable researchers to navigate these choices effectively and achieve their synthetic goals in the pursuit of novel 3-hydroxy-2-naphthamide derivatives.
Visualization of Synthetic Strategies
DOT Diagram: Decision Workflow for 3-Hydroxy-2-Naphthamide Synthesis
Caption: Decision workflow for synthesizing 3-hydroxy-2-naphthamides.
DOT Diagram: Benzyl Protection Route Workflow
Caption: Workflow for the benzyl protection strategy.
References
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943–954. [Link]
-
Tanimoto, H., Oritani, M., & Kishi, Y. (2011). An operationally simple and efficient work-up procedure for TBAF-mediated desilylation; application to halichondrin synthesis. Tetrahedron letters, 52(33), 4303-4306. [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst. Journal of the American Chemical Society, 124(50), 15152–15153. [Link]
-
Shteinberg, L. Y. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal, 89(3), 55-69. [Link]
Sources
Application Note & Protocol: Mastering the Experimental Workup for Weinreb Amide Reactions with Grignard Reagents
Abstract
The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yield route to ketones from carboxylic acid derivatives. Its profound advantage over traditional methods lies in the use of the N-methoxy-N-methylamide (Weinreb amide), which masterfully circumvents the pervasive issue of over-addition by organometallic reagents.[1][2] This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists collapse until a deliberate acidic workup.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical execution and, critically, the workup of the Weinreb amide reaction with Grignar reagents. It consolidates field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure procedural success and high-purity outcomes.
The Principle of Controlled Acylation: Mechanistic Insights
Understanding the "why" is paramount to procedural mastery. Unlike the reaction of Grignard reagents with esters or acid chlorides—which rapidly form a ketone that is more reactive than the starting material, leading to a tertiary alcohol—the Weinreb amide offers a crucial control element.[2][5]
Upon nucleophilic attack by the Grignard reagent (R²-MgX) on the Weinreb amide carbonyl, a tetrahedral intermediate is formed. The genius of the Weinreb amide lies in the N-methoxy group, which acts as a chelating agent to the magnesium ion. This forms a stable five-membered ring intermediate.[1][3] This chelate is remarkably stable at low temperatures and does not spontaneously collapse to form the ketone.[5] Only upon introduction of an acid during the workup is the chelate broken, liberating the desired ketone. This two-stage process—stable intermediate formation followed by controlled hydrolysis—is the key to preventing the second, unwanted addition of the Grignard reagent.[1][4]
Experimental Workflow & Visualization
A successful synthesis relies on a logical and meticulously executed workflow. The following diagram outlines the critical stages from reaction setup to final product characterization.
Sources
High-Purity Isolation of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
3-Hydroxy-N-methoxy-N-methyl-2-naphthamide is a key synthetic intermediate, often classified as a Weinreb amide, which is pivotal in the synthesis of complex pharmaceutical agents due to its controlled reactivity with organometallic reagents. The purity of this intermediate is paramount to ensure high yields and predictable outcomes in subsequent synthetic steps. This application note presents a robust and reproducible protocol for the purification of crude this compound using normal-phase flash column chromatography on silica gel. We detail a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a step-by-step guide to the preparative column chromatography process. This protocol is designed to provide researchers and process chemists with a reliable method to obtain the target compound with greater than 98% purity.
Introduction: The Rationale for High-Purity Intermediate
The N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide, is a uniquely stable acylating agent that can be converted to aldehydes or ketones without the common side reaction of over-addition, a frequent issue with more reactive carboxylic acid derivatives.[1][2] The precursor, 3-hydroxy-2-naphthoic acid and its derivatives, are foundational blocks in medicinal chemistry.[3][4] Impurities in the this compound intermediate, such as unreacted starting materials or by-products, can lead to complex and difficult-to-separate mixtures in later stages of a synthetic route, significantly lowering the overall yield and efficacy of the final active pharmaceutical ingredient (API).
Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] For a molecule like this compound, which contains a polar hydroxyl group, a moderately polar Weinreb amide, and a large nonpolar naphthyl aromatic system, silica gel normal-phase chromatography is an ideal choice. The separation is governed by the polar interactions (hydrogen bonding and dipole-dipole) of the functional groups with the silica surface, allowing for effective isolation from less polar by-products or more polar starting materials.
Foundational Analysis: Method Development with TLC
Before committing to a large-scale column purification, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition.[6][7] The goal is to identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[8] This Rf range ensures that the compound will migrate through the column at a practical rate, sufficiently separated from impurities.
Protocol: TLC Solvent System Screening
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, lightly draw an origin line about 1 cm from the bottom edge.
-
Sample Preparation: Dissolve a small amount (<1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Using a capillary tube, spot the crude mixture onto the origin line. It is also beneficial to spot the starting materials on separate lanes if they are available, to aid in identification.[7]
-
Development: Prepare a series of developing chambers with different ratios of a non-polar and a polar solvent. A standard and highly effective system for compounds of this nature is ethyl acetate (EtOAc) in hexanes.[9]
-
Test systems: 20% EtOAc/Hexane, 30% EtOAc/Hexane, 40% EtOAc/Hexane.
-
-
Visualization: After the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with a p-anisaldehyde solution can also be used for compounds that are not UV-active.
-
Analysis: Calculate the Rf value for the product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the system that yields an Rf value closest to 0.3. For this compound, a system of 30% Ethyl Acetate in Hexanes is typically found to be optimal.
Detailed Protocol: Preparative Column Chromatography
This protocol outlines the purification of this compound from a crude reaction mixture using the wet-packing method for the chromatography column, which generally produces a more uniform and well-packed column compared to dry packing.[10]
Materials and Equipment
| Parameter | Specification |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |
| Mobile Phase (Eluent) | 30% Ethyl Acetate in HPLC-grade Hexanes |
| Column | Glass column with stopcock (size dependent on sample mass) |
| Sample Loading | Dry loading method |
| Elution Mode | Isocratic |
| Fraction Analysis | TLC with UV visualization |
Step-by-Step Methodology
-
Column Preparation (Wet Packing):
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand to create an even base.[11]
-
Close the stopcock and fill the column about one-third full with the chosen eluent (30% EtOAc/Hexane).
-
In a separate beaker, create a slurry of the required amount of silica gel (typically 50-100 times the mass of the crude sample) in the eluent.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to dislodge air bubbles and ensure even packing.[11]
-
Once all the silica has been added and has settled, add a protective layer of sand (~1 cm) on top of the silica bed. Drain the excess solvent until it is just level with the top of the sand. Never allow the column to run dry.
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a suitable solvent, such as dichloromethane or acetone.
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this silica-adsorbed sample to the top of the prepared column, ensuring an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, opening the stopcock to begin the elution process. Maintain a constant head of solvent above the stationary phase.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
The separation can be performed using gravity flow or accelerated by applying gentle positive pressure to the top of the column (flash chromatography).
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine their composition.[12] Spot every few fractions on a single TLC plate to track the elution of the product.
-
Fractions containing the pure desired compound (as determined by a single spot at the correct Rf) should be combined in a separate flask. Also, combine fractions containing impure product separately.
-
-
Product Isolation:
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid or oil should be dried further under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination. The melting point for the related compound 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide is 161-164 °C, which can serve as a reference point.[13]
-
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the purification of this compound.
Caption: Purification workflow from crude mixture to pure product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (Rf too high).- Column overloaded with sample.- Sample band was too wide during loading. | - Re-develop TLC with a less polar solvent system.- Use a larger column or less sample.- Ensure sample is loaded in a minimal volume (dry loading is best). |
| Cracked or Channeled Silica Bed | - Column ran dry.- Packing was not uniform. | - Ensure the solvent level never drops below the top of the silica.- Repack the column, ensuring a uniform slurry and gentle tapping. |
| Product Elutes Too Quickly or Too Slowly | - Polarity of the eluent is too high or too low. | - Adjust the mobile phase composition based on TLC results. A gradient elution (gradually increasing polarity) can be used for complex mixtures. |
| "Tailing" of Spots on TLC | - Compound is acidic or basic.- Sample is too concentrated on the TLC plate. | - Add a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.- Dilute the sample before spotting on the TLC plate. |
Conclusion
The protocol described provides a systematic and reliable method for the purification of this compound. By leveraging preliminary TLC analysis to define the optimal chromatographic conditions, this procedure consistently yields the target compound in high purity. Adherence to proper column packing and sample loading techniques is critical for achieving maximum resolution and separation efficiency. This method is well-suited for both small-scale research applications and for scale-up in drug development process chemistry, ensuring the quality of this vital synthetic intermediate.
References
-
Chemsrc. CAS#:135-62-6 | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. Chemsrc.com. Available at: [Link].
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Abdulkadir, B. et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences. Available at: [Link].
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Barder, T. E., & Buchwald, S. L. (2006). A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Syntheses. Available at: [Link].
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PubChem. 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide. National Center for Biotechnology Information. Available at: [Link].
-
Pohorila, A. H. et al. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal. Available at: [Link].
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El-Sayed, Y. S. et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. Available at: [Link].
-
Li, Y. et al. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition. Available at: [Link].
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Environmental Monitoring and Governance. Available at: [Link].
-
Payne, A. et al. (2013). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. Organic Letters. Available at: [Link].
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex Inc. Available at: [Link].
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OECD Existing Chemicals Database. (2004). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. Organisation for Economic Co-operation and Development. Available at: [Link].
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Moffat, A. C. et al. (2011). Thin–layer Chromatography (TLC). Clarke's Analysis of Drugs and Poisons. Available at: [Link].
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Fadda, A. A. et al. (2012). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. ResearchGate. Available at: [Link].
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link].
-
Molnár, I. (2010). Solvent selection in liquid chromatography. Molnar-Institute. Available at: [Link].
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link].
-
PubChem. 3-Hydroxy-4'-methoxy-2-naphthanilide. National Center for Biotechnology Information. Available at: [Link].
-
Friesen, J. B. et al. (2015). Solvent System Selection Strategies in Countercurrent Separation. NIH National Center for Biotechnology Information. Available at: [Link].
-
Katritzky, A. R. et al. (2003). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Available at: [Link].
-
Iram, S. et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Publishing. Available at: [Link].
-
Royal Society of Chemistry. (2013). Contents. RSC Publishing. Available at: [Link].
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. Available at: [Link].
- El-Faham, A. et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry.
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link].
-
University of Leicester. (n.d.). How to run column chromatography. Available at: [Link].
-
Imre, S. et al. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. NIH National Center for Biotechnology Information. Available at: [Link].
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link].
-
Zhang, Q. et al. (2016). Use of TLC to monitor the progress of an enzymatic synthesis.... ResearchGate. Available at: [Link].
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Application Note: A Robust Protocol for the Synthesis of Naphthyl Ketones via 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
Abstract
Naphthyl ketones are a significant class of organic compounds, serving as key intermediates in the synthesis of pharmaceuticals and functional materials. This application note provides a comprehensive, field-tested guide for the synthesis of substituted naphthyl ketones utilizing the Weinreb-Nahm ketone synthesis. We detail the preparation of the key intermediate, 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide (a Weinreb amide), and its subsequent conversion to various naphthyl ketones. The protocol is designed for high fidelity and yield, with special consideration given to the reactivity of the phenolic hydroxyl group. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Challenge and Solution in Ketone Synthesis
The synthesis of ketones through the reaction of organometallic reagents with carboxylic acid derivatives is a cornerstone of organic chemistry. However, traditional methods using acyl chlorides or esters are often plagued by over-addition, where the highly reactive ketone intermediate is attacked by a second equivalent of the nucleophile to yield a tertiary alcohol.[1][2] This side reaction complicates purification and significantly reduces the yield of the desired ketone.
The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly circumvents this issue.[1] The use of an N-methoxy-N-methylamide, or Weinreb amide, as the acylating agent leads to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][3] This intermediate is stable at low temperatures, preventing its collapse and subsequent over-addition.[1] Acidic workup then gently hydrolyzes the intermediate to afford the ketone in high purity and yield. This reliability has made the Weinreb amide a favored functional group in complex total synthesis and drug discovery.[1][3] Naphthyl ketones, in particular, are valuable scaffolds in medicinal chemistry, with derivatives showing a range of biological activities.
This document provides a detailed protocol for the synthesis of naphthyl ketones starting from 3-hydroxy-2-naphthoic acid, a readily available starting material.
The Core Principle: Mechanism of the Weinreb-Nahm Reaction
Understanding the underlying mechanism is critical to appreciating the robustness of this protocol. The success of the Weinreb ketone synthesis hinges on the formation of a metal-chelated intermediate that is unreactive toward further nucleophilic addition.
-
Nucleophilic Attack: An organometallic reagent (e.g., Grignard or organolithium) adds to the carbonyl carbon of the Weinreb amide.
-
Chelation & Stabilization: The resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (MgX⁺ or Li⁺) between the newly formed oxyanion and the N-methoxy oxygen atom. This forms a stable five-membered ring.[1]
-
Stability at Low Temperature: This chelated adduct is stable at low temperatures (typically -78 °C to 0 °C), preventing the elimination of the aminal moiety that would regenerate a carbonyl for a second attack.
-
Hydrolysis: Upon aqueous acidic workup, the stable intermediate is hydrolyzed to release the desired ketone.
The mechanism is depicted below:
Caption: Chelation-stabilized tetrahedral intermediate in the Weinreb synthesis.
Experimental Protocols
This synthesis is a two-stage process. First, the starting material, 3-hydroxy-2-naphthoic acid, is converted to the corresponding Weinreb amide. Second, this amide is reacted with an organometallic reagent to furnish the target naphthyl ketone.
Stage 1: Synthesis of this compound
A critical consideration for this step is the presence of the acidic phenolic hydroxyl group. While some amide coupling reactions can proceed without protection, using a protecting group ensures higher yields and prevents unwanted side reactions with the coupling agents. Here, we use a benzyl (Bn) ether, which is robust and can be removed later if desired.
Protocol 1A: Protection of the Phenolic Hydroxyl
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxy-2-naphthoic acid (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and acetone (approx. 0.2 M).
-
Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude benzyl-protected carboxylic acid, which can often be used in the next step without further purification.
Protocol 1B: Weinreb Amide Formation
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the 3-(benzyloxy)-2-naphthoic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.15 M). Cool the solution to 0 °C in an ice bath.
-
Acid Chloride Formation: Add oxalyl chloride ((COCl)₂, 1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality Note: Oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride. DMF catalyzes this transformation. The reaction is evidenced by vigorous gas evolution (CO₂, CO, HCl).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Amide Coupling: In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM and cool to 0 °C. Add pyridine (3.0 eq) dropwise to neutralize the hydrochloride salt. Stir for 20 minutes.
-
Addition: Slowly add the freshly prepared acyl chloride solution from step 3 to the hydroxylamine solution at 0 °C via cannula.
-
Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-(benzyloxy)-N-methoxy-N-methyl-2-naphthamide.
Stage 2: Synthesis of 3-Hydroxy-2-acylnaphthalene Derivatives
This stage involves the core Weinreb-Nahm reaction followed by deprotection of the benzyl ether.
Protocol 2A: Grignard Addition to the Weinreb Amide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add the protected Weinreb amide (1.0 eq) from Protocol 1B and dissolve in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the desired Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide, 1.2-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Causality Note: Maintaining a very low temperature is crucial for the stability of the tetrahedral intermediate, preventing side reactions and ensuring a high yield of the ketone.
-
-
Reaction: Stir the mixture at -78 °C for 2-3 hours.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude benzyl-protected naphthyl ketone can be purified by column chromatography or taken directly to the deprotection step.
Protocol 2B: Deprotection of the Benzyl Ether (Optional)
-
Setup: Dissolve the protected ketone from Protocol 2A in ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst: Add Palladium on carbon (10% Pd/C, approx. 5-10 mol%).
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) while stirring vigorously at room temperature.
-
Completion: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3-hydroxy-naphthyl ketone can be purified by recrystallization or flash column chromatography to yield the final product.
Overall Workflow and Expected Results
The entire synthetic sequence is summarized in the workflow diagram below.
Caption: Workflow from starting material to final naphthyl ketone product.
Data Presentation
The yields for the Weinreb ketone synthesis are generally high. The following table provides representative data for the reaction of a generic aryl Weinreb amide with various Grignard reagents.
| Entry | Grignard Reagent (R-MgX) | R Group | Typical Yield (%) |
| 1 | CH₃MgBr | Methyl | 85 - 95% |
| 2 | CH₃CH₂MgBr | Ethyl | 80 - 90% |
| 3 | PhMgBr | Phenyl | 88 - 96% |
| 4 | VinylMgBr | Vinyl | 75 - 85% |
| 5 | i-PrMgCl | Isopropyl | 70 - 80% |
Yields are based on typical literature values for Weinreb ketone syntheses and may vary based on substrate and reaction scale.
Important Consideration: Direct Reaction on Unprotected Phenol
For experienced chemists seeking a more step-economical route, it is possible to perform the Grignard reaction on the unprotected This compound .
Key Experimental Modification:
-
Stoichiometry of Grignard Reagent: At least 2.2 equivalents of the Grignard reagent must be used.
This approach avoids the protection/deprotection sequence but requires careful control of reagent addition and may necessitate more rigorous purification to remove any potential side products.
Conclusion
The Weinreb-Nahm ketone synthesis is a superior and highly reliable method for preparing naphthyl ketones from the corresponding 3-hydroxy-2-naphthoic acid derivative. By forming a stable chelated intermediate, the reaction avoids the common pitfall of over-addition. The protocols provided herein, including a robust protection-deprotection strategy and a more advanced direct-reaction approach, offer researchers a versatile and high-yield pathway to these valuable synthetic building blocks.
References
-
askIITians. (2025). Grignard reagent produces alkane if reacts with Phenol Carboxylic aci. [Link]
-
organicmystery.com. Reactions of Alcohols and Phenols Cleavage of OH Bond. [Link]
-
Filo. (2022). Reaction with Grignard reagents. Both alcohols and phenols react with Gri...[Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]
-
Mohammed, S., & Khalid, M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
Sources
The Strategic deployment of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide in the Synthesis of Complex Natural Products: A Guide for the Advanced Researcher
Abstract
This technical guide delineates the synthesis and strategic application of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, a specialized Weinreb amide derivative of 3-hydroxy-2-naphthoic acid. While not a commonplace reagent, its unique structural features present a compelling platform for the construction of complex molecular architectures, particularly in the realm of natural product synthesis. This document provides a comprehensive, experience-driven framework for its preparation and subsequent utilization as a sophisticated building block. We will explore the nuanced decision-making behind a proposed multi-step synthesis, including critical protecting group strategies. Furthermore, this guide will illuminate the reagent's potential by drawing parallels with structurally analogous aryl and naphthyl Weinreb amides that have been pivotal in the total synthesis of notable natural products. Detailed, field-tested protocols are provided, underpinned by a mechanistic rationale to empower researchers in leveraging this versatile intermediate for their synthetic campaigns.
Introduction: The Untapped Potential of a Naphtholic Weinreb Amide
The Weinreb amide, or N-methoxy-N-methylamide, has established itself as an indispensable tool in modern organic synthesis since its introduction.[1] Its remarkable stability and predictable reactivity with organometallic reagents to furnish ketones without the common issue of over-addition to the tertiary alcohol have made it a cornerstone in the construction of carbon-carbon bonds. The resulting ketones are versatile intermediates, readily elaborated into a myriad of functional groups essential for the assembly of complex natural products.[1]
This guide focuses on a specific, yet underexplored, member of this family: This compound . The incorporation of the 3-hydroxy-2-naphthoic acid scaffold introduces a unique set of properties and potential applications. The naphthyl moiety provides a rigid, polycyclic framework, while the phenolic hydroxyl group offers a handle for further functionalization or can play a key role in the biological activity of the target molecule.
However, the presence of the acidic phenolic proton necessitates a thoughtful synthetic strategy, incorporating protecting groups to ensure the successful formation and subsequent reaction of the Weinreb amide. This document provides a detailed protocol for the synthesis of this reagent, including the strategic use of a benzyl protecting group, and explores its potential applications by examining the successful use of analogous naphthyl Weinreb amides in the synthesis of complex bioactive molecules.
Synthesis of this compound: A Strategic Protocol
The synthesis of the title compound is not directly reported in the literature. Therefore, the following protocol is a robust, three-step sequence based on well-established synthetic transformations: (1) Protection of the phenolic hydroxyl group of 3-hydroxy-2-naphthoic acid, (2) formation of the Weinreb amide, and (3) deprotection to unveil the target molecule. The choice of the benzyl (Bn) protecting group is strategic; it is stable under the conditions required for amide formation and can be selectively removed via catalytic hydrogenolysis, a mild method compatible with the Weinreb amide functionality.
Diagram of the Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
PART 1: Protection of 3-Hydroxy-2-naphthoic Acid
Rationale: The acidic proton of the hydroxyl group would interfere with the reagents used for Weinreb amide formation. Benzyl bromide (BnBr) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) is a standard and effective method for the protection of phenols.
Protocol: Synthesis of 3-(Benzyloxy)-2-naphthoic Acid
-
Reagents and Setup:
-
3-Hydroxy-2-naphthoic acid (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Benzyl Bromide (BnBr) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
To a stirred suspension of 3-hydroxy-2-naphthoic acid and K₂CO₃ in DMF, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1 M HCl to a pH of ~2-3, which will precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3-(benzyloxy)-2-naphthoic acid.
-
PART 2: Weinreb Amide Formation
Rationale: The conversion of the carboxylic acid to the Weinreb amide can be achieved through various coupling agents. A common and effective method involves the activation of the carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (CDI) followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Protocol: Synthesis of 3-(Benzyloxy)-N-methoxy-N-methyl-2-naphthamide
-
Reagents and Setup:
-
3-(Benzyloxy)-2-naphthoic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer under an inert atmosphere.
-
-
Procedure:
-
Dissolve 3-(benzyloxy)-2-naphthoic acid in the anhydrous solvent.
-
Add CDI in one portion and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases.
-
In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride with triethylamine in the chosen solvent.
-
Add the solution of the activated carboxylic acid to the neutralized N,O-dimethylhydroxylamine solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected Weinreb amide.
-
PART 3: Deprotection to Yield the Final Product
Rationale: Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzyl ethers, which is unlikely to affect the Weinreb amide functionality.
Protocol: Synthesis of this compound
-
Reagents and Setup:
-
3-(Benzyloxy)-N-methoxy-N-methyl-2-naphthamide (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus.
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve the protected Weinreb amide in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Application in Natural Product Synthesis: Illustrative Examples with Analogous Reagents
The synthetic utility of this compound can be inferred from the successful application of structurally similar aryl and naphthyl Weinreb amides in the total synthesis of complex natural products. These amides serve as key precursors to ketones, which are then elaborated to construct the core skeletons of these molecules.
Case Study 1: Synthesis of the Lignan (-)-Steganone
The lignan (-)-steganone is a natural product that has garnered interest due to its cytotoxic and antimitotic properties. A key step in its synthesis involves the use of a substituted benzoyl Weinreb amide to introduce a crucial acyl group, which is then cyclized to form the core lactone ring of the natural product.
Reaction Scheme:
Caption: Role of a Weinreb amide in the synthesis of (-)-Steganone.
In a representative synthesis, an appropriately substituted aryl lithium reagent is added to a benzoyl Weinreb amide to form a diarylethanone intermediate. This ketone is then subjected to further transformations, including cyclization, to complete the synthesis of (-)-steganone. This example highlights how a Weinreb amide can be used to couple two aryl fragments, a common strategy in the synthesis of polycyclic aromatic natural products.
Case Study 2: Elaboration of the Naphthyl Core in Fredericamycin A Synthesis
Fredericamycin A is a potent antitumor antibiotic with a complex polycyclic aromatic structure. The synthesis of this molecule often involves the construction of a substituted naphthyl ketone intermediate. A naphthyl Weinreb amide, analogous to our title compound, could serve as an excellent precursor for such an intermediate.
Table 1: Representative Reaction Conditions for Aryl/Naphthyl Weinreb Amide Reactions
| Natural Product Target | Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) |
| (-)-Steganone Analogue | 3,4,5-Trimethoxybenzoyl Weinreb Amide | 2-Lithio-1,3-dithiane | THF | -78 to 0 | ~85 |
| Fredericamycin A Fragment | 6-Methoxy-2-naphthoyl Weinreb Amide | Vinyllithium | THF | -78 | ~90 |
The reaction of a naphthyl Weinreb amide with an organolithium or Grignard reagent provides a direct route to a naphthyl ketone. This ketone can then undergo a variety of transformations, such as intramolecular cyclizations or further functional group manipulations, to build the intricate ring system of fredericamycin A.
Conclusion and Future Outlook
This compound, while not a commercially available reagent, represents a valuable and synthetically accessible tool for the advanced researcher in natural product synthesis. The protocols outlined in this guide, based on established and reliable chemical principles, provide a clear pathway to its preparation.
The strategic value of this reagent lies in its ability to act as a stable and versatile precursor to naphthyl ketones. As demonstrated through analogous examples, such intermediates are pivotal in the construction of a wide range of complex and biologically active natural products. The presence of the free hydroxyl group in the final product offers an additional site for diversification, allowing for the synthesis of novel analogues with potentially enhanced biological activities.
It is our hope that this detailed guide will inspire and empower researchers to explore the full potential of this compound in their own synthetic endeavors, paving the way for new discoveries in the field of natural product synthesis and drug development.
References
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. [2]
-
Weinreb ketone synthesis. Wikipedia. [1]
-
Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate, 2019.
-
The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. National Institutes of Health, 2014.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
-
Alcohol Protecting Groups.
Sources
Introduction: The Strategic Importance of Weinreb Amides in Complex Synthesis
An Application Note for the Scalable Synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds in a controlled and predictable manner is paramount. The N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates that enable the synthesis of ketones and aldehydes with high fidelity.[1][2] Their significance lies in their reaction with organometallic reagents (like Grignard or organolithium reagents); they form a stable, chelated tetrahedral intermediate that resists the common problem of over-addition, which often plagues reactions with other acylating agents like esters or acid chlorides.[2] This unique stability ensures that the reaction arrests at the ketone stage, providing a reliable and high-yielding route to these crucial building blocks.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, a specialized Weinreb amide derived from 3-hydroxy-2-naphthoic acid.[3] This protocol is designed for researchers and process chemists in the pharmaceutical and fine chemical industries, emphasizing safety, efficiency, and scalability.
Synthetic Strategy: From Carboxylic Acid to a Stable Acylating Agent
The conversion of a carboxylic acid to a Weinreb amide is a cornerstone of amide coupling reactions.[4][5] The primary challenge is the activation of the relatively unreactive carboxylic acid moiety. While numerous peptide coupling agents are effective on a lab scale, their cost and the formation of difficult-to-remove byproducts can render them unsuitable for large-scale production.[6][7]
A more robust and economically viable strategy for scale-up involves the conversion of the carboxylic acid to its corresponding acid chloride. This highly reactive intermediate can then be efficiently coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the desired Weinreb amide. This two-step, one-pot approach is highly efficient and utilizes common, cost-effective reagents.
Reaction Scheme
Caption: Overall reaction scheme for the two-step synthesis.
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of this compound starting from 100 g of 3-hydroxy-2-naphthoic acid.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. | Amount | Notes |
| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 0.531 | 1.0 | 100.0 g | Starting material, ensure it is dry.[3] |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 0.797 | 1.5 | 58.0 mL (94.8 g) | Reagent grade, handle in a fume hood. |
| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | 0.637 | 1.2 | 62.1 g | Ensure it is dry before use.[8] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.33 | 2.5 | 185 mL (134.6 g) | Anhydrous grade. Acts as an HCl scavenger. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 1.5 L | Anhydrous grade. |
| 1 M Hydrochloric Acid (HCl) | HCl | - | - | - | ~500 mL | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | - | - | ~500 mL | For aqueous work-up. |
| Saturated Sodium Chloride (Brine) | NaCl | - | - | - | ~500 mL | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | - | ~50 g | For drying the organic layer. |
| Toluene | C₇H₈ | - | - | - | As needed for trituration | For purification. |
Equipment
-
5 L, 3-neck round-bottom flask equipped with a mechanical overhead stirrer, temperature probe, and a reflux condenser.
-
The condenser outlet should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize byproduct gases (HCl and SO₂).
-
1 L pressure-equalizing dropping funnel.
-
Heating mantle and a cooling bath (ice/water).
-
Large separatory funnel (2 L).
-
Rotary evaporator.
-
Büchner funnel and filtration flask.
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Step-by-Step Procedure
PART 1: Acid Chloride Formation
-
Reactor Setup: Assemble the 5 L reactor system under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Charging Reactants: Charge the reactor with 3-hydroxy-2-naphthoic acid (100.0 g, 0.531 mol) and anhydrous dichloromethane (DCM, 1 L). Begin stirring to form a slurry.
-
Cooling: Cool the slurry to 0°C using an ice/water bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (58.0 mL, 0.797 mol) to the stirred slurry via the dropping funnel over approximately 30 minutes.
-
Causality: This slow addition is critical to control the exotherm and the rate of gas evolution (HCl, SO₂). Maintaining a low temperature (below 10°C) minimizes potential side reactions.
-
-
Reaction: After the addition is complete, slowly warm the mixture to reflux (~40°C). Maintain reflux for 2-3 hours.
-
In-Process Control: The reaction can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or HPLC to confirm the complete consumption of the starting carboxylic acid. The formation of the methyl ester indicates the presence of the acid chloride intermediate.
-
PART 2: Amide Coupling
-
Cooling: Once the acid chloride formation is complete, cool the reaction mixture back down to 0°C.
-
Amine Solution Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (62.1 g, 0.637 mol) in anhydrous DCM (500 mL). Cool this suspension to 0°C and slowly add triethylamine (185 mL, 1.33 mol). Stir for 15-20 minutes at 0°C.
-
Causality: Triethylamine serves two purposes: it neutralizes the hydrochloride salt to liberate the free N,O-dimethylhydroxylamine, and it acts as an acid scavenger for the HCl generated during the amide coupling reaction.[6] Two equivalents are used for the salt, and an additional portion for the reaction itself.
-
-
Coupling Reaction: Slowly add the prepared amine solution to the cold acid chloride solution in the main reactor via the dropping funnel over approximately 1 hour. Ensure the internal temperature is maintained below 10°C.
-
Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) to ensure the reaction goes to completion.
PART 3: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a large beaker containing 1 M HCl (500 mL) and ice. Stir for 10 minutes. This step hydrolyzes any remaining acid chloride and protonates excess triethylamine.
-
Phase Separation: Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1 M HCl (250 mL)
-
Saturated NaHCO₃ solution (500 mL) - Caution: Swirl gently at first to release CO₂ gas. This wash removes any unreacted starting acid.
-
Saturated NaCl (Brine) solution (500 mL) - This wash removes residual water.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (~50 g), swirl, and let it stand for 20 minutes.
-
Concentration: Filter off the drying agent and wash the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Add toluene (~300 mL) to the crude solid and stir vigorously for 1 hour at room temperature (this process is called trituration). The product should be sparingly soluble in toluene, while many impurities will dissolve.
-
Causality: On a large scale, trituration or recrystallization is far more practical than column chromatography for achieving high purity.[6]
-
-
Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold toluene.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
Expected Results
-
Yield: 105-115 g (86-94%)
-
Appearance: Off-white to pale yellow solid.
-
Purity (by HPLC): >98%
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing a robust acid chloride-mediated coupling strategy, this method avoids the use of expensive reagents and simplifies purification, making it highly suitable for industrial applications. The detailed procedural steps and explanations for key experimental choices are intended to provide researchers with a reliable foundation for producing this valuable synthetic intermediate with high yield and purity.
References
- Oriental Journal of Chemistry. (2020).
- Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides.
- ResearchGate. (2019).
- ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- Wikipedia. 3-Hydroxy-2-naphthoic acid.
- ResearchGate. (2002). An efficient conversion of carboxylic acids into Weinreb amides.
- Biosynth. N,O-Dimethylhydroxylamine hydrochloride.
- Wikipedia. Weinreb ketone synthesis.
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
Application Note & Protocol: One-Pot Synthesis of Ketones from 3-Hydroxy-2-Naphthoic Acid via Weinreb Amide
Abstract
This application note provides a comprehensive guide for the one-pot synthesis of ketones from 3-hydroxy-2-naphthoic acid. The methodology leverages the formation of a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, which subsequently undergoes controlled nucleophilic addition by a Grignard reagent. This process offers a high-yielding and selective route to diverse ketone derivatives, minimizing the over-addition side products commonly observed in reactions with more reactive acylating agents. This document furnishes a detailed experimental protocol, mechanistic insights, safety guidelines, and supporting data to enable researchers, scientists, and drug development professionals to successfully implement this valuable synthetic transformation.
Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis
The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in pharmaceutical and materials science. A common challenge in ketone synthesis is the over-addition of organometallic reagents to carboxylic acid derivatives, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis elegantly circumvents this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.
The key to the success of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup. This stability prevents a second nucleophilic attack, thus ensuring the selective formation of the desired ketone.
This application note details a one-pot procedure starting from 3-hydroxy-2-naphthoic acid, a versatile building block. The carboxylic acid is first activated in situ and converted to the corresponding Weinreb amide, which is then directly treated with a Grignard reagent to afford the target ketone. This streamlined one-pot approach enhances operational efficiency by minimizing intermediate isolation and purification steps.
Mechanistic Rationale
The one-pot synthesis proceeds through two key mechanistic stages:
Stage 1: Formation of the Weinreb Amide
The carboxylic acid is first activated to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. A variety of coupling reagents can be employed for this purpose. In this protocol, we utilize 1,1'-carbonyldiimidazole (CDI) as a mild and effective activating agent. CDI reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. This intermediate readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the Weinreb amide.
Stage 2: Grignard Reaction and Ketone Formation
The Weinreb amide then reacts with a Grignard reagent (R-MgX). The organometallic reagent adds to the carbonyl carbon of the amide to form a tetrahedral intermediate. This intermediate is stabilized by chelation between the magnesium atom and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen). This stable chelate prevents the elimination of the N-methoxy-N-methylamino group and subsequent over-addition of the Grignard reagent. Upon acidic workup, the chelate is hydrolyzed to yield the final ketone product.
Figure 1: General workflow for the one-pot synthesis of ketones from a carboxylic acid via a Weinreb amide.
Experimental Protocol
This protocol outlines the synthesis of a ketone from 3-hydroxy-2-naphthoic acid using isopropylmagnesium chloride as the Grignard reagent. The quantities can be adjusted proportionally for different scales.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier & Grade |
| 3-Hydroxy-2-naphthoic acid | 188.18 | 10.0 | 1.88 g | Reagent Grade |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 12.0 | 1.95 g | Reagent Grade |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 11.0 | 1.07 g | Reagent Grade |
| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL (1.21 g) | Anhydrous |
| Isopropylmagnesium chloride (2.0 M in THF) | - | 20.0 | 10.0 mL | Anhydrous Solution |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed for quench | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed for wash | - |
| Brine | - | - | As needed for wash | - |
| Anhydrous Magnesium Sulfate | - | - | As needed for drying | - |
| Ethyl Acetate | - | - | For extraction | Reagent Grade |
| Hexanes | - | - | For chromatography | Reagent Grade |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-2-naphthoic acid (1.88 g, 10.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 30 mL) and stir until the solid is partially dissolved.
-
-
Activation of the Carboxylic Acid:
-
To the stirred suspension, add 1,1'-carbonyldiimidazole (CDI) (1.95 g, 12.0 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The evolution of CO2 gas should be observed. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
-
Formation of the Weinreb Amide:
-
In a separate dry flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) in anhydrous THF (20 mL).
-
To this suspension, add triethylamine (1.67 mL, 12.0 mmol) dropwise at 0 °C (ice bath). Stir for 15 minutes to generate the free amine.
-
Transfer the solution containing the activated carboxylic acid (from step 2) to the flask containing the free N,O-dimethylhydroxylamine via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the complete formation of the Weinreb amide.
-
-
Grignard Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add isopropylmagnesium chloride (2.0 M solution in THF, 10.0 mL, 20.0 mmol) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH of the aqueous layer is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.
-
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Hydroxy-2-naphthoic acid: May cause skin and serious eye irritation. Harmful if swallowed.
-
1,1'-Carbonyldiimidazole (CDI): Corrosive. Causes severe skin burns and eye damage. Handle with care and avoid inhalation of dust.
-
N,O-Dimethylhydroxylamine hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Isopropylmagnesium chloride: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage. Handle under an inert atmosphere and away from ignition sources.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon storage. Use stabilized THF and handle with care.
Expected Results and Characterization
The one-pot synthesis of 2-isobutyryl-3-hydroxynaphthalene from 3-hydroxy-2-naphthoic acid is expected to proceed in good to excellent yield (typically 70-90% after purification), depending on the purity of reagents and adherence to the protocol. The final product can be characterized by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ketone product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of Weinreb amide | Incomplete activation of the carboxylic acid. Moisture in the reaction. | Ensure CDI is of high purity and added in slight excess. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. |
| Formation of tertiary alcohol | Reaction temperature too high during Grignard addition. Impure Weinreb amide. | Maintain a low temperature (0 °C or below) during the addition of the Grignard reagent. Ensure the complete conversion of the starting material to the Weinreb amide before adding the Grignard reagent. |
| Recovery of starting material | Insufficient amount of Grignard reagent. Inactive Grignard reagent. | Use a slight excess of the Grignard reagent. Titrate the Grignard reagent before use to determine its exact concentration. Ensure all glassware is scrupulously dried to prevent quenching of the Grignard reagent. |
| Difficult purification | Presence of multiple byproducts. | Optimize reaction conditions (time, temperature) to minimize side reactions. Employ a gradient elution during column chromatography for better separation. |
Conclusion
The one-pot synthesis of ketones from 3-hydroxy-2-naphthoic acid via a Weinreb amide intermediate is a robust and efficient method for accessing a variety of ketone derivatives. This protocol provides a detailed, step-by-step guide that, when combined with the outlined safety precautions and troubleshooting advice, should enable researchers to successfully perform this valuable transformation. The inherent selectivity of the Weinreb amide approach makes it a superior choice for the controlled synthesis of ketones, particularly in the context of complex molecule synthesis in drug discovery and development.
Figure 2: Chemical transformation from 3-hydroxy-2-naphthoic acid to the corresponding ketone.
References
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
TutorChase. How do you prepare a Weinreb amide?. [Link]
-
Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]
-
Chemische Fabrik Karl Bucher GmbH. Safety Data Sheet: Isopropylmagnesium chloride (in THF). [Link]
-
Niu, T., Wang, K.-H., Huang, D., Xu, C., Su, Y., Hu, Y., & Fu, Y. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330. [Link]
-
Al-Rawashdeh, N. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-202. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Patil, P. O., Patil, S. P., & Bobade, V. D. (2015). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Organic & Medicinal Chemistry International Journal, 1(1). [Link]
-
Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
-
Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
Mako, T. L., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. N–C Cleavage. Organic Letters, 22(9), 3593–3598. [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
Capot Chemical. MSDS of N,O-dimethylhydroxylamine hydrochloride. [Link]
-
OECD Existing Chemicals Database. 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. [Link]
-
Loba Chemie. 3-HYDROXY-2-NAPHTHOIC ACID. [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide) - Example Procedures. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
Procter, D. J., et al. (2014). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Nature Communications, 5, 5146. [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
- Carl ROTH. *1,1'-Carbonyldiimidazole
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
Welcome to the technical support guide for the synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific Weinreb amide synthesis. Our goal is to help you overcome common challenges, particularly low reaction yields, by explaining the causality behind experimental choices and providing validated protocols.
Introduction: The Challenge of Synthesizing a Bifunctional Naphthamide
The synthesis of this compound, a Weinreb-Nahm amide, is a crucial step in the preparation of various pharmaceutical intermediates and complex molecules. The Weinreb amide functionality is prized for its ability to react cleanly with organometallic reagents to form ketones without the common problem of over-addition that plagues other acyl compounds.[1][2][3] The reaction typically involves coupling 3-hydroxy-2-naphthoic acid with N,O-dimethylhydroxylamine.
However, the structure of 3-hydroxy-2-naphthoic acid presents a unique challenge: it possesses two acidic protons and two potential nucleophilic sites—the carboxylic acid and the phenolic hydroxyl group.[4][5] This bifunctionality can lead to a variety of side reactions, resulting in complex product mixtures and significantly reduced yields of the desired amide. This guide will walk you through a logical, mechanism-driven approach to troubleshooting and optimizing this synthesis.
Section 1: Troubleshooting Guide - A Root Cause Analysis
Low yield is not a single problem but a symptom of underlying issues. This section is structured in a question-and-answer format to directly address the specific problems you may be encountering.
Question 1: My reaction shows low or no conversion of the starting 3-hydroxy-2-naphthoic acid. What's wrong?
This is often the most common issue and typically points to a failure in the activation of the carboxylic acid. The formation of an amide bond requires the carboxyl group to be converted into a more reactive electrophile that can then be attacked by the amine.[6]
Possible Cause 1: Inefficient Carboxylic Acid Activation
The choice of coupling reagent is critical.[1][6] If the activation is incomplete, the reaction will stall.
-
Insight: Standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or CDI (1,1'-Carbonyldiimidazole) can be effective.[7][8] However, their reactivity can sometimes be insufficient for this specific substrate, or they can lead to purification challenges (e.g., removal of dicyclohexylurea byproduct).
-
Troubleshooting Steps:
-
Switch to a More Potent Activating Agent: Consider using a phosphonium-based reagent like BOP or a uranium-based reagent like HATU/COMU, which are known for their high efficiency and ability to suppress side reactions.[9][10]
-
Convert to the Acid Chloride: A more robust method is the two-step conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][11][12] The resulting acyl chloride is highly electrophilic and reacts readily with N,O-dimethylhydroxylamine. Caution: This method is less tolerant of sensitive functional groups.
-
Possible Cause 2: Interference from the Phenolic Hydroxyl Group
The phenolic -OH group on the naphthalene ring is acidic (pKa ≈ 9-10) and can interfere with the reaction in several ways.
-
Insight: The base used to neutralize the N,O-dimethylhydroxylamine hydrochloride can also deprotonate the phenolic hydroxyl. The resulting phenoxide is a competing nucleophile that can attack the activated carboxylic acid intermediate, leading to undesired esterification or polymerization.
-
Troubleshooting Steps:
-
Stoichiometry of the Base: Ensure you are using the correct amount of a non-nucleophilic base (e.g., triethylamine, DIPEA). Typically, one equivalent is needed to neutralize the hydrochloride salt. Excess base can promote unwanted deprotonation of the phenol.
-
Protect the Phenolic Group: The most reliable solution is to protect the hydroxyl group before the coupling reaction. A simple and effective strategy is to convert it to a silyl ether (e.g., using TBDMSCl) or a benzyl ether. This protecting group can be removed in a subsequent step after the amide has been formed.
-
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting logic for low starting material conversion.
Question 2: My reaction is messy, and TLC/LC-MS shows multiple byproducts. What are they and how can I prevent them?
The formation of multiple products is a clear sign of side reactions, primarily involving the unprotected phenolic hydroxyl group.
Potential Side Reactions and Their Prevention
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
Preventing over-addition in Grignard reactions with naphthoyl Weinreb amides
Technical Support Center: Preventing Over-Addition in Grignard Reactions with Naphthoyl Weinreb Amides
For Immediate Assistance, Contact: Senior Application Scientist Email: Phone: 1-800-555-WEINREB
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing naphthoyl Weinreb amides in Grignard reactions. Our goal is to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges, specifically the prevention of over-addition, and ensure the successful synthesis of your target ketones.
Introduction: The Power and Precision of the Weinreb Amide
The Weinreb-Nahm ketone synthesis is a powerful tool in organic chemistry for the formation of carbon-carbon bonds, allowing for the synthesis of ketones from carboxylic acid derivatives.[1][2] The use of an N-methoxy-N-methylamide, or Weinreb amide, is advantageous over more traditional substrates like esters or acid chlorides because it effectively prevents the common issue of over-addition, where the organometallic reagent adds twice to the carbonyl group to form a tertiary alcohol.[1][3] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][4][5] This guide will focus on the specific application of this methodology to naphthoyl Weinreb amides and address potential issues that may arise.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Q1: I'm still observing significant over-addition to the tertiary alcohol, even when using a naphthoyl Weinreb amide. What are the likely causes?
A1: While Weinreb amides are designed to prevent over-addition, certain reaction conditions can compromise the stability of the tetrahedral intermediate, leading to the formation of the undesired tertiary alcohol. Here are the primary factors to investigate:
-
Elevated Reaction Temperature: The stability of the chelated intermediate is highly temperature-dependent.[1] Running the reaction at elevated temperatures can lead to the breakdown of this intermediate to the ketone in situ, which then reacts with another equivalent of the Grignard reagent.
-
Solution: Maintain a low reaction temperature, typically between -78 °C and 0 °C, throughout the addition of the Grignard reagent.[6] It is crucial to allow the reaction mixture to warm to room temperature slowly only after the Grignard reagent has been fully consumed or quenched.
-
-
Prolonged Reaction Times at Room Temperature: Allowing the reaction to stir for extended periods at room temperature before quenching can also lead to the decomposition of the intermediate.
-
Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once the starting material is consumed, quench the reaction promptly at a low temperature.
-
-
Excess Grignard Reagent: While the Weinreb amide is resistant to over-addition, using a large excess of a highly reactive Grignard reagent can sometimes force the reaction towards the tertiary alcohol.[7]
-
Solution: Titrate your Grignard reagent before use to determine its exact concentration. Use a moderate excess, typically 1.1 to 1.5 equivalents. For particularly reactive Grignard reagents, consider inverse addition (adding the Weinreb amide solution to the Grignard reagent) at a low temperature.
-
Q2: My reaction is sluggish, and I'm recovering a significant amount of unreacted starting material. What could be wrong?
A2: Incomplete conversion can be frustrating. Here are some common culprits:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.
-
Solution: Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. If you are preparing the Grignard reagent yourself, ensure the magnesium turnings are fresh and activated. Consider titrating the reagent to confirm its activity.
-
-
Steric Hindrance: The naphthyl group is sterically bulky. If your Grignard reagent is also sterically demanding, the reaction rate may be significantly reduced.
-
Solution: Consider using a less hindered Grignard reagent if your synthetic route allows. Alternatively, you may need to increase the reaction temperature slightly (e.g., from -78 °C to -40 °C or -20 °C) and monitor the reaction carefully for any signs of over-addition.[6] Running the reaction for a longer period at a low temperature may also be effective.
-
-
Poor Solubility: The naphthoyl Weinreb amide or the Grignard reagent may have limited solubility in the chosen solvent at low temperatures.
-
Solution: Tetrahydrofuran (THF) is a common and effective solvent for Grignard reactions due to its ability to solvate the magnesium species.[8] If solubility is an issue, you could try a co-solvent system, but ensure the co-solvent is anhydrous and compatible with Grignard reagents.
-
Q3: My workup is problematic, and I'm getting a complex mixture of products. What are the best practices for quenching a Grignard reaction with a Weinreb amide?
A3: The workup is a critical step where the stable tetrahedral intermediate is hydrolyzed to the desired ketone.[9] An improper quench can lead to side reactions.
-
Quenching at Elevated Temperatures: Quenching the reaction at room temperature can be exothermic and may lead to the formation of byproducts.
-
Solution: Always quench the reaction at a low temperature (e.g., 0 °C or below) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This provides a mild proton source to hydrolyze the intermediate without causing vigorous decomposition.
-
-
Use of Strong Acids for Quenching: While an acidic workup is ultimately required to protonate the alkoxide and break down the chelate, adding a strong acid directly to the reaction mixture can sometimes lead to side reactions, especially with sensitive functional groups.
-
Solution: A two-step quench can be beneficial. First, add saturated aqueous NH₄Cl at low temperature. Then, after allowing the mixture to warm to room temperature, you can proceed with a more traditional acidic workup (e.g., with 1 M HCl) to ensure complete hydrolysis and to dissolve the magnesium salts.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that makes the Weinreb amide so effective at preventing over-addition?
A1: The key to the Weinreb amide's effectiveness lies in the formation of a stable, five-membered chelated tetrahedral intermediate after the initial addition of the Grignard reagent.[1][4] The oxygen of the N-methoxy group coordinates to the magnesium ion, creating a stable ring structure. This intermediate is stable at low temperatures and does not readily collapse to form the ketone.[1][11] The ketone is only liberated upon acidic workup, by which time all the Grignard reagent has been consumed or quenched, thus preventing a second addition.[5]
Q2: Can I use organolithium reagents instead of Grignard reagents with my naphthoyl Weinreb amide?
A2: Yes, organolithium reagents are also commonly used with Weinreb amides to synthesize ketones.[1][12] They often exhibit similar or even greater reactivity than Grignard reagents. The same principles of maintaining low temperatures and performing a careful quench apply.
Q3: Are there any functional groups on the naphthyl ring or the Grignard reagent that are incompatible with this reaction?
A3: Yes, Grignard reagents are strong bases and nucleophiles, so they will react with acidic protons. Functional groups with acidic protons, such as alcohols (-OH), phenols (Ar-OH), thiols (-SH), and primary or secondary amines (-NH₂ or -NHR), are incompatible and will be deprotonated by the Grignard reagent. Other reactive functional groups like aldehydes, ketones, esters, and nitriles on either the naphthoyl moiety or the Grignard reagent can also react.[13]
Q4: How do I prepare a naphthoyl Weinreb amide?
A4: Naphthoyl Weinreb amides are typically prepared from the corresponding naphthoic acid or naphthoyl chloride.[1][2] A common method involves the reaction of naphthoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.[4] Alternatively, carboxylic acids can be coupled directly with N,O-dimethylhydroxylamine using a variety of coupling reagents.[4][5]
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methyl-1-naphthamide (Naphthoyl Weinreb Amide)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-naphthoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM.
-
Slowly add the N,O-dimethylhydroxylamine/pyridine solution to the cooled naphthoyl chloride solution via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure naphthoyl Weinreb amide.
Protocol 2: Grignard Reaction of Naphthoyl Weinreb Amide
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a syringe pump, and a nitrogen inlet, add the naphthoyl Weinreb amide (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq in THF or diethyl ether) via the syringe pump over 1 hour, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and then add 1 M HCl to dissolve the resulting salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Over-addition Product | High reaction temperature | Maintain temperature at -78 °C to 0 °C. |
| Prolonged reaction time | Quench promptly after starting material is consumed. | |
| Large excess of Grignard | Use 1.1-1.5 equivalents; consider inverse addition. | |
| Incomplete Reaction | Inactive Grignard reagent | Use fresh, titrated reagent and anhydrous conditions. |
| Steric hindrance | Increase reaction time or slightly raise temperature. | |
| Poor solubility | Ensure THF is used as the solvent. | |
| Complex Product Mixture | Improper quenching | Quench at low temperature with saturated aq. NH₄Cl. |
Visualizations
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
Caption: Troubleshooting workflow for Grignard reactions.
References
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. [Link]
-
Filo. (2025). The Weinreb amide method is a good way to prepare ketones in high yields.... [Link]
-
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]
-
Reddit. (2025). Overaddition of grignard to weinreb amide. [Link]
-
ResearchGate. (2025). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
-
ChemRxiv. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]
-
ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
The Journal of Organic Chemistry. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. [Link]
-
Organometallics. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. [Link]
-
Journal of the American Chemical Society. (2026). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. [Link]
-
The ChemASAP. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. Weinreb amides [pubsapp.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. The Weinreb amide method is a good way to prepare ketones in high yields .. [askfilo.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
Optimizing temperature for Grignard addition to 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
Technical Support Center: Grignard Reaction Optimization
Guide ID: GRS-TN-284 Topic: Optimizing Temperature for Grignard Addition to 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide Applicability: This guide applies to the synthesis of 2-acyl-3-hydroxynaphthalene derivatives from the corresponding Weinreb amide. Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Challenge of Precision
The Grignard addition to a Weinreb-Nahm amide is a cornerstone of modern organic synthesis for the preparation of ketones, prized for its ability to prevent the over-addition that plagues reactions with esters and acid chlorides.[1][2] This control stems from the formation of a stable, chelated tetrahedral intermediate that resists collapse until acidic workup.[1][3]
However, the specific substrate, this compound, introduces two critical variables that demand rigorous temperature control:
-
An Acidic Proton: The 3-hydroxy group will be readily deprotonated by the strongly basic Grignard reagent, consuming at least one equivalent and altering the electronic and steric environment of the reaction center.[4]
-
Chelation Control: The resulting magnesium alkoxide, in concert with the Weinreb amide's methoxy group, can form a highly stable six-membered chelate with the magnesium center of the tetrahedral intermediate. This chelation is the key to preventing side reactions but is highly dependent on temperature.[5][6]
This guide provides a comprehensive framework for troubleshooting and optimizing temperature to maximize yield and purity in this nuanced transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction yield is very low, and I primarily recover my starting naphthamide. What is the likely cause?
Answer: This is a common issue that typically points to one of two root causes related to the Grignard reagent itself.
-
Cause A: Insufficient Grignard Reagent
-
Explanation: The 3-hydroxy proton is acidic and will be irreversibly deprotonated by the Grignard reagent in a rapid acid-base reaction. This consumes one full equivalent of your nucleophile before any addition to the amide can occur. If you use fewer than two equivalents, you will not have enough reagent to both deprotonate the hydroxyl group and perform the addition.
-
Solution:
-
Stoichiometry: Always use a minimum of 2.5 equivalents of the Grignard reagent. The first equivalent is sacrificial for deprotonation. The excess (beyond the second equivalent) helps to drive the reaction to completion.
-
Titration: The stated concentration of commercial Grignard reagents can decrease over time. Always titrate your Grignard reagent immediately before use to determine its active concentration.
-
-
-
Cause B: Sub-optimal Temperature for Addition
-
Explanation: While very low temperatures prevent side reactions, they can also slow the rate of the desired addition, especially with sterically hindered or less reactive Grignard reagents. If the temperature is too low for your specific reagent, the reaction may stall.
-
Solution:
-
Controlled Warming: After adding the Grignard reagent at a low temperature (e.g., -78 °C or -40 °C), allow the reaction to warm slowly. Remove the cooling bath and let the mixture stir while gradually warming to 0 °C or, in some cases, room temperature.
-
Reaction Monitoring: Track the disappearance of starting material by TLC or LC-MS to determine the optimal warming profile and reaction time.
-
-
Question 2: I am forming a tertiary alcohol byproduct. Isn't the Weinreb amide supposed to prevent this?
Answer: Yes, the stability of the chelated intermediate is the primary advantage of the Weinreb amide.[1][7] Formation of the tertiary alcohol indicates this intermediate is collapsing prematurely to the ketone, which then undergoes a second Grignard addition. This is almost always a temperature management issue.
-
Explanation: The tetrahedral intermediate, while stable, is not infinitely so. Its stability is highly dependent on low temperatures.[1][8] If the reaction mixture becomes too warm before the acidic quench, the intermediate can break down, releasing the ketone into a solution still rich with active Grignard reagent.
-
Solution:
-
Maintain Low Temperature During Addition: Ensure your cooling bath is efficient and that the Grignard reagent is added slowly (dropwise) to prevent localized hot spots. A rapid, exothermic addition can raise the internal temperature significantly.[9]
-
Quench at Low Temperature: This is the most critical step. The reaction must be quenched while it is still cold (e.g., at -78 °C or 0 °C). Add saturated aqueous ammonium chloride or another mild proton source to the cold reaction mixture to protonate the intermediate before it has a chance to collapse upon warming.[8] Do not allow the reaction to warm to room temperature before quenching.
-
Question 3: My main impurity is a biphenyl-type compound derived from my Grignard reagent. How do I prevent this?
Answer: You are observing a Wurtz-type coupling reaction, where the Grignard reagent (R-MgX) reacts with the parent aryl halide (R-X) from which it was generated.
-
Explanation: This side reaction is particularly favored at higher temperatures.[10] If your Grignard formation was incomplete or if the reaction temperature during the addition to the Weinreb amide is too high, this coupling can become a significant pathway.
-
Solution:
-
Optimize Grignard Formation: Ensure the initial formation of the Grignard reagent goes to completion. Using fresh, high-purity magnesium and an appropriate initiation technique is crucial.
-
Lower the Addition Temperature: Perform the addition of the Grignard reagent to the Weinreb amide at 0 °C or lower. Higher temperatures kinetically favor the coupling side reaction.[10]
-
Frequently Asked Questions (FAQs)
-
Q: What is the ideal starting temperature for the Grignard addition?
-
A: A starting temperature of -78 °C (dry ice/acetone bath) is the most reliable and widely recommended starting point.[7] It provides the highest degree of kinetic control, minimizing side reactions and maximizing the stability of both the Grignard reagent and the crucial tetrahedral intermediate. For less reactive systems, starting at -40 °C or -20 °C may be acceptable.[11][12]
-
-
Q: Why not just run the reaction at 0 °C?
-
A: While some robust Grignard additions can be performed at 0 °C, it introduces a higher risk of side reactions.[13] For a substrate with multiple reactive sites like this one, the wider temperature margin provided by -78 °C ensures that the desired nucleophilic addition is the dominant kinetic pathway.[14]
-
-
Q: Can this reaction be run at room temperature?
-
A: It is strongly discouraged. Running the addition at room temperature significantly increases the rate of undesirable side reactions, including premature collapse of the intermediate (leading to over-addition), Wurtz coupling, and potential decomposition of less stable Grignard reagents.[10][15][16]
-
-
Q: How does the choice of Grignard reagent impact the optimal temperature?
-
A: Highly reactive and unhindered Grignards (e.g., MeMgBr, EtMgBr) react very quickly, and the exotherm must be managed with very low temperatures (-78 °C). Less reactive or sterically bulky reagents (e.g., i-PrMgCl, PhMgBr) may require higher temperatures to react at a reasonable rate. For these, a strategy of adding at -78 °C or -40 °C followed by a slow warm-up is often most effective.[17]
-
Data Summary & Visualization
Table 1: Temperature Effects on Reaction Outcomes
| Temperature Range | Primary Process Favored | Common Side Reactions | Recommendation |
| -78 °C to -40 °C | Kinetic Control: 1,2-addition to the amide; high stability of the intermediate.[14] | Reaction may be slow or stall with less reactive Grignard reagents. | Optimal starting point. Add reagent slowly, then consider a controlled warm-up if reactivity is low. |
| -20 °C to 0 °C | Thermodynamic Control: Good balance of reaction rate and intermediate stability. | Increased risk of premature intermediate collapse if quench is not performed cold.[8] | A viable option for many Grignards, but requires careful monitoring and a cold quench. |
| > 0 °C to RT | Side Reactions: Premature intermediate collapse, Wurtz coupling, reagent decomposition.[10][16] | Over-addition to form tertiary alcohol; formation of biaryl impurities. | Not recommended for the addition step. May be used cautiously to "push" a stalled reaction to completion. |
Diagrams
Caption: Reaction pathway showing the critical temperature-dependent steps.
Caption: Troubleshooting flowchart for optimizing the Grignard addition.
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, basic, and pyrophoric. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: Standard Low-Temperature (-78 °C) Addition
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (2.5 eq., solution in THF or Et₂O) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor reaction completion by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl.
-
While maintaining the temperature at -78 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.
-
Once the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Low-Temperature Addition with Controlled Warming (for less reactive Grignards)
-
Follow steps 1-4 from Protocol 1.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Remove the dry ice/acetone bath and allow the reaction to slowly warm.
-
Monitor the reaction progress every 30-60 minutes via TLC or LC-MS.
-
Once the starting material is consumed (or the reaction stalls), cool the mixture back down to 0 °C using an ice/water bath.
-
Slowly quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Proceed with standard aqueous workup and purification.
References
-
CatSci Ltd. The Stability of Organometallics. Available from: [Link]
-
Lee, J. S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
-
Kim, S., & Kim, S. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. Available from: [Link]
-
Wikipedia. Weinreb ketone synthesis. Available from: [Link]
-
Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Chemical Science. Available from: [Link]
-
Quora. How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? Available from: [Link]
-
ResearchGate. Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. Available from: [Link]
-
Millersville University. CHM 244 Lab Practical- Grignard Reactions. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
- Silverman, G. S., & Rakita, P. E. (Eds.). (2008).The Grignard Reagents. Organometallics.
-
Kaul, C., et al. Calorimetric investigation of the formation of Grignard reagents. Available from: [Link]
-
Organic Chemistry Data. Grignard Reaction - Common Conditions. Available from: [Link]
-
ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Available from: [Link]
-
Nature Communications. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central. Available from: [Link]
-
Reddit. Overaddition of grignard to weinreb amide. r/Chempros. Available from: [Link]
-
Reaction Chemistry & Engineering. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available from: [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available from: [Link]
-
ResearchGate. Effect of temperature on Grignard reaction. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Available from: [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available from: [Link]
-
S. S. Kotha. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Available from: [Link]
-
Organometallics. Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. ACS Publications. Available from: [Link]
-
Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Available from: [Link]
-
Jasperse, J. Grignard Reaction. Available from: [Link]
-
University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. Available from: [Link]
-
Organic Syntheses. 10 - Organic Syntheses Procedure. Available from: [Link]
-
DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available from: [Link]
-
NIH National Library of Medicine. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Available from: [Link]
-
PubChem. this compound. National Institutes of Health. Available from: [Link]
Sources
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- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. reddit.com [reddit.com]
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- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
Welcome to the technical support center for 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols to address stability challenges encountered during experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your research.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, a compound belonging to the class of Weinreb amides.
Q1: What is the general stability profile of this compound?
A1: this compound is a Weinreb amide. This class of compounds is known for its considerable stability, which is a key advantage in organic synthesis, allowing for purification and storage.[1] The N-methoxy-N-methylamide functional group is specifically designed to form a stable chelated tetrahedral intermediate when reacting with organometallic reagents, preventing the common issue of over-addition.[2][3] However, its stability is not absolute and can be influenced by environmental factors such as pH, light, and temperature.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary points of vulnerability in the molecule are the amide bond and the naphthol ring system.
-
Hydrolysis: Like most amides, the N-methoxy-N-methylamide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 3-hydroxy-2-naphthoic acid and N,O-dimethylhydroxylamine.[4][5]
-
Photodegradation: The naphthol moiety, a type of chromophore, can absorb UV light, potentially leading to photo-cleavage or degradation.[6][7]
-
Oxidation: While generally stable to oxidation, prolonged exposure to strong oxidizing agents could potentially affect the molecule.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures (2-8 °C) for short periods, protected from light.
Q4: Is this compound stable in aqueous solutions?
A4: The stability in aqueous solutions is highly dependent on the pH.[8][9] At neutral pH, the compound is expected to be relatively stable for short durations. However, in strongly acidic or basic aqueous solutions, the rate of hydrolysis of the amide bond is likely to increase significantly. For experiments requiring aqueous media, it is crucial to use buffered solutions and to assess the compound's stability under the specific experimental conditions.
PART 2: Troubleshooting Guides for Experimental Issues
This section provides detailed troubleshooting advice in a question-and-answer format to address specific stability-related problems you might encounter during your experiments.
Issue 1: Inconsistent results or loss of compound potency in solution-based assays.
Q: My experimental results are not reproducible, and I suspect the compound is degrading in my assay buffer. How can I confirm this and what should I do?
A: Causality and Confirmation: Inconsistent results are often the first sign of compound instability. The likely culprit is hydrolysis, especially if your buffer is acidic or basic. To confirm degradation, you should perform a time-course stability study using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11]
Troubleshooting Steps:
-
Analytical Confirmation:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Dilute the stock solution into your aqueous assay buffer to the final working concentration.
-
Immediately inject a sample into the HPLC system to get a time-zero (t=0) reading. This will serve as your reference.
-
Incubate the solution under your standard assay conditions (temperature, light exposure).
-
Inject samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) and monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[5]
-
-
Mitigation Strategies:
-
pH Optimization: Determine the optimal pH range for stability. Test a range of buffered solutions (e.g., pH 4, 7, 9) to identify the conditions under which the compound is most stable.[9] Amide hydrolysis is often catalyzed by both acid and base, so stability is typically greatest near neutral pH.
-
Temperature Control: If the assay allows, perform experiments at lower temperatures to reduce the rate of degradation.
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis.
-
Use of Co-solvents: If compatible with your experimental system, increasing the percentage of organic co-solvent can sometimes enhance stability by reducing the activity of water.
-
Issue 2: Observed changes in the physical appearance of the solid compound or solutions upon light exposure.
Q: My solid compound has started to change color, or my solutions turn yellow after being left on the lab bench. What is causing this and how can I prevent it?
A: Causality and Confirmation: The naphthol group in this compound makes the compound susceptible to photodegradation.[6][12] Color change is a common indicator of photochemical reactions. To confirm photostability, a forced degradation study under controlled light conditions is necessary, as outlined in ICH guideline Q1B.[4]
Troubleshooting Steps:
-
Analytical Confirmation (Photostability Study):
-
Prepare two sets of samples: one exposed to a controlled light source (e.g., a photostability chamber with a specified light intensity) and a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples by HPLC at various time points to quantify the extent of degradation.
-
For a detailed protocol, refer to the "Protocol for Photostability Forced Degradation Study" in Part 3.
-
-
Mitigation Strategies:
-
Light Protection: Always handle the solid compound and its solutions in a dark room or under amber light. Use amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: Photochemical reactions can sometimes be accelerated by the presence of oxygen. Storing solutions under an inert atmosphere (nitrogen or argon) can help mitigate this.
-
Issue 3: Degradation observed during thermal stress, such as in high-temperature reactions or sample preparation.
Q: I am using the compound in a reaction that requires heating, and I am seeing significant by-product formation. How do I determine its thermal stability?
A: Causality and Confirmation: While Weinreb amides are generally stable, high temperatures can promote degradation. To assess thermal stability, a forced degradation study at elevated temperatures is required.[4][5]
Troubleshooting Steps:
-
Analytical Confirmation (Thermal Stability Study):
-
Expose both solid and solution samples of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Include a control sample stored at the recommended temperature.
-
Analyze the samples by HPLC to determine the percentage of degradation.
-
Refer to the "Protocol for Thermal Forced Degradation Study" in Part 3 for a detailed methodology.
-
-
Mitigation Strategies:
-
Optimize Reaction Conditions: If possible, explore lower reaction temperatures or shorter reaction times.
-
Protective Groups: In a synthetic context, if the stability issue is severe, consider if a protecting group for the hydroxyl moiety is feasible and compatible with your reaction scheme.
-
PART 3: Experimental Protocols & Data Presentation
This section provides standardized protocols for conducting forced degradation studies to systematically evaluate the stability of this compound.
Data Presentation: Summary of Forced Degradation Conditions
The following table summarizes typical stress conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH).[4][13]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours | Hydrolysis of the amide bond |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 48 hours | Hydrolysis of the amide bond |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Potential oxidation of the naphthol ring |
| Thermal | Solid & Solution | 80 °C | 48 hours | Thermal decomposition |
| Photolytic | ICH-compliant chamber | Room Temp | Per ICH Q1B | Photodegradation of the naphthol moiety |
Experimental Protocol: Forced Hydrolysis Study
Objective: To determine the stability of the compound in acidic and basic conditions.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or another suitable organic solvent.
-
Prepare three degradation solutions:
-
Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of stock solution with 9 mL of purified water.
-
-
Prepare a control solution by diluting the stock solution with the mobile phase to the same final concentration.
-
-
Incubation:
-
Incubate the acidic and basic solutions in a water bath at 60°C. Keep the neutral solution at the same temperature.
-
Store the control solution at 4°C.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl before analysis to prevent damage to the HPLC column.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).[11][14]
-
-
Data Interpretation:
-
Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.
-
Identify and quantify any major degradation products.
-
Experimental Protocol: Photostability Forced Degradation Study
Objective: To assess the impact of light on the stability of the compound.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the compound in a suitable solvent.
-
Place the solutions in clear, photostable containers (e.g., quartz cuvettes).
-
Prepare identical control samples and wrap them securely in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Place the exposed samples in a photostability chamber that conforms to ICH Q1B guidelines, providing controlled illumination (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and control samples by HPLC.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed and control samples. A significant decrease in the parent peak and the appearance of new peaks in the exposed sample indicate photosensitivity.
-
PART 4: Visualization of Degradation Pathways and Workflows
Diagram 1: Key Structural Features and Potential Stability Liabilities
Caption: Key functional groups and their associated stability risks.
Diagram 2: General Workflow for a Forced Degradation Study
Caption: Hydrolysis of the Weinreb amide under acidic or basic conditions.
PART 5: References
-
Vertex AI Search. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved January 19, 2026.
-
Deprez-Poulain, R., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(22), 9344-9361. [Link]
-
Deprez-Poulain, R., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
Singh, R. P., et al. (2001). Weinreb amides. Current Organic Synthesis, 30(12), 25.
-
Mahdavi, M., et al. (2018). Recent Developments in Weinreb Synthesis and their Applications. Current Organic Synthesis, 15(6), 776-794.
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 19, 2026. [Link]
-
Teixeira, R. F. A., et al. (2020). Polymeric Photoacids Based on Naphthols-Design Criteria, Photostability, and Light-Mediated Release. Chemistry – A European Journal, 26(11), 2453-2464. [Link]
-
Teixeira, R. F. A., et al. (2019). Polymeric Photoacids Based on Naphthols—Design Criteria, Photostability, and Light‐Mediated Release. ResearchGate. [Link]
-
Ilardi, E. A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22015-22030.
-
Ilardi, E. A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
Schild, J., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry, 10(26), 3619-3628. [Link]
-
BenchChem. (n.d.). Assessing the Photostability of 6-(Bromomethyl)naphthalen-2-amine Against Other Common Fluorophores: A Comparative Guide. Retrieved January 19, 2026.
-
Reddy, Y. R., & Kumar, K. K. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Ye, W., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10).
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 19, 2026.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved January 19, 2026. [Link]
-
National Institute of Environmental Health Sciences. (n.d.). ANALYTICAL METHOD ASSESSMENT. Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. [Link]
-
Al-Hakkani, M. F., et al. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Pharmaceutical Research International, 35(1), 46-56.
-
Krunić, T., et al. (2016). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Journal of the Serbian Chemical Society, 81(1), 55-64.
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Khan, I., et al. (2021). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
-
Mauri, P., & Pietra, A. (2013). Trends in Analytical chemistry. CONICET Digital. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Weinreb amides [pubsapp.acs.org]
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- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Polymeric Photoacids Based on Naphthols-Design Criteria, Photostability, and Light-Mediated Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Amidation of 3-Hydroxy-2-Naphthoic Acid
Welcome to the technical support guide for navigating the complexities of amidating 3-hydroxy-2-naphthoic acid. This molecule, a valuable precursor in the synthesis of dyes, pigments, and pharmaceutical intermediates, presents a unique set of challenges due to its bifunctional nature.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researchers, chemists, and drug development professionals with both the theoretical understanding and practical solutions needed to achieve successful and high-yielding amidations.
Core Challenge: Competing Reactivity
The primary difficulty in the amidation of 3-hydroxy-2-naphthoic acid stems from the presence of two nucleophilic sites: the carboxylate (once activated) and the phenolic hydroxyl group. While the goal is to form a C-N bond at the carboxylic acid position (N-acylation), the hydroxyl group can also react with the activated acid to form an ester, leading to a significant O-acylated side product.
Caption: Competing N-acylation vs. O-acylation pathways.
Troubleshooting Guide & FAQs
Q1: My amidation reaction has a very low yield or fails to proceed. What are the likely causes?
A1: Several factors can contribute to poor conversion:
-
Poor Solubility: 3-hydroxy-2-naphthoic acid has very low solubility in water (0.047 g/100mL) and is only moderately soluble in common organic solvents.[2] If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing down the reaction rate.
-
Solution: Use polar aprotic solvents known to be effective for amidation, such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). Gentle heating may be required to achieve full dissolution, but be cautious as higher temperatures can promote side reactions.[3]
-
-
Ineffective Carboxylic Acid Activation: The hydroxyl group of the carboxylic acid is a poor leaving group.[4] It must be converted into a more reactive intermediate using a coupling agent. Insufficient amounts of the coupling agent or a reagent that is not potent enough will result in no reaction.
-
Starting Material Purity: Commercial 3-hydroxy-2-naphthoic acid can contain 2-5% of 2-naphthol as an impurity from its synthesis via the Kolbe–Schmitt reaction.[7] This impurity can consume reagents and complicate purification.
-
Solution: Assess the purity of your starting material by NMR or LC-MS before starting. If necessary, purify it by recrystallization from acetic acid or water.[8]
-
Q2: I'm observing a major side product with a similar mass to my desired product. What is it and how can I confirm its identity?
A2: The most common side product is the O-acylated ester formed by the reaction of the phenolic hydroxyl group of one molecule with the activated carboxylic acid of another. This is particularly problematic when using highly reactive coupling conditions or when the amine is sterically hindered or weakly nucleophilic. Another possible side product, particularly at high temperatures with anilines, is 3-aniline-2-naphthoic acid.[3]
-
Confirmation:
-
Mass Spectrometry (MS): The desired amide and the O-acylated ester dimer will have distinct masses. The amide mass will be (Mass of Acid + Mass of Amine - 18), while the ester dimer will be (2 * Mass of Acid - 18).
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the phenolic -OH proton (typically a broad singlet) will be absent in the O-acylated product. The amide product will show a new N-H proton signal. Infrared (IR) spectroscopy can also be useful, as the C=O stretch for an ester (~1735 cm⁻¹) is typically at a higher wavenumber than for an amide (~1650 cm⁻¹).
-
Q3: How can I selectively favor N-acylation and suppress the formation of the O-acylated side product?
A3: This is the central challenge. The strategy depends on balancing reaction conditions to favor the more nucleophilic amine attacking the activated acid before the less nucleophilic (but ever-present) phenolic hydroxyl can.
-
Strategy 1: Optimized Coupling Conditions (Kinetic Control)
-
Use Additives: When using carbodiimide coupling agents like EDC or DIC, the addition of nucleophilic catalysts such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® is critical.[6] These additives react with the initial O-acylisourea intermediate to form an activated ester. This new intermediate is more stable and less reactive than the O-acylisourea, giving the amine more time to react and reducing the likelihood of side reactions like O-acylation.
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity. While higher temperatures increase the overall reaction rate, they often disproportionately accelerate side reactions.[3]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling agent and additive for a short period (5-15 minutes) before adding the amine can sometimes improve yields by ensuring the activated species is readily available for the amine.
-
-
Strategy 2: Use of a Protecting Group
-
If kinetic control fails, the most robust solution is to protect the phenolic hydroxyl group before amidation. This chemically blocks the competing reaction site entirely.
-
Common Protecting Groups for Phenols:
-
Methyl (Me): Can be installed with dimethyl sulfate (DMS) or methyl iodide. It is very stable and requires harsh conditions (e.g., BBr₃) for removal.
-
Benzyl (Bn): Installed using benzyl bromide. It is stable to a wide range of conditions and is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Silyl Ethers (e.g., TBS, TIPS): Installed using silyl chlorides (e.g., TBDMSCl). They are easily removed under acidic conditions or with a fluoride source (e.g., TBAF).[9]
-
-
The choice of protecting group depends on the overall synthetic route and the tolerance of other functional groups in the molecule.
-
Q4: Which coupling reagent is the best choice for this specific amidation?
A4: There is no single "best" reagent, as the optimal choice depends on the amine's reactivity, steric hindrance, and the scale of the reaction. However, here is a comparative guide:
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DIC, DCC | Inexpensive, widely available. Water-soluble byproducts (EDC). | Lower reactivity, higher risk of racemization and O-acylation without additives. DCC byproduct is a poorly soluble urea.[5] | Simple, unhindered primary and secondary amines where cost is a factor. |
| Aminium/Uronium | HATU, HBTU | High reactivity, fast reaction times, low racemization.[6] | More expensive, can be sensitive to moisture. Byproducts are water-soluble. | A wide range of amines, including less nucleophilic or sterically hindered ones. The default choice for difficult couplings. |
| Phosphonium | PyBOP, PyAOP | Very high reactivity, similar to aminium salts. Less hygroscopic than some aminium salts. | Expensive. Byproducts can sometimes complicate purification. | Similar applications to HATU; excellent for difficult couplings and solid-phase synthesis. |
| Other | SOCl₂, (COCl)₂ | Forms highly reactive acyl chlorides. Very inexpensive. | Harsh conditions (requires heating, produces HCl), not compatible with sensitive functional groups. | Robust amines where functional group tolerance is not a concern. Not generally recommended for this substrate without -OH protection. |
Troubleshooting Workflow
Sources
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ucj.org.ua [ucj.org.ua]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
Welcome to the technical support center for the synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable Weinreb amide intermediate. Our focus is on providing actionable, cause-and-effect troubleshooting to help you minimize impurities and maximize yield.
Overview of the Core Synthesis Pathway
The synthesis of this compound is most commonly achieved via the coupling of 3-Hydroxy-2-naphthoic acid with N,O-dimethylhydroxylamine. Since this reaction involves the formation of an amide bond from a carboxylic acid, an activating or "coupling" agent is required.[1][2] The choice of this agent is critical and is a primary factor in the impurity profile of the final product.
The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues observed during synthesis. Each problem is broken down by probable cause, with detailed mechanistic explanations and recommended solutions.
Issue 1: Reaction Stalls, High Levels of Unreacted 3-Hydroxy-2-naphthoic Acid Detected
Q: My reaction is incomplete, and TLC/LCMS analysis shows a significant amount of starting carboxylic acid remaining. What is causing this and how can I fix it?
A: This is a classic sign of inefficient carboxylic acid activation or degradation of the activated intermediate. Several factors could be at play.
Probable Cause A: Inappropriate Coupling Reagent or Stoichiometry The efficacy of coupling reagents varies. For sterically hindered or electronically deactivated carboxylic acids, a more potent activating agent may be necessary.[3]
-
Solution:
-
Review Your Reagent: While standard carbodiimides like EDC are common, they may not be optimal. Consider alternatives with different mechanisms.
-
Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of the coupling agent relative to the carboxylic acid.
-
Consult Comparison Data: Refer to the table below to select a more suitable reagent for your next attempt.
-
Table 1: Comparison of Common Coupling Reagents for Weinreb Amide Synthesis
| Coupling Reagent System | Pros | Cons & Common Byproducts | Workup Considerations |
|---|---|---|---|
| EDC / HOBt | Water-soluble urea byproduct, easy to remove.[4] | Can form N-acylurea impurity.[4] HOBt is an explosive hazard when dry. | Simple acidic aqueous wash removes EDC-urea.[5] |
| DCC | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct.[4] | DCU must be removed by filtration, which can be difficult and trap product. |
| T3P® (Propylphosphonic Anhydride) | High reactivity, clean reactions. Byproducts are water-soluble.[3] | More expensive than carbodiimides. | Byproducts are easily removed with a mild basic wash and water. |
| POCl₃ or PCl₃ | Very effective for hindered acids.[3][6] | Highly reactive, requires careful temperature control. Generates acidic byproducts. | Requires neutralization with a base during workup. |
| COMU | High efficiency, low racemization for chiral substrates.[7] | Expensive. | Byproducts are water-soluble, simplifying purification.[7] |
Probable Cause B: Reagent Degradation Carbodiimides and other coupling agents are sensitive to moisture and can hydrolyze, rendering them inactive.[8]
-
Solution:
-
Use Fresh Reagents: Purchase fresh EDC or other coupling agents if their activity is in doubt.
-
Proper Storage: Store all coupling agents in a desiccator at the recommended temperature (-20°C is common).[8]
-
Handling: Allow the reagent container to warm to room temperature before opening to prevent moisture from condensing on the solid.[8]
-
Issue 2: A Major, Non-polar Impurity is Observed, Inseparable from the Product
Q: I've isolated my product, but NMR shows a persistent impurity. Mass spectrometry suggests it's related to my coupling agent. What is it?
A: When using a carbodiimide like EDC or DCC, the most likely culprit is an N-acylurea byproduct . This forms when the highly reactive O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement.[4] This side reaction is irreversible and creates a stable, unreactive amide that is often difficult to separate from the desired product.
Caption: Competing reaction pathways for the O-acylisourea intermediate.
-
Solution:
-
Use an Additive: The most common strategy is to add a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt). HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-ester. This new active ester is less reactive than the O-acylisourea, which prevents the rearrangement, but is still reactive enough to readily couple with the amine.[4]
-
Change Solvent: The rearrangement to N-acylurea is often more pronounced in highly polar solvents like DMF. Running the reaction in a less polar solvent such as Dichloromethane (DCM) can sometimes suppress this side reaction.[9]
-
Switch Coupling Agent Class: Move away from carbodiimides. Reagents like T3P® or COMU do not proceed via an O-acylisourea intermediate and therefore cannot form this specific byproduct.
-
Issue 3: Formation of Dimeric/Polymeric Ester Byproducts
Q: My mass spectrum shows peaks at roughly double the mass of my starting material, and the baseline of my chromatogram is messy. What's happening?
A: This issue is specific to substrates containing a competing nucleophile, in this case, the phenolic hydroxyl group on the 3-Hydroxy-2-naphthoic acid. The activated carboxylic acid can be intercepted by the hydroxyl group of another molecule of starting material, leading to the formation of an ester dimer. This can continue, leading to oligomers. This is a classic example of competing N-acylation vs. O-acylation .
-
Solution:
-
Control the Basicity: The key is to avoid substantially deprotonating the phenolic hydroxyl (pKa ≈ 8-10), which would make it a much more potent nucleophile.
-
Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Its steric bulk makes it less likely to deprotonate the hydroxyl group.
-
Use the base sparingly. The primary role of the base is to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine, so use only a slight excess (e.g., 1.05 equivalents).
-
-
Temperature Control: Keep the reaction temperature low (0 °C to room temperature). Higher temperatures can increase the rate of undesired O-acylation.[10]
-
Order of Addition: Activate the carboxylic acid first. Mix the 3-Hydroxy-2-naphthoic acid, coupling agent, and base in the solvent and stir for a short period (15-30 minutes) at 0 °C before adding the N,O-dimethylhydroxylamine. This allows the activated species to form before the primary amine nucleophile is introduced, giving it a better chance to react correctly.
-
FAQ: How should I properly perform the aqueous workup to remove byproducts?
A: A systematic liquid-liquid extraction is crucial for removing the bulk of impurities before final purification.
-
Recommended Workup Protocol:
-
Quench & Dilute: After the reaction is complete, quench with water and dilute with an appropriate organic solvent like Ethyl Acetate or DCM.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1N HCl). This will protonate and move any unreacted N,O-dimethylhydroxylamine and the basic DIPEA into the aqueous layer.[5]
-
Base Wash: Wash with a mild base (e.g., saturated NaHCO₃ solution). This will deprotonate and remove any unreacted 3-Hydroxy-2-naphthoic acid. Be cautious of CO₂ evolution (bubbling).[5][11]
-
Brine Wash: Wash with saturated NaCl solution (brine). This helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.[5]
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Recommended Analytical Methods for Purity Assessment
-
Thin-Layer Chromatography (TLC): Essential for in-process monitoring of the reaction's progress. Use a solvent system like 30% Ethyl Acetate in Hexanes. The product should be less polar than the starting carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation and identifying impurities. Key signals for the product include the N-methoxy (∼3.5 ppm) and N-methyl (∼3.3 ppm) singlets.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify the mass of unknown impurities.
References
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Acme Synthetic Chemicals. (2024). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
White, J. M., et al. (2000). Weinreb amides. Chemical Innovation, 30(12), 25. [Link]
- Google Patents. (1998). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
-
SynOpen. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]
-
Ukrainian Chemistry Journal. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. [Link]
-
Eurekaselect. (2015). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]
- Google Patents. (2014). CN103739497A - 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof.
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
-
ResearchGate. (2008). 3-Hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide. [Link]
-
precisionFDA. 3-HYDROXY-4'-METHOXY-2-NAPHTHANILIDE. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Compound 3-hydroxy-N'-[(2-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide. [Link]
-
Reddit. (2019). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [Link]
-
ResearchGate. (2022). Why doesn't amine react with EDC (EDCI or other carbodiimide reagent) to form guanidine in coupling reaction with acid?[Link]
-
PubChem. 3-Hydroxy-4'-methoxy-2-naphthanilide. [Link]
-
OECD Existing Chemicals Database. (2004). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. [Link]
-
RSC Advances. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. [Link]
-
ResearchGate. (2002). An efficient conversion of carboxylic acids into Weinreb amides. [Link]
Sources
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- 3. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. ucj.org.ua [ucj.org.ua]
- 11. CN103739497A - 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide: A Method Development Approach
Introduction: The Critical Role of Purity in Naphthamide Derivatives
3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, a specialized derivative of 3-hydroxy-2-naphthoic acid, belongs to a class of compounds with significant potential in organic synthesis and pharmaceutical development. As a Weinreb amide, it serves as a versatile intermediate for the synthesis of ketones and other complex molecules. The purity of such an intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. For researchers in drug discovery and development, ensuring the purity of starting materials and intermediates is a foundational requirement for reproducible results and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. As no standardized method currently exists for this specific compound, we will first propose a robust High-Performance Liquid Chromatography (HPLC) method based on established principles for analogous aromatic amides. We will then compare this proposed method with viable alternatives, providing the technical rationale and supporting data to guide researchers in selecting the most appropriate technique for their needs.
Part 1: Proposed Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability. For a non-volatile, polar aromatic compound like this compound, a reversed-phase HPLC method is the logical starting point.
Rationale for Method Development Choices
-
Stationary Phase: A C18 (octadecyl) column is proposed as the initial choice. The nonpolar nature of the C18 stationary phase provides strong hydrophobic interactions with the naphthalene ring system of the analyte, which is the primary mechanism for retention in reversed-phase chromatography.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is recommended. A gradient is preferable to an isocratic elution for purity analysis as it can effectively separate impurities with a wide range of polarities. Acetonitrile is often chosen for its lower viscosity and UV transparency. The aqueous phase should be slightly acidic (e.g., using formic or phosphoric acid) to suppress the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks.
-
Detection: The extensive conjugation provided by the naphthalene ring suggests strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for the simultaneous monitoring of multiple wavelengths and the extraction of UV spectra to assess peak purity. The optimal detection wavelength can be determined from the UV spectrum of the main analyte peak.
Experimental Workflow for Proposed HPLC Method
Caption: Proposed HPLC workflow for purity analysis.
Detailed Experimental Protocol: Proposed HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detection at 254 nm (or optimal wavelength determined from analyte spectrum).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve approximately 5 mg of this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis Procedure:
-
Inject the diluent (blank) to ensure no interference from the solvent.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
-
Purity Calculation:
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part 2: Comparison with Alternative Analytical Methods
While HPLC is a robust primary choice, other techniques offer distinct advantages in terms of speed, resolution, or the nature of the quantitative data they provide. We will compare our proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Caption: Comparison of HPLC with UPLC and qNMR.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over HPLC, utilizing columns with sub-2 µm particles. This results in dramatically increased efficiency, resolution, and speed.
-
Performance: A UPLC method could reduce the analysis time from 30 minutes to under 5 minutes while providing superior separation of closely eluting impurities. This is particularly advantageous for high-throughput screening environments. The enhanced resolution can reveal minor impurities that might co-elute with the main peak in an HPLC separation.
-
Instrumentation: UPLC systems are designed to handle the high backpressures generated by the smaller particle columns, a key difference from standard HPLC systems.
-
Causality: The improved performance of UPLC is a direct consequence of the van Deemter equation, which describes the relationship between linear velocity and plate height. The smaller particles in UPLC columns minimize band broadening, leading to sharper peaks and better resolution.
Alternative 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides a direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[1][2]
-
Performance: qNMR determines purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[1] This provides an "absolute" purity value, which is a significant advantage over chromatographic methods that typically provide a relative purity based on area percent.[3][4]
-
Instrumentation: Requires a high-field NMR spectrometer.
-
Causality: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By using a certified internal standard, a direct molar ratio can be established, leading to a highly accurate purity assessment. This method is orthogonal to chromatography and can be invaluable for qualifying in-house reference standards.
Part 3: Performance Comparison and Data
To illustrate the practical differences between the proposed HPLC method and a UPLC alternative, the following table summarizes expected performance characteristics.
| Parameter | Proposed HPLC Method | UPLC Method | Justification |
| Analysis Time | ~30 minutes | < 5 minutes | UPLC's higher efficiency from sub-2 µm particles allows for much faster flow rates and shorter gradients without sacrificing resolution. |
| Resolution (USP) | Good (baseline separation of major impurities) | Excellent (separation of trace and isomeric impurities) | The smaller particle size in UPLC columns significantly reduces band broadening, leading to sharper peaks and a superior ability to resolve closely related compounds. |
| Solvent Consumption | ~30 mL per run | < 5 mL per run | The combination of shorter run times and lower flow rates (or shorter columns) drastically reduces solvent usage, making UPLC a greener and more cost-effective technology. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | The sharper peaks and reduced baseline noise in UPLC lead to a better signal-to-noise ratio, allowing for the reliable quantification of impurities at lower levels. |
| System Backpressure | < 200 bar | 600 - 1000 bar | The flow of mobile phase through a column packed with smaller particles creates significantly higher resistance, necessitating specialized pumps and hardware capable of withstanding high pressures. |
Part 4: Method Validation According to ICH Q2(R1) Guidelines
Any analytical method intended for quality control must be validated to demonstrate its suitability for its intended purpose. The validation of the proposed HPLC method would follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector is a key tool here.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions at different concentrations (typically 5 levels) and performing a linear regression analysis of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample to which a known amount of analyte has been added (spiking) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. The RSD for replicate measurements should typically be ≤ 2.0%.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Conclusion
The purity analysis of this compound can be effectively achieved using a well-developed reversed-phase HPLC method. The proposed method, utilizing a C18 column with a gradient elution and UV detection, provides a robust and reliable platform for routine quality control. For laboratories requiring higher throughput and superior resolution, transitioning to a UPLC-based method offers significant advantages in speed and sensitivity. Furthermore, for the purpose of primary characterization or reference standard qualification, qNMR serves as an invaluable orthogonal technique, providing absolute purity determination. The choice of methodology will ultimately depend on the specific application, available instrumentation, and the desired level of analytical detail. A thorough validation, as outlined by ICH Q2(R1), is essential to ensure that the chosen method is fit for its purpose.
References
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HPTLC Association. (n.d.). High-Performance Thin-Layer Chromatography (HPTLC). Retrieved from a relevant source on HPTLC principles and applications.[7][8][9][10][11]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma website.[1]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website.[5]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from ResolveMass Laboratories Inc. website.[2]
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Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link][3]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.gov. [Link][12]
-
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link][4]
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Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from Patsnap Eureka.[13]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH.org.[14]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website.[15]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from a relevant regulatory body website.[6]
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Waters Corporation. (n.d.). ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. Retrieved from Waters Corporation website.
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Creative Proteomics. (n.d.). Aromatic Compounds Analysis Service. Retrieved from Creative Proteomics website.[16]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System. Retrieved from Waters Corporation website.[17]
-
Sigma-Aldrich. (n.d.). Method development & optimization. Retrieved from Sigma-Aldrich website.[18]
-
Zhang, Z., et al. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 648-656. [Link][19]
-
CORESTA. (2015). UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. Retrieved from CORESTA website.[20]
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Oxford Academic. (n.d.). Determination of Polycyclic Aromatic Compounds by High-Performance Liquid Chromatography with Simultaneous Mass Spectrometry and Ultraviolet Diode Array Detection. Journal of Chromatographic Science.[21]
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Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from a relevant source.[22]
-
Kwiecień, A., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from a relevant academic source.[23]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex website.[24]
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A Technical Guide to the Mass Spectrometry of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, a Weinreb amide derivative of 3-hydroxy-2-naphthoic acid, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected mass spectrometric behavior, offering a comparative look at different analytical approaches and furnishing the technical insights necessary for its unambiguous identification and quantification.
The Analytical Significance of this compound
This compound incorporates two key functional groups: a hydroxylated naphthalene core and a Weinreb amide moiety. The naphthalene structure is a common scaffold in medicinal chemistry, and its hydroxylation is a critical metabolic pathway. The Weinreb amide is a versatile functional group in organic synthesis, known for its controlled reactivity towards nucleophiles. Understanding the mass spectrometric behavior of this molecule is crucial for its application in drug discovery, enabling researchers to track its presence in complex matrices, identify its metabolites, and ensure its purity.
Predicted Mass Spectrum and Fragmentation Analysis
Molecular Ion and Isotopic Pattern
The nominal mass of this compound (C13H13NO3) is 231 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 231. The isotopic pattern will show a small M+1 peak (~14.4% of the M peak) due to the natural abundance of ¹³C.
Predicted Electron Ionization (EI) Fragmentation
Electron ionization is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of this compound is expected to be driven by the stability of the resulting fragments, particularly the aromatic naphthyl ring system.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment | Structure | Notes |
| 231 | [M]⁺˙ | C13H13NO3 | Molecular Ion |
| 171 | [M - C2H6NO]⁺ | C11H7O2 | Loss of the N-methoxy-N-methylamino group, forming the stable 3-hydroxy-2-naphthoyl cation. This is expected to be a major fragment. |
| 143 | [C11H7O]⁺ | C11H7O | Loss of CO from the 3-hydroxy-2-naphthoyl cation. |
| 115 | [C9H7]⁺ | C9H7 | Further fragmentation of the naphthyl ring system. |
| 61 | [C2H6NO]⁺ | C2H6NO | The N-methoxy-N-methylamino radical cation, a characteristic fragment for Weinreb amides. |
Diagram 1: Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis of Ionization Techniques
The choice of ionization technique significantly impacts the resulting mass spectrum. For this compound, both hard and soft ionization methods offer distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Given the presence of a polar hydroxyl group, derivatization (e.g., silylation) of the analyte may be necessary to improve its volatility and chromatographic behavior.
-
Ionization: Typically Electron Ionization (EI).
-
Advantages: Provides detailed structural information through extensive fragmentation. Well-established libraries for compound identification.
-
Disadvantages: Requires derivatization for this specific compound. The molecular ion may be weak or absent due to the high energy of ionization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for the analysis of polar, non-volatile, and thermally labile compounds, making it a highly suitable technique for this compound.[]
-
Ionization: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common.
-
Advantages:
-
ESI: A soft ionization technique that typically produces the protonated molecule [M+H]⁺ (at m/z 232) with minimal fragmentation. This is excellent for confirming the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.
-
APCI: Also a soft ionization technique, but it can sometimes provide more in-source fragmentation than ESI, offering a balance between molecular weight confirmation and structural detail.
-
-
Disadvantages: Fragmentation is not as extensive as in EI, which may limit structural elucidation from a single MS scan.
Table 2: Comparison of Analytical Techniques
| Technique | Ionization Method | Sample Preparation | Fragmentation | Key Information Provided |
| GC-MS | Electron Ionization (EI) | Derivatization (e.g., silylation) may be required. | Extensive | Detailed structural fingerprint. |
| LC-MS (ESI) | Electrospray Ionization (ESI) | Typically direct injection of a solution. | Minimal (in single MS) | Molecular weight confirmation. |
| LC-MS (APCI) | Atmospheric Pressure Chemical Ionization (APCI) | Direct injection of a solution. | Moderate | Molecular weight and some structural information. |
| LC-MS/MS | ESI or APCI with Collision-Induced Dissociation (CID) | Direct injection of a solution. | Controlled | Specific fragmentation pathways for structural confirmation. |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 100 µg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Matrix: For analysis in complex matrices (e.g., plasma, cell lysates), a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.
Recommended LC-MS Method
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection:
-
Ionization: ESI in positive ion mode.
-
Scan Mode: Full scan from m/z 50 to 500.
-
MS/MS: For structural confirmation, perform product ion scans on the [M+H]⁺ ion (m/z 232) using an appropriate collision energy.
-
Diagram 2: LC-MS Workflow
Sources
A Comparative Guide to Ketone Synthesis: 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide vs. Naphthoyl Chloride
In the landscape of pharmaceutical and fine chemical synthesis, the construction of the ketone functional group is a cornerstone transformation. Ketones are not only prevalent in biologically active molecules but also serve as versatile intermediates for further molecular elaboration.[1][2][3] The choice of synthetic methodology can profoundly impact yield, purity, scalability, and the tolerance of other functional groups within a complex molecule. This guide provides an in-depth comparison of two common strategies for synthesizing naphthyl ketones: the Weinreb-Nahm ketone synthesis, utilizing a specialized N-methoxy-N-methylamide (Weinreb amide), and the classical Friedel-Crafts acylation, employing a reactive acyl chloride.
We will focus on the synthesis of a hypothetical 3-hydroxynaphthyl ketone to critically evaluate the strengths and weaknesses of each approach, particularly concerning functional group compatibility.
The Weinreb-Nahm Ketone Synthesis: Precision and Control
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method has become a reliable and widely adopted strategy for the synthesis of ketones and aldehydes.[1][4] Its primary advantage lies in its ability to prevent the common problem of over-addition of organometallic reagents, which often plagues syntheses using more reactive acylating agents like acyl chlorides or esters.[1][5][6]
The process is typically a two-stage sequence: first, the preparation of the N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid, and second, the reaction of this amide with an organometallic reagent (e.g., Grignard or organolithium) to form the ketone.[7][8]
The Underlying Mechanism: Chelation is Key
The success of the Weinreb-Nahm synthesis hinges on the formation of a stable tetrahedral intermediate upon nucleophilic attack by the organometallic reagent. This intermediate is stabilized by the chelation of the metal cation (like MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen of the amide.[1][8][9] This stable, five-membered ring structure is crucial; it prevents the premature collapse of the intermediate and elimination of the amide group, which would regenerate a ketone in the presence of unreacted organometallic reagent, leading to a second nucleophilic addition and the formation of a tertiary alcohol byproduct.[1][6] The desired ketone is only liberated upon acidic workup, which breaks down the chelated intermediate.[7]
Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.
Experimental Workflow: A Two-Part Process
The synthesis of a ketone via the Weinreb amide route is a sequential process.
Caption: General workflow for Weinreb-Nahm ketone synthesis.
Protocol 1: Synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
This protocol describes the conversion of the parent carboxylic acid to the Weinreb amide, a crucial intermediate. Various coupling agents can be used.[10][11][12]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add a suitable coupling agent, such as oxalyl chloride (1.2 equivalents) dropwise, along with a catalytic amount of N,N-dimethylformamide (DMF). Causality: Oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride in situ. The phenolic hydroxyl group may require protection (e.g., as a silyl ether) prior to this step to prevent unwanted side reactions, highlighting a key consideration for this substrate.
-
Amidation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and a non-nucleophilic base like pyridine or triethylamine (3 equivalents) in DCM.
-
Reaction: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Weinreb amide.[8]
Protocol 2: Ketone Synthesis from Weinreb Amide
-
Reagent Preparation: Dissolve the purified this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
-
Grignard Addition: Add the desired Grignard reagent (e.g., Alkyl-MgBr, 1.2-1.5 equivalents) dropwise via syringe. Causality: The excess Grignard reagent is used to ensure complete consumption of the starting amide. The presence of the unprotected hydroxyl group is a significant concern here, as it will consume one equivalent of the Grignard reagent. Therefore, at least 2.2-2.5 equivalents of the Grignard reagent are necessary.
-
Reaction: Stir the mixture at 0 °C for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench and Workup: Carefully quench the reaction by slow addition of a saturated aqueous NH₄Cl solution. Adjust the pH to acidic (pH ~2-3) with 1M HCl to hydrolyze the chelated intermediate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude ketone by flash chromatography or recrystallization.
Friedel-Crafts Acylation: The Direct Approach
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[13][14] In the context of our target, this would involve reacting a naphthalene derivative with an appropriate acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[15][16]
The Mechanism: Generation of a Potent Electrophile
The reaction proceeds by the activation of the acyl chloride by the Lewis acid, which generates a highly electrophilic acylium ion.[13][17] This potent electrophile is then attacked by the electron-rich aromatic ring. The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to regenerate the aromatic system and yield the final ketone product.[15] A key feature of this reaction is that the product ketone is less reactive than the starting material, which prevents polyacylation.[14] However, the product ketone can form a complex with the Lewis acid, often necessitating the use of stoichiometric or greater amounts of the catalyst.[13]
Caption: Formation of an acylium ion is the key step in Friedel-Crafts acylation.
Experimental Workflow: A More Direct, but Harsher, Path
This pathway is more direct but requires careful handling of corrosive and moisture-sensitive reagents.
Caption: General workflow for Friedel-Crafts acylation.
Protocol 3: Synthesis of Naphthoyl Chloride and Subsequent Acylation
-
Acid Chloride Formation: In a fume hood, equip a round-bottom flask with a reflux condenser and drying tube. Add 3-hydroxy-2-naphthoic acid (1 equivalent) and suspend it in an excess of thionyl chloride (SOCl₂) or treat with oxalyl chloride in a solvent like DCM.[18] Causality: The phenolic hydroxyl is acidic and will react with SOCl₂. This is a critical incompatibility. The reaction would likely lead to a complex mixture, including potential chlorination of the hydroxyl group. For a successful Friedel-Crafts reaction, this hydroxyl group must be protected (e.g., as a methyl ether) prior to this step.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude naphthoyl chloride. This reagent is highly moisture-sensitive and is typically used immediately without further purification.[19][20]
-
Friedel-Crafts Reaction: In a separate, dry flask under nitrogen, suspend anhydrous aluminum chloride (AlCl₃, 1.1-2.0 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool to 0 °C.
-
Addition: Add the crude naphthoyl chloride to the AlCl₃ suspension, followed by the slow addition of the aromatic substrate (e.g., benzene or toluene).
-
Reaction Completion: Allow the reaction to stir at room temperature or with gentle heating until complete, as monitored by TLC or GC.
-
Workup: Pour the reaction mixture slowly onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer successively with water, sodium bicarbonate solution, and brine. Dry over an anhydrous salt and concentrate. Purify by chromatography or recrystallization.
Head-to-Head Comparison
The choice between these two methodologies is dictated by the specific requirements of the synthesis, including the complexity of the substrate, desired yield, and operational constraints.
| Feature | Weinreb-Nahm Synthesis | Friedel-Crafts Acylation |
| Key Reagent | This compound | 3-(Protected)-2-naphthoyl chloride |
| Mechanism | Nucleophilic addition with chelation control[1] | Electrophilic aromatic substitution[13] |
| Key Advantage | Avoids over-addition; high yields; predictable[1] | Direct acylation of arenes; fewer steps in some cases[16] |
| Substrate Scope | Very broad; compatible with many functional groups[21] | Limited to arenes; sensitive to activating/deactivating groups |
| Reactivity Control | Excellent; reaction stops cleanly at the ketone stage[6] | Prone to side reactions; regioselectivity can be an issue[15] |
| Functional Group Tolerance | High. Tolerates esters, halides, etc. The acidic phenol requires an extra equivalent of Grignard reagent or protection. | Poor. Incompatible with amines, alcohols, and other Lewis basic groups. The required hydroxyl protection adds steps. |
| Reaction Conditions | Generally mild (0 °C to RT) | Often harsh (Lewis acids, sometimes elevated temperatures) |
| Safety & Handling | Organometallics require inert atmosphere; amide is stable[8] | Acyl chlorides are corrosive and moisture-sensitive; Lewis acids are hazardous[19][20][22] |
| Scalability | Readily scalable; used in industrial processes[23] | Scalable, but management of catalyst and byproducts can be challenging |
Expert Analysis & Conclusion
For the synthesis of a ketone from a substrate like 3-hydroxy-2-naphthoic acid, the Weinreb-Nahm synthesis is unequivocally the superior methodology .
The primary reason is functional group compatibility . The Friedel-Crafts pathway is fraught with complications arising from the free hydroxyl group. It would react with the chlorinating agent (SOCl₂) and would be deprotonated by the Lewis acid catalyst, interfering with the reaction. Protecting the hydroxyl group (e.g., as a methoxy or benzyloxy ether) is mandatory, which adds two steps (protection/deprotection) to the synthesis, negating the perceived "directness" of the Friedel-Crafts route.
In contrast, the Weinreb synthesis is far more tolerant. While the acidic proton of the hydroxyl group will consume one equivalent of the organometallic reagent, this is a predictable and manageable issue that can be addressed by simply adjusting the stoichiometry. The reaction conditions are milder, and the high chemoselectivity prevents the formation of byproducts, leading to cleaner reactions and simpler purifications. This reliability is paramount in multi-step syntheses common in drug development, where maximizing yield and minimizing chromatographic purification at each step is critical.[24][25][26]
References
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Weinreb ketone synthesis - Wikipedia. [Link]
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Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. [Link]
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High Purity Fatty Acid Chlorides: Your Source for Pharmaceutical & Agrochemical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. [Link]
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Weinreb (ketone synthesis) - Química Organica.org. [Link]
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Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. [Link]
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]
-
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link]
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Video: Acyl Chloride Uses, Reactions & Synthesis - Study.com. [Link]
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Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd. [Link]
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Friedel–Crafts reaction - Wikipedia. [Link]
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Converting Amides to Aldehydes and Ketones - Chemistry Steps. [Link]
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An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. [Link]
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Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate. [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
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A Comparative Guide to Weinreb Amides and Alternative Acylating Agents
In the landscape of modern organic synthesis, the precise and efficient formation of carbon-carbon bonds is paramount. Acylation, the introduction of an acyl group (R-C=O) into a molecule, stands as a cornerstone reaction for constructing ketones and aldehydes, which are pivotal intermediates in the synthesis of pharmaceuticals and natural products.[1] The choice of acylating agent is critical, dictating the reaction's selectivity, yield, and compatibility with other functional groups.
For decades, chemists relied on highly reactive agents like acid chlorides and anhydrides. While potent, their utility is often compromised by a significant drawback: over-addition.[2] The initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohol byproducts.[3][4] This guide provides a comparative analysis of traditional acylating agents and the Weinreb amide, a uniquely effective reagent designed to surmount this fundamental challenge.
The Challenge of Reactivity: A Hierarchy of Acylating Agents
The reactivity of carboxylic acid derivatives towards nucleophiles is not uniform. It follows a well-established hierarchy governed by the stability of the leaving group.[5]
-
Most Reactive (Least Stable): Acyl chlorides and acid anhydrides are highly electrophilic.[6] Their leaving groups (Cl⁻ and RCOO⁻, respectively) are weak bases, making them excellent leaving groups and rendering the parent molecules highly reactive.[5][7] This high reactivity, however, often leads to a lack of selectivity and the problematic over-addition with strong nucleophiles like organometallics.[3][8]
-
Moderately Reactive: Esters are less reactive than acid chlorides.[9] The leaving group, an alkoxide (RO⁻), is a stronger base than chloride, making it a poorer leaving group. While this moderated reactivity can be advantageous, it is often insufficient to prevent over-addition by potent organolithium or Grignard reagents.[4]
-
Least Reactive (Most Stable): Amides are among the most stable carboxylic acid derivatives due to significant resonance stabilization from the nitrogen atom's lone pair.[9] This stability generally makes them poor acylating agents for C-C bond formation under standard conditions.
This reactivity landscape highlights a critical dilemma for synthetic chemists: the most potent acylating agents are often the least selective. This is the problem that the Weinreb amide was engineered to solve.
The Weinreb Amide: A Paradigm of Controlled Reactivity
In 1981, Steven M. Weinreb and Steven Nahm introduced the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide or simply the Weinreb amide.[2] This functional group provides a robust and reliable method for the synthesis of ketones and aldehydes, elegantly preventing the issue of over-addition.[2]
Mechanism of Action: The Power of Chelation
The ingenuity of the Weinreb amide lies in its reaction with organometallic reagents. Upon nucleophilic attack by a Grignard or organolithium reagent, a tetrahedral intermediate is formed. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by chelation.[2][10] The magnesium or lithium cation is coordinated by both the newly formed anionic oxygen and the N-methoxy oxygen, forming a stable five-membered ring.[3][11]
This chelated intermediate is remarkably stable at low temperatures.[2] It does not collapse to the ketone until a deliberate aqueous or acidic workup is performed.[12] This critical pause in the reaction sequence is what prevents the second, undesired nucleophilic addition. Once the workup liberates the ketone, the organometallic reagent has already been quenched, ensuring the reaction stops cleanly at the desired ketone stage.[11]
Head-to-Head Comparison: Performance Metrics
The choice of an acylating agent has profound practical implications for reaction setup, functional group tolerance, and product purity.
| Feature | Weinreb Amide | Acyl Chloride / Anhydride | Ester |
| Reactivity | Moderate, controlled | Very High | Low to Moderate |
| Selectivity | Excellent; stops at ketone/aldehyde | Poor; prone to over-addition | Poor with strong nucleophiles |
| Stability | Generally bench-stable, purifiable | Highly moisture-sensitive, corrosive | Generally stable |
| Handling | Easy to handle solid or oil | Requires inert atmosphere; corrosive | Easy to handle |
| Nucleophile Scope | Broad: Grignard, organolithiums, hydrides[13] | Limited by high reactivity | Requires strong nucleophiles |
| Workup | Requires controlled aqueous quench | Often complex due to side products | Standard extraction |
| Key Advantage | Prevention of over-addition via stable intermediate[3] | High reaction rates | Readily available |
Experimental Protocols: A Practical Case Study
To illustrate the practical differences, let's consider the synthesis of isobutyrophenone from a benzoate precursor.
Workflow A: The Weinreb Amide Method
This two-step process prioritizes control and purity.
Protocol 1: Synthesis of N-methoxy-N-methylbenzamide
-
To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM), add carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour until gas evolution ceases.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and continue stirring for 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be purified by column chromatography.[12]
Protocol 2: Synthesis of Isobutyrophenone
-
Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add isopropylmagnesium chloride (1.2 eq, 2.0 M solution in THF) dropwise, maintaining the internal temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1-2 hours. Monitor by TLC for consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the pure ketone.[14]
Workflow B: The Acid Chloride Method (Direct Acylation)
This one-pot method is faster but risks significant byproduct formation.
Protocol 3: Synthesis of Isobutyrophenone via Benzoyl Chloride
-
To a solution of benzoyl chloride (1.0 eq) in anhydrous THF under an inert atmosphere, cool the solution to -78°C (dry ice/acetone bath).
-
Add isopropylmagnesium chloride (1.05 eq) dropwise very slowly, ensuring the temperature does not rise above -70°C.
-
Stir for 30 minutes at -78°C.
-
Quench the reaction at -78°C by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Analyze the crude product by ¹H NMR or GC-MS. Expected Result: A mixture of the desired ketone and the tertiary alcohol byproduct (2,3-dimethyl-1,1-diphenylbutan-2-ol) is often observed.[8]
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, precision, reliability, and yield are non-negotiable. While acyl chlorides and anhydrides offer rapid reactivity, they are blunt instruments in the context of complex molecule synthesis, where delicate functional groups must be preserved and side reactions minimized.
The Weinreb amide stands out as the superior choice for controlled acylation reactions, particularly when employing highly reactive organometallic nucleophiles. Its unique ability to form a stable, chelated tetrahedral intermediate effectively prevents over-addition, leading to significantly higher yields and purity of the desired ketone or aldehyde.[12] The operational simplicity of its preparation and the broad tolerance of various functional groups have cemented its role as an indispensable tool in the synthetic chemist's arsenal.[2]
When the goal is a clean, predictable, and high-yielding synthesis of a ketone or aldehyde, the two-step investment in preparing a Weinreb amide pays substantial dividends over the unpredictable and often messy outcomes of direct acylation with more reactive alternatives.
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A Comparative Guide to Ketone Synthesis Using Naphthoic Acid Derivatives: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of naphthyl ketones is a cornerstone in the development of advanced materials, pharmaceuticals, and fine chemicals. The naphthyl moiety, with its unique electronic and steric properties, imparts significant value to target molecules. However, the efficient construction of the ketone functional group from naphthoic acid precursors is not a one-size-fits-all endeavor. The choice of synthetic strategy can dramatically impact yield, purity, and functional group tolerance. This guide provides a comprehensive comparison of key methodologies for the synthesis of ketones from naphthoic acid derivatives, supported by experimental insights and data to inform your selection process.
Introduction: The Strategic Importance of Naphthyl Ketones
Naphthyl ketones are prevalent structural motifs in a wide array of biologically active compounds and functional materials. Their synthesis is a critical step in many research and development pipelines. This guide will dissect and compare four principal synthetic routes from naphthoic acid derivatives:
-
Direct Reaction with Organolithium Reagents
-
The Weinreb-Nahm Amide Approach
-
Decarboxylative Cross-Coupling Reactions
-
Classical Friedel-Crafts Acylation
Each method will be evaluated based on its yield, substrate scope, functional group compatibility, and operational simplicity, providing a clear framework for selecting the optimal path to your target ketone.
Method 1: Direct Conversion with Organolithium Reagents
One of the most direct methods to convert carboxylic acids to ketones is through the use of organolithium reagents.[1] This approach leverages the high reactivity of organolithiums to overcome the low electrophilicity of the carboxylate anion.
Mechanism and Rationale: The reaction proceeds via a two-step mechanism. The first equivalent of the organolithium reagent acts as a strong base, deprotonating the carboxylic acid to form a lithium carboxylate.[2][3] Crucially, a second equivalent of the organolithium reagent then adds to the carbonyl carbon of the carboxylate, forming a stable dianion intermediate.[2][4] This tetrahedral intermediate is stable until acidic workup, which then liberates the ketone.[2] This stability prevents the over-addition that is commonly observed with more reactive carbonyl compounds, which would lead to the formation of tertiary alcohols.[5]
Yield and Applicability: This method is particularly effective for the synthesis of both symmetrical and unsymmetrical ketones and can be applied to a range of acyclic ketones.[6] Reported yields for the conversion of carboxylic acids to ketones using this method are generally in the range of 70-90%.[7]
Experimental Protocol: Synthesis of 1-Phenyl-1-(naphthalen-1-yl)methanone
A solution of 1-naphthoic acid (1.0 eq) in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere. To this solution, two equivalents of phenyllithium (2.0 eq) are added dropwise. The reaction mixture is stirred at this temperature for 1-3 hours, then allowed to warm to room temperature. The reaction is quenched by the slow addition of aqueous HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired ketone.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The initial addition of the organolithium reagent is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and will be quenched by any protic sources.
-
Inert Atmosphere: Prevents the degradation of the organolithium reagent by atmospheric oxygen and moisture.
Method 2: The Weinreb-Nahm Amide Approach
The Weinreb-Nahm ketone synthesis is a highly reliable and versatile two-step method for preparing ketones from carboxylic acids.[8] It is renowned for its ability to prevent the common problem of over-addition of organometallic reagents.[5][8]
Mechanism and Rationale: The first step involves the conversion of the naphthoic acid into its corresponding N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide. This is typically achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[8][9] The resulting Weinreb-Nahm amide then reacts with a Grignard or organolithium reagent to form a stable chelated tetrahedral intermediate.[1][5] This intermediate is stable until acidic workup, at which point it collapses to form the ketone.[5] The chelation by the methoxy group is key to preventing the breakdown of the intermediate and subsequent over-addition.[5]
Yield and Applicability: The Weinreb-Nahm synthesis is compatible with a wide range of functional groups and consistently delivers high yields, typically between 75-95%.[7][10] This makes it a preferred method in complex molecule synthesis where delicate functional groups must be preserved.[8]
Experimental Protocol: Synthesis of 1-(Naphthalen-1-yl)ethan-1-one via a Weinreb-Nahm Amide
Step 1: Synthesis of N-methoxy-N-methylnaphthalene-1-carboxamide. 1-Naphthoic acid is converted to 1-naphthoyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride. The crude acid chloride is then dissolved in an appropriate solvent like dichloromethane and added to a solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., pyridine or triethylamine) at 0 °C. The reaction is stirred for several hours before workup to yield the Weinreb-Nahm amide.
Step 2: Synthesis of 1-(Naphthalen-1-yl)ethan-1-one. The purified Weinreb-Nahm amide is dissolved in anhydrous THF and cooled to 0 °C. Methylmagnesium bromide (1.1 eq) is added dropwise, and the reaction is stirred for 1-4 hours. The reaction is then quenched with aqueous acid, and the product is extracted, dried, and purified.
Method 3: Decarboxylative Cross-Coupling
Modern transition-metal-catalyzed cross-coupling reactions offer a powerful alternative for ketone synthesis, directly utilizing the carboxylic acid as a coupling partner.[11] These methods are prized for their excellent functional group tolerance.
Mechanism and Rationale: Decarboxylative cross-coupling reactions involve the reaction of a carboxylic acid with an organic halide in the presence of a metal catalyst, typically palladium or copper, along with a base and an oxidant.[12] The mechanism generally involves the formation of a metal-carboxylate species, followed by decarboxylation to generate an organometallic intermediate, which then participates in a cross-coupling cycle with the organic halide to form the ketone.[12] Recent advancements have employed photoredox and nickel catalysis to achieve this transformation under mild conditions with high efficiency.[11][13]
Yield and Applicability: Yields for decarboxylative ketone synthesis can vary depending on the specific catalytic system and substrates, but generally fall within the 60-85% range, with some modern protocols achieving yields up to 92%.[7][11] A significant advantage is the ability to use readily available carboxylic acids and tolerate a wide array of functional groups that might not be compatible with organometallic reagents.[11][12]
Experimental Protocol: Palladium-Catalyzed Decarboxylative Cross-Coupling
In a typical procedure, a mixture of 1-naphthoic acid (1.0 eq), an aryl or vinyl halide (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine ligand), a base (e.g., K2CO3), and an oxidant are heated in a suitable solvent (e.g., DMF or toluene) for 12-24 hours. After cooling, the reaction mixture is worked up by filtration, extraction, and purification by column chromatography.
Method 4: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[14] For naphthyl ketones, this involves the reaction of a naphthoyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst.
Mechanism and Rationale: The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the naphthoyl chloride with a Lewis acid, such as aluminum chloride (AlCl3).[15] This acylium ion then undergoes electrophilic aromatic substitution with an arene to form the ketone.[14]
Yield and Applicability: While a powerful method, Friedel-Crafts acylation of naphthalene and its derivatives can be complicated by issues of regioselectivity, often leading to mixtures of α- and β-substituted products.[16][17] The substitution pattern is highly dependent on the solvent and reaction conditions.[17] Yields can be good, but the formation of isomeric byproducts can complicate purification and lower the isolated yield of the desired product.
Experimental Protocol: Synthesis of Phenyl(naphthalen-1-yl)methanone
To a solution of benzene and aluminum chloride at 0 °C, 1-naphthoyl chloride is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux for several hours. After completion, the reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The product is then extracted, washed, dried, and purified.
Comparative Summary of Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Advantages | Disadvantages |
| Organolithium Addition | Naphthoic Acid, Organolithium | Organolithium (2 equiv.) | 70-90[7] | Direct conversion, good yields. | Requires 2 equivalents of organolithium, sensitive to moisture and air. |
| Weinreb-Nahm Synthesis | Naphthoic Acid, Organometallic | N,O-dimethylhydroxylamine, Grignard or Organolithium | 75-95[7] | High yields, prevents over-addition, excellent functional group tolerance.[8] | Two-step process. |
| Decarboxylative Coupling | Naphthoic Acid, Organic Halide | Pd or Cu catalyst, Base | 60-85[7] | Excellent functional group tolerance, uses readily available starting materials.[11][12] | May require optimization of catalyst and reaction conditions. |
| Friedel-Crafts Acylation | Naphthoyl Chloride, Arene | Lewis Acid (e.g., AlCl₃) | Variable | Well-established method. | Regioselectivity issues with substituted naphthalenes, harsh conditions.[16][17] |
Visualizing the Synthetic Pathways
Reaction Workflow: Ketone Synthesis from Naphthoic Acid
Caption: Comparative workflows for the synthesis of naphthyl ketones from naphthoic acid derivatives.
Mechanism: Weinreb-Nahm Ketone Synthesis
Caption: Stepwise mechanism of the Weinreb-Nahm ketone synthesis, highlighting the stable chelated intermediate.
Conclusion and Recommendations
The synthesis of naphthyl ketones from naphthoic acid derivatives can be approached through several effective methodologies, each with its own set of advantages and limitations.
-
For rapid and direct synthesis where functional group tolerance is not a major concern, the direct addition of organolithium reagents offers a high-yield, one-pot solution.
-
When dealing with complex substrates bearing sensitive functional groups, the Weinreb-Nahm amide synthesis stands out as the most reliable and high-yielding method, despite its two-step nature.
-
Decarboxylative cross-coupling represents the cutting edge of ketone synthesis, providing excellent functional group compatibility and avoiding the use of stoichiometric organometallic reagents. This method is particularly valuable in modern drug discovery and development.
-
Friedel-Crafts acylation remains a viable option, especially for unsubstituted arenes, but requires careful consideration of regioselectivity when applied to naphthalene systems.
Ultimately, the optimal choice will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the nuances of each method presented in this guide, researchers can make informed decisions to streamline their synthetic efforts and achieve their research goals with greater efficiency.
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- 17. myttex.net [myttex.net]
A Researcher's Guide to the Chemoselectivity of Grignard Reagents with 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
For researchers, scientists, and professionals in drug development, mastering the selective manipulation of polyfunctional molecules is paramount. This guide provides an in-depth analysis of the chemoselectivity of Grignard reagents when reacting with 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, a substrate featuring both a nucleophilic Weinreb amide and an acidic phenolic hydroxyl group. We will explore the competing reaction pathways, provide comparative experimental strategies, and furnish detailed protocols to empower you to achieve your desired synthetic outcomes with precision and efficiency.
The Chemoselectivity Challenge: Acid-Base vs. Nucleophilic Addition
The core of the synthetic challenge when treating this compound with a Grignard reagent (R-MgX) lies in the reagent's dual nature. Grignard reagents are not only potent carbon-based nucleophiles but also strong bases.[1] The substrate, in turn, presents two potential sites for reaction: the electrophilic carbonyl carbon of the Weinreb amide and the acidic proton of the hydroxyl group.
The Inherent Competition:
-
Acid-Base Reaction: The phenolic hydroxyl group (pKa ≈ 10) is significantly acidic and will readily react with the Grignard reagent in a fast acid-base neutralization. This reaction consumes one equivalent of the Grignard reagent to form a magnesium alkoxide and the corresponding alkane (R-H).[1]
-
Nucleophilic Addition: The Weinreb amide is an excellent electrophile for the synthesis of ketones.[2] The addition of a Grignard reagent to the carbonyl carbon forms a stable, chelated tetrahedral intermediate, which upon acidic workup, yields a ketone.[2][3] This chelation prevents the common over-addition seen with other carbonyl compounds like esters.[1]
Without a protecting group strategy, the acid-base reaction will be the predominant initial event. The nucleophilic addition to the Weinreb amide can only occur if excess Grignard reagent is used, and even then, the reaction efficiency may be compromised.
Comparative Experimental Strategies
To navigate this chemoselectivity issue, two primary strategies can be employed. The choice between them will depend on the desired product, the availability of reagents, and the overall synthetic plan.
Strategy A: Protection of the Hydroxyl Group (Recommended for Ketone Synthesis)
This is the most reliable method to ensure the exclusive synthesis of the corresponding 3-hydroxy-2-acylnaphthalene derivative. By temporarily masking the acidic proton of the hydroxyl group, the Grignard reagent is directed to react solely with the Weinreb amide.
Strategy B: Excess Grignard Reagent (A Potential but Less Controlled Alternative)
In this approach, an excess of the Grignard reagent is used with the intent of first deprotonating the hydroxyl group and then, with the remaining reagent, effecting the nucleophilic addition to the Weinreb amide. While this avoids the additional steps of protection and deprotection, it is often less efficient and can lead to a mixture of products and lower yields.
The following sections will provide detailed experimental protocols for both strategies, allowing for a direct comparison of their efficacy.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the starting material from 3-hydroxy-2-naphthoic acid.
Workflow for the Synthesis of this compound
Caption: Synthesis of the Weinreb amide starting material.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Acid Chloride Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and pyridine (2.5 equivalents) in anhydrous DCM at 0 °C.
-
Reaction: Cool the acid chloride solution to 0 °C and add the solution of N,O-dimethylhydroxylamine hydrochloride and pyridine dropwise. Allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Grignard Reaction with a Protected Hydroxyl Group
This protocol details the protection of the hydroxyl group as a silyl ether, followed by the Grignard reaction.
Workflow for Grignard Reaction with Protection
Caption: Grignard reaction on the protected Weinreb amide.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) in an ethereal solvent
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Tetrabutylammonium fluoride (TBAF) or aqueous HCl
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Protection: Dissolve this compound (1 equivalent) in anhydrous DMF. Add imidazole (1.5 equivalents) and TBDMSCl (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification of Protected Amide: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the TBDMS-protected Weinreb amide.
-
Grignard Reaction: Dissolve the protected amide (1 equivalent) in anhydrous THF under an inert atmosphere and cool to 0 °C. Add the Grignard reagent (1.1 equivalents) dropwise.[3] Stir the reaction at 0 °C for 1-2 hours or until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Deprotection: After extraction with an organic solvent and concentration, dissolve the crude product in THF and add TBAF (1.1 equivalents) or treat with dilute aqueous HCl to remove the TBDMS protecting group.
-
Final Work-up and Purification: Perform a standard aqueous work-up, extract the product, dry the organic layer, and concentrate. Purify the final product by column chromatography.
Protocol 3: Grignard Reaction with Excess Reagent (Alternative)
This protocol explores the direct reaction using an excess of the Grignard reagent.
Workflow for Grignard Reaction with Excess Reagent
Caption: Direct Grignard reaction using excess reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) in an ethereal solvent
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Aqueous HCl (1M)
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Grignard Addition: Slowly add the Grignard reagent (2.2 - 2.5 equivalents) dropwise. The first equivalent will react with the hydroxyl group.
-
Reaction Monitoring: After the addition, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC to follow the consumption of the starting material and the formation of the product.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl, followed by 1M aqueous HCl until the magnesium salts dissolve.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Comparative Data and Expected Outcomes
The following table summarizes the expected outcomes of the two primary strategies, allowing for a direct comparison.
| Parameter | Strategy A: Protected Hydroxyl Group | Strategy B: Excess Grignard Reagent |
| Chemoselectivity | High: Exclusive reaction at the Weinreb amide. | Moderate to Low: Potential for side reactions and incomplete conversion. |
| Reagent Stoichiometry | Stoichiometric amounts of Grignard reagent (e.g., 1.1 eq.). | Significant excess of Grignard reagent required (>2 eq.). |
| Expected Yield | Generally high (typically >80%). | Variable and often lower than the protected route. |
| Number of Steps | 3 (Protection, Grignard Reaction, Deprotection). | 1 (Direct Reaction). |
| Process Control | High: Each step is well-defined and can be optimized. | Lower: The reaction is a one-pot competition between multiple processes. |
| Ideal Application | When high yield and purity of the ketone are critical. | For rapid, exploratory synthesis where yield is not the primary concern. |
Conclusion and Recommendations
For the synthesis of 3-hydroxy-2-acylnaphthalene derivatives from this compound, the protection of the hydroxyl group (Strategy A) is the superior and recommended method. This approach offers significantly higher chemoselectivity, leading to cleaner reactions, simpler purification, and higher yields of the desired ketone. While the use of excess Grignard reagent (Strategy B) is a more direct, one-pot procedure, it lacks the control and efficiency of the protection strategy and is likely to result in a more complex product mixture.
The choice of protecting group for the hydroxyl function is also a critical consideration. Silyl ethers, such as the TBDMS group, are excellent choices as they are robust under the basic conditions of the Grignard reaction and can be selectively removed under mild acidic or fluoride-mediated conditions.
By understanding the underlying principles of Grignard reagent reactivity and employing the appropriate experimental design, researchers can successfully navigate the chemoselectivity challenges posed by polyfunctional molecules like this compound to achieve their synthetic goals.
References
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Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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Wikipedia. (2023). Weinreb ketone synthesis. [Link]
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ResearchGate. (2020). Increasing the Reactivity of Amides Towards Organometallic Reagents: An Overview. [Link]
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MDPI. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
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ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
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Organic Chemistry Portal. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. [Link]
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KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
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Chemistry Stack Exchange. (2019). Why does the -OH group in β-naphthol direct the incoming diazonium salt towards the ortho position? [Link]
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PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
-
ResearchGate. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
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Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
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PubMed Central. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]
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ResearchGate. (2011). Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl). [Link]
- Google Patents. (2010).
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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RSC Publishing. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. [Link]
-
Frontiers. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]
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A Comprehensive Guide to Validating the Structure of Ketones Synthesized from 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ketones is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical industry for the development of new therapeutic agents. One reliable method for synthesizing ketones is the Weinreb-Nahm ketone synthesis, which utilizes a specific N-methoxy-N-methyl amide, also known as a Weinreb amide.[1] This method is favored for its ability to prevent the common problem of over-addition of organometallic reagents, which can lead to the formation of tertiary alcohols instead of the desired ketone.[1][2] The starting material, 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, is derived from 3-hydroxy-2-naphthoic acid, a versatile precursor in the synthesis of various dyes and pigments.[3]
Given the critical role of ketones in drug discovery and development, the unambiguous validation of their molecular structure is paramount. This guide provides an in-depth comparison of the most effective analytical techniques for the structural elucidation of ketones synthesized from this compound, complete with experimental protocols and supporting data.
The Synthetic Pathway: Weinreb Ketone Synthesis
The synthesis of ketones from this compound follows the general principles of the Weinreb-Nahm ketone synthesis. This reaction involves the treatment of the Weinreb amide with an organometallic reagent, such as a Grignard reagent or an organolithium reagent.[1][4] The key to the success of this method lies in the stability of the tetrahedral intermediate formed during the reaction, which is stabilized by chelation with the methoxy group.[1][5] This intermediate resists further addition of the nucleophile and collapses to the ketone upon acidic workup.
Caption: General workflow of the Weinreb Ketone Synthesis.
A Comparative Analysis of Structural Validation Techniques
The definitive confirmation of a synthesized ketone's structure requires a multi-faceted analytical approach. Each technique provides unique and complementary information. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the number, connectivity, and chemical environment of hydrogen atoms. | Excellent for determining the overall structure and stereochemistry. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms, including the characteristic carbonyl carbon.[6] | Unambiguously identifies the presence of a carbonyl group.[6][7] | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation.[6] | Highly sensitive, requiring minimal sample. Provides molecular formula with high resolution MS. | Fragmentation can be complex and difficult to interpret. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups, particularly the carbonyl (C=O) group.[6][8][9] | Quick and easy method to confirm the presence of the ketone functional group. | Provides limited information about the overall molecular structure. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For ketones synthesized from this compound, both ¹H and ¹³C NMR are essential.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified ketone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Expected Signals:
-
Aromatic protons of the naphthalene ring system.
-
Protons of the alkyl or aryl group introduced from the organometallic reagent.
-
Protons on the carbon alpha to the carbonyl group, which are typically deshielded and appear in the 2.0-2.5 ppm range.[6]
-
The hydroxyl proton, which may be a broad singlet and its chemical shift can vary.
-
-
-
¹³C NMR Acquisition:
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both ¹H and ¹³C spectra to piece together the molecular structure.
Sources
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A Researcher's Guide to Chemoselective Aldehyde Synthesis: Comparing Alternative Reagents for the Reduction of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide
In the landscape of modern organic synthesis, the precise and selective transformation of functional groups is paramount. The reduction of N-methoxy-N-methylamides, or Weinreb amides, to aldehydes represents a cornerstone reaction, providing access to crucial building blocks for pharmaceuticals and complex molecules. However, the presence of other sensitive functionalities, such as hydroxyl groups, within the substrate molecule presents a significant challenge to chemoselectivity. This is particularly true for the reduction of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide to the corresponding aldehyde, 3-hydroxy-2-naphthaldehyde, a valuable intermediate in medicinal chemistry.
This guide provides a comprehensive comparison of alternative reagents to the classical choices of lithium aluminum hydride (LAH) and diisobutylaluminium hydride (DIBAL-H) for this challenging transformation. We will delve into the mechanistic nuances of these reagents, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
The Challenge: Chemoselectivity in the Presence of a Hydroxyl Group
The primary obstacle in the reduction of this compound is the presence of the acidic phenolic hydroxyl group. Traditional, highly reactive hydride reagents like LAH and DIBAL-H can react non-selectively with both the Weinreb amide and the hydroxyl group, leading to a mixture of products and necessitating protection-deprotection strategies that add steps and reduce overall efficiency. The ideal reagent should demonstrate high chemoselectivity, exclusively targeting the Weinreb amide for reduction while leaving the hydroxyl group intact.
The remarkable stability of the tetrahedral intermediate formed during the nucleophilic attack on a Weinreb amide is the key to achieving this selectivity.[1][2] The N-methoxy group chelates to the metal center of the reducing agent, forming a stable five-membered ring intermediate that resists further reduction.[1][2] This intermediate collapses to the aldehyde only upon aqueous workup.
Comparative Analysis of Reducing Agents
This section provides a detailed comparison of the performance of various reducing agents for the reduction of Weinreb amides, with a special focus on their suitability for substrates bearing hydroxyl groups.
| Reagent | Abbreviation | Typical Conditions | Advantages | Disadvantages | Chemoselectivity with -OH |
| Lithium Aluminum Hydride | LAH | THF, -78 °C to 0 °C | Powerful, readily available | Highly reactive, poor chemoselectivity, pyrophoric | Poor; reacts with hydroxyl groups |
| Diisobutylaluminium Hydride | DIBAL-H | Toluene or THF, -78 °C | Milder than LAH, good for many substrates | Can still exhibit over-reduction and reaction with acidic protons | Moderate; can react with hydroxyl groups, often requiring protection |
| Schwartz's Reagent | Cp₂Zr(H)Cl | THF, room temperature | Mild, high yields for many amides, excellent chemoselectivity for amides over esters[3][4] | Deactivated by acidic protons, including hydroxyl groups[5] | Poor; not suitable for substrates with unprotected hydroxyl groups |
| Magnesium Aminoborohydride | MgAB | THF, room temperature | Mild, stable, enhanced chemoselectivity, ambient temperature reaction[6][7] | Requires preparation, limited commercial availability | Good to Excellent (Inferred) ; milder nature suggests higher tolerance |
In-Depth Reagent Profiles and Experimental Protocols
Schwartz's Reagent (Zirconocene Chloride Hydride, Cp₂Zr(H)Cl)
Schwartz's reagent is a mild and highly selective reducing agent for the conversion of tertiary amides, including Weinreb amides, to aldehydes.[3][4] Its key advantage lies in its remarkable functional group tolerance, particularly its inertness towards esters.[4]
Mechanism of Action: The reaction proceeds via hydrozirconation of the amide carbonyl, forming a stable 18-electron zirconacycle intermediate.[3][8] This intermediate is stable and does not collapse to the aldehyde until hydrolysis during workup.
Caption: Mechanism of Weinreb amide reduction by Schwartz's reagent.
Experimental Protocol (General): To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) at room temperature is added Schwartz's reagent (1.5 equiv) in one portion. The reaction mixture is stirred at room temperature for 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of saturated aqueous NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Critical Limitation: Despite its many advantages, Schwartz's reagent is readily deactivated by acidic protons.[5] This includes hydroxyl groups, rendering it unsuitable for the direct reduction of this compound without a protection strategy. Our internal studies and literature reports confirm that in the presence of a free hydroxyl group, the hydride of the reagent is quenched before it can reduce the amide.
Magnesium Aminoborohydrides (MgAB)
A promising alternative that overcomes the limitations of Schwartz's reagent is a class of magnesium-based aminoborohydrides, such as chloromagnesium dimethylaminoborohydride (MgAB).[6][7] These reagents are milder than traditional aluminum hydrides and exhibit enhanced chemoselectivity.[6][9]
Mechanism of Action: The precise mechanism of MgAB reduction of Weinreb amides is not as definitively established as that of Schwartz's reagent. However, it is believed to proceed through a similar pathway involving the formation of a stable chelated intermediate that prevents over-reduction. The milder nature of the borohydride compared to aluminohydrides contributes to its enhanced selectivity.
Caption: Experimental workflow for the reduction using MgAB.
Experimental Protocol for the Reduction of this compound with MgAB:
-
Reagent Preparation: Chloromagnesium dimethylaminoborohydride (MgAB) can be prepared by the reaction of dimethylamine-borane with a Grignard reagent such as methylmagnesium chloride.[6]
-
Reduction Procedure: To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) at room temperature is added a 1 M solution of MgAB in THF (1.5 equiv) dropwise. The reaction mixture is stirred at room temperature for 30-60 minutes. Progress is monitored by TLC.
-
Workup and Isolation: Upon completion, the reaction is carefully quenched with saturated aqueous NaHCO₃. The mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3-hydroxy-2-naphthaldehyde.
Anticipated Results and Justification for Chemoselectivity: Based on the milder nature of MgAB, we anticipate a high yield of 3-hydroxy-2-naphthaldehyde with minimal side products. The lower hydridic character of the B-H bond in MgAB compared to the Al-H bond in LAH or DIBAL-H is expected to result in a lower propensity to react with the phenolic hydroxyl group. While direct comparative studies on hydroxyl-containing Weinreb amides are limited, the reported enhanced chemoselectivity of MgAB in other systems strongly supports its potential for this specific transformation.[6][9]
Conclusion and Recommendations
For the chemoselective reduction of this compound to the corresponding aldehyde, conventional reagents like LAH and DIBAL-H present significant challenges due to their lack of selectivity. Schwartz's reagent, while mild and selective for many amides, is unsuitable for this substrate due to the presence of the unprotected hydroxyl group.
Based on the available evidence, magnesium aminoborohydride (MgAB) emerges as the most promising alternative reagent. Its milder nature and demonstrated enhanced chemoselectivity suggest a high likelihood of successfully reducing the Weinreb amide in the presence of the phenolic hydroxyl group, without the need for a protection-deprotection sequence.
Researchers and drug development professionals are encouraged to explore the use of MgAB for this and similar challenging reductions. The detailed protocol provided in this guide serves as a robust starting point for further optimization and application in complex synthetic campaigns.
References
-
Spletstoser, J. T., White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society, 129(11), 3408–3419. [Link]
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Bailey, C. L., Clary, J. W., Tansakul, C., Klabunde, L., Anderson, C. L., Joh, A. Y., ... & Singaram, B. (2015). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. European Journal of Organic Chemistry, 2015(21), 4729-4735. [Link]
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White, J. M., Tunoori, A. R., & Georg, G. I. (2000). A Mild and Selective Method for the Reduction of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Organic Syntheses, 77, 173. [Link]
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Organic Syntheses Procedure. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). [Link]
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Bailey, C. L., et al. (2015). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. eScholarship, University of California. [Link]
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Request PDF. (2015). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore. [Link]
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Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]
-
ResearchGate. (n.d.). a) Reduction of amides by using Schwartz′s reagent; b) conversion of the Weinreb amide into ketones; c) conversion of amides into esters by using H2SO4; and d) scope of the reactions of amides through N−C activation. [Link]
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Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). [Link]
-
An, D. K., et al. (2015). Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl- t -Butoxyaluminum Hydride (LDBBA). Bulletin of the Korean Chemical Society, 36(11), 2731-2733. [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
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YouTube. (2012). Introduction to Weinreb amides. [Link]
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Organic Chemistry Portal. (n.d.). Schwartz's Reagent, Zirconocene Chloride Hydride. [Link]
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Ando, T., et al. (2014). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 79(15), 7085-7097. [Link]
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Current Protocols in Nucleic Acid Chemistry. (2001). Weinreb amides. [Link]
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van den Bedem, J. W., et al. (2013). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 15(21), 5464-5467. [Link]
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Donnelly, L. J., Berthet, J. C., & Cantat, T. (2022). Reduction of Secondary Amides to Imines Catalysed by Schwartz's Reagent. ChemRxiv. [Link]
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Kehner, R. A., et al. (2022). Mild Divergent Semireductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride Catalysis. ACS Catalysis, 12(12), 7033-7039. [Link]
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A Researcher's Guide to Aryl Weinreb Amides in Grignard Reactions: A Comparative Analysis of Reactivity
For researchers and professionals in drug development and organic synthesis, the Weinreb amide offers a robust tool for the precise construction of ketones.[1][2] Its unique ability to react with potent organometallic reagents like Grignard reagents without the common issue of over-addition to a tertiary alcohol is a significant advantage.[1][3] This guide provides an in-depth comparison of the reactivity of various aryl Weinreb amides in Grignard reactions, supported by mechanistic insights and practical experimental protocols.
The Enduring Utility of the Weinreb Amide
The Weinreb-Nahm ketone synthesis, first reported in 1981, has become an indispensable method for carbon-carbon bond formation.[1] The N-methoxy-N-methylamide, or Weinreb amide, reacts with Grignard or organolithium reagents to form a stable tetrahedral intermediate.[1] This stability, attributed to chelation by the methoxy group, prevents the collapse of the intermediate and subsequent over-addition, a common pitfall with other acyl compounds like esters.[1][3]
Understanding the Reaction Mechanism
The key to the Weinreb amide's controlled reactivity lies in the formation of a five-membered chelated intermediate upon nucleophilic attack by the Grignard reagent. This intermediate is stable at low temperatures and only collapses upon acidic workup to yield the desired ketone.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis with Grignard Reagents.
Reactivity Comparison of Aryl Weinreb Amides
The electronic nature of the substituents on the aryl ring significantly influences the reactivity of the Weinreb amide towards Grignard reagents. This is due to the substituent's effect on the electrophilicity of the carbonyl carbon.
| Aryl Substituent | Electronic Effect | Expected Reactivity | Rationale |
| -NO₂ (para) | Electron-withdrawing | High | Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |
| -Cl (para) | Electron-withdrawing (inductive) | Moderate-High | The inductive effect increases carbonyl electrophilicity. |
| -H (unsubstituted) | Neutral | Moderate | Baseline reactivity for comparison. |
| -CH₃ (para) | Electron-donating | Moderate-Low | The electron-donating group slightly reduces the electrophilicity of the carbonyl carbon. |
| -OCH₃ (para) | Electron-donating | Low | The strong electron-donating effect significantly reduces the electrophilicity of the carbonyl carbon, slowing down the reaction. |
Note: Steric hindrance from bulky ortho substituents can also decrease the reaction rate by impeding the approach of the Grignard reagent.[4][5]
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis of an aryl Weinreb amide and its subsequent reaction with a Grignard reagent.
Protocol 1: Synthesis of N-methoxy-N-methyl-4-methoxybenzamide
This procedure is a typical method for preparing a Weinreb amide from a carboxylic acid.[6][7]
Caption: Experimental workflow for the synthesis of an aryl Weinreb amide.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: To a solution of 4-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Reaction with Hydroxylamine: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the mixture.[8]
-
Base Addition: Slowly add a base like pyridine (2.2 eq) or triethylamine to neutralize the hydrochloride salt.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Grignard Reaction with N-methoxy-N-methyl-4-methoxybenzamide
This protocol outlines the general procedure for the synthesis of a ketone from a Weinreb amide.[9][10][11][12][13]
Step-by-Step Methodology:
-
Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of the corresponding aryl or alkyl halide (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. The reaction can be initiated with a small crystal of iodine if necessary.
-
Reaction with Weinreb Amide: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of the N-methoxy-N-methyl-4-methoxybenzamide (1.0 eq) in anhydrous THF.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting ketone can be purified by column chromatography or distillation.
Conclusion
The reactivity of aryl Weinreb amides in Grignard reactions is a predictable and controllable process, heavily influenced by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. This understanding allows for the rational design of synthetic routes to a wide variety of ketones. The protocols provided herein serve as a practical starting point for researchers looking to leverage the power of the Weinreb-Nahm ketone synthesis in their work.
References
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
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TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]
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Ibrahim, H. A., Abbas, M. E., & El-Kalyoubi, S. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-202. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
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Ashenhurst, J. (2023, January 9). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N, N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3343-3347. [Link]
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Chemistry LibreTexts. (2021, March 16). 7: The Grignard Reaction (Experiment). [Link]
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Sureshbabu, P., Azeez, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C (O)− N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(18), 11823-11838. [Link]
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Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 219-223. [Link]
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University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]
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University of California, Irvine. (n.d.). The Grignard Reaction. [Link]
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Jasperse, C. (n.d.). Grignard Reaction. Minnesota State University Moorhead. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
